molecular formula C27H30O7 B8084226 Nimbolide

Nimbolide

Cat. No.: B8084226
M. Wt: 466.5 g/mol
InChI Key: JZIQWNPPBKFOPT-LSYMHUITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nimbolide (CAS 25990-37-8) is a tetranortriterpenoid limonoid isolated from the leaves and flowers of the neem tree ( Azadirachta indica ) . With a molecular formula of C 27 H 30 O 7 and a molecular weight of 466.5 g/mol, it is a key bioactive compound of interest in oncology and pharmacology research . This compound is a potent covalent inhibitor of the E3 ubiquitin ligase RNF114; it binds to cysteine-8 on RNF114, disrupting its interaction with endogenous substrates and inhibiting its auto-ubiquitination activity . This unique mechanism makes this compound a valuable tool for developing RNF114-based PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound exhibits multifaceted and potent anticancer activity across a wide range of cancer types, including Waldenström's macroglobulinemia, leukemia, and colon, breast, and oral cancers . Its mechanisms are pleiotropic, involving: • Apoptosis Induction: Activates both intrinsic and extrinsic apoptotic pathways, leading to increased Bax/Bcl-2 ratio, cytosolic cytochrome c release, and activation of caspases-9 and -3 . • Pathway Modulation: Suppresses key pro-survival signaling pathways, including NF-κB, PI3K/Akt, Wnt/β-catenin, and MAPK . • Anti-metastatic & Anti-angiogenic Effects: Reduces the expression of proteins involved in invasion (MMP-2/9) and angiogenesis (VEGF) . • Autophagy Regulation: Overcomes cytoprotective autophagy to promote apoptotic cell death in cancer cells by modulating the PI3K/Akt/GSK-3β pathway . Beyond oncology, this compound also demonstrates significant anti-inflammatory and antioxidant properties, primarily through its inhibition of NF-κB translocation and subsequent reduction of pro-inflammatory cytokines . This product is supplied with a purity of ≥97% . It is soluble in DMSO and should be stored at -20°C. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15-,16-,17-,21-,22+,23-,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIQWNPPBKFOPT-LSYMHUITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948894
Record name Nimbolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25990-37-8
Record name Nimbolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25990-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimbolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nimbolide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N993G4LGD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nimbolide: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a tetranortriterpenoid, is a prominent bioactive compound isolated from the neem tree (Azadirachta indica). It has garnered significant attention within the scientific community for its wide-ranging pharmacological activities, including potent anticancer, anti-inflammatory, and antimalarial properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. Additionally, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Source

The primary and most abundant natural source of this compound is the neem tree, Azadirachta indica, a member of the Meliaceae family native to the Indian subcontinent. Various parts of the tree contain this compound, with the highest concentrations typically found in the leaves and seeds . The bark has also been reported as a source.[1] Due to the abundance of neem trees in tropical and subtropical regions, this compound is a readily accessible and affordable natural product for research and development.[2]

Isolation and Purification Methodologies

The isolation of this compound from its natural source involves two key stages: extraction and purification. Several methods have been developed and optimized for these processes, each with its own set of advantages in terms of efficiency, yield, and purity.

Extraction Methods

2.1.1. Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract this compound from powdered plant material. Acetone is a commonly used solvent in this process.

Experimental Protocol: Acetone-based Solvent Extraction

  • Maceration: Soak 600 g of dried neem leaf powder in 1800 mL of acetone for 3 days at room temperature.[3]

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate in vacuo at 40°C to obtain a dark green oily residue.[3]

  • Hexane Wash: Wash the dark green oil repeatedly with hot hexane (150 mL portions, 8-10 times) until the hexane wash becomes colorless. This step removes nonpolar impurities.[3]

  • Methanol Solubilization: Dissolve the washed residue completely in 150 mL of methanol.[3]

  • Refrigeration and Filtration: Keep the methanolic solution at 4°C for 24 hours to facilitate the precipitation of a dark green powder.[3] Filter the precipitate and wash it with cold methanol to yield a green powder.[3]

  • Final Wash: Wash the green powder with hexane (25 mL) and cold methanol (25 mL) to obtain a pale green powder.[3]

  • Crystallization: Crystallize the pale green powder using a 1:1 mixture of hexane and dichloromethane to obtain pure, white this compound powder.[3]

2.1.2. Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient extraction method that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.

Experimental Protocol: Optimized Microwave-Assisted Extraction

  • Sample Preparation: Place 5.00 g of dried neem leaf powder in a microwave extraction vessel.[4]

  • Solvent Addition: Add the extraction solvent at a solid/liquid ratio of 1:16 g/mL.[4]

  • Microwave Irradiation: Subject the mixture to microwave irradiation under the following optimized conditions:

    • Microwave Power: 280 W[4]

    • Extraction Time: 22 minutes[4]

  • Filtration and Evaporation: After extraction, filter the solution and evaporate the solvent to dryness to obtain the crude extract.[4]

Purification Methods

Following extraction, the crude extract containing this compound needs to be purified to isolate the compound in a highly pure form.

2.2.1. Column Chromatography

Column chromatography is a widely used technique for purifying compounds from a mixture. For this compound purification, silica gel is commonly used as the stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a chromatography column with 60-120 mesh silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a mobile phase of hexane/ethyl acetate (1:1).

  • Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

2.2.2. Preparative Thin-Layer Chromatography (PTLC)

PTLC is another effective method for the purification of this compound from the enriched extract.

Experimental Protocol: Preparative Thin-Layer Chromatography

  • Sample Application: Dissolve the crude extract obtained from MAE in dichloromethane and apply it as a band onto a silica gel PTLC plate.[4]

  • Development: Develop the plate in a chromatography chamber using a solvent system of ethyl acetate/hexane (4:6).[4]

  • Visualization and Isolation: After development, visualize the bands under UV light. Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate).

  • Solvent Evaporation: Evaporate the solvent to yield purified this compound.[4] This method can yield this compound with a purity of over 98%.[4]

Quantitative Data Summary

The yield and purity of this compound can vary significantly depending on the extraction and purification methods employed. The following table summarizes the quantitative data from the described protocols.

Extraction MethodPurification MethodStarting MaterialYieldPurityReference
Solvent ExtractionCrystallization600 g Neem Leaf Powder1.4 g (0.23%)High (not specified)[3]
Microwave-AssistedPreparative TLC5.00 g Neem Leaf Powder0.0336 g (0.67%)>98%[4]
Solvent ExtractionColumn Chromatography450 g Neem Leaf Powder800 mg (0.18%)High (not specified)[5]
Microwave-AssistedNot specified100 g A. indica Kernels~1 g (1%)Not specified[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways that are often dysregulated in diseases like cancer.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to the downregulation of NF-κB target genes involved in inflammation, cell proliferation, and survival.

NF_kB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (NF-κB) IKK->p65_p50 Releases IkBa->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus Target_Genes Target Gene Expression p65_p50_nuc->Target_Genes Inflammation Inflammation, Proliferation, Survival Target_Genes->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of both PI3K and Akt.[7][8] This inhibitory action contributes to its pro-apoptotic and anti-proliferative effects.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt Akt->pAkt P Downstream Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K This compound->pAkt Inhibits Phosphorylation MAPK_Pathway Stress Cellular Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 pJNK p-JNK JNK->pJNK P pp38 p-p38 p38->pp38 P Apoptosis Apoptosis pJNK->Apoptosis Inflammation Inflammation pp38->Inflammation This compound This compound This compound->pJNK Induces This compound->pp38 Inhibits Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex b_catenin β-catenin Destruction_Complex->b_catenin Phosphorylates for Degradation Degradation Degradation b_catenin->Degradation b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation This compound This compound This compound->Frizzled Suppresses

References

Nimbolide: A Technical Guide to its Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention within the scientific community for its potent and diverse pharmacological activities, most notably its anticancer properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its isolation, characterization, and the key scientific milestones in its journey from a natural product to a promising therapeutic lead. The document includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties, and a visual representation of its known mechanisms of action through key signaling pathways.

Discovery and Historical Background

The journey of this compound's discovery is rooted in the traditional use of the neem tree in Ayurvedic medicine for various ailments. Scientific investigation into the chemical constituents of neem led to the isolation of a plethora of bioactive compounds, with this compound emerging as a particularly potent limonoid.

The first definitive isolation and structural elucidation of this compound was reported in 1967 by D. E. U. Ekong from a Nigerian sample of Azadirachta indica leaves.[1][2][3] The structure was determined using spectroscopic methods and confirmed by X-ray crystallography, revealing a complex tetranortriterpenoid skeleton.[4] This seminal work, published in Chemical Communications, laid the foundation for all subsequent research into the biological activities of this compound.[1][2][3]

Following its discovery, research on this compound was initially focused on its insect antifeedant properties, a common characteristic of neem-derived compounds. However, in the subsequent decades, a growing body of evidence began to highlight its significant cytotoxic and chemopreventive effects, shifting the research focus towards its potential as an anticancer agent. Numerous in vitro and in vivo studies have since demonstrated its efficacy against a wide range of cancer cell lines and tumor models.[4][5][6][7][8]

Physicochemical and Biological Properties

This compound is a white to off-white solid with the following physicochemical properties:

PropertyValueReference(s)
Molecular Formula C₂₇H₃₀O₇[4]
Molecular Weight 466.5 g/mol [4]
Melting Point 245-247 °C[4]
Optical Rotation [α]D +206°[4]
Biological Activity:

This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. The table below summarizes its in vitro cytotoxicity against various human cancer cell lines.

Cancer Cell LineCancer TypeIC₅₀ (µM)Reference(s)
Waldenstrom MacroglobulinemiaLymphocyte Cancer0.20[4]
U937Leukemia1.12[4]
BeWoChoriocarcinoma1.19[4]
HT-29Colon Cancer1.25[4]
PC-3Prostate Cancer2.0[4]
MCF-7Breast Cancer2.7 (48h)[5]
MDA-MB-231Breast Cancer3.2 (48h)[5]
EJBladder Cancer~3.0[7]
5637Bladder Cancer~3.0[7]
NE-115Neuroblastoma~6.0[5]
143BOsteosarcoma~6.0[5]
A-549Lung Cancer7.59 (48h)[8]
Du-145Prostate Cancer4.97 (48h)[8]
CEM/ADR5000Leukemia (Multidrug-Resistant)0.3[6]
CCRF-CEMLeukemia17.4[6]

Experimental Protocols

Extraction and Purification of this compound

A rapid and efficient method for the extraction and purification of this compound from neem leaves is Microwave-Assisted Extraction (MAE) followed by Preparative Thin-Layer Chromatography (PTLC).[9][10][11][12]

3.1.1. Microwave-Assisted Extraction (MAE)

  • Plant Material: Dried and powdered leaves of Azadirachta indica.

  • Solvent: Ethanol is reported to be the most efficient solvent for this compound extraction.[9]

  • Optimal MAE Conditions:

    • Solid/Liquid Ratio: 1:16 g/mL[9][11]

    • Microwave Power: 280 W[9][11]

    • Extraction Time: 22 minutes[9][11]

  • Procedure:

    • Weigh the powdered neem leaves and place them in the extraction vessel.

    • Add the appropriate volume of ethanol based on the solid/liquid ratio.

    • Subject the mixture to microwave irradiation under the optimized conditions.

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

3.1.2. Purification by Preparative Thin-Layer Chromatography (PTLC)

  • Stationary Phase: Silica gel plates.

  • Mobile Phase (Eluent): Ethyl acetate/Hexane (4:6 v/v)[9][11]

  • Procedure:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Apply the dissolved extract as a band onto the PTLC plate.

    • Develop the plate in a chromatography chamber saturated with the mobile phase.

    • After development, visualize the separated bands under UV light.

    • Scrape the band corresponding to this compound from the plate.

    • Elute this compound from the silica gel using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to obtain purified this compound. This method can yield this compound with a purity of over 98%.[9][11]

Spectroscopic Characterization

The structure of the purified this compound should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy:

    • Key carbonyl absorptions are observed at approximately 1770 cm⁻¹ (γ-lactone), 1720 cm⁻¹ (CO₂CH₃), and 1665 cm⁻¹ (cyclohexenone).[4]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at m/z 467.221 and a sodium adduct [M+Na]⁺ at m/z 489.204.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (400 MHz, CDCl₃, δ, ppm): 7.42 (t, J = 1.7 Hz, 1H), 7.32 (t, J = 1.7 Hz, 1H), 6.32 (dd, J = 1.8, 0.8 Hz, 1H), 5.92 (d, J = 10.1 Hz, 1H), 5.51 (s, 1H), 4.25 (s, 1H), 3.70 (s, 3H), 3.48 (d, J = 5.2 Hz, 1H), 2.89 (dd, J = 16.5, 5.1 Hz, 1H), 2.62 (dd, J = 16.5, 2.7 Hz, 1H), 2.45 (m, 1H), 2.25 (m, 1H), 2.15 (m, 1H), 1.95 (m, 1H), 1.42 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H), 0.95 (d, J = 6.9 Hz, 3H).[9]

    • ¹³C-NMR (100 MHz, CDCl₃, δ, ppm): 200.80, 174.97, 172.96, 149.59, 144.78, 143.13, 138.87, 136.42, 131.01, 126.53, 110.32, 88.43, 82.88, 73.43, 51.76, 50.30, 49.47, 47.73, 45.27, 43.65, 41.22, 41.11, 32.14, 18.54, 17.16, 15.15, 12.89.[9]

Mechanism of Action: Key Signaling Pathways

This compound exerts its anticancer effects by modulating multiple oncogenic signaling pathways. The following diagrams illustrate its impact on three key pathways: NF-κB, PI3K/Akt, and Wnt/β-catenin.

Nimbolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa P NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) This compound This compound This compound->IKK Inhibits Cys179 This compound->IkBa Prevents Degradation This compound->NFkB_complex Prevents Nuclear Translocation

This compound's Inhibition of the NF-κB Signaling Pathway.

Nimbolide_PI3K_Akt_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->IGF1R Inhibits This compound->PI3K This compound->Akt Inhibits Phosphorylation

This compound's Inhibition of the PI3K/Akt Signaling Pathway.

Nimbolide_Wnt_Catenin_Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex GSK3b GSK-3β APC APC Axin Axin Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin P Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription This compound This compound NFkB_inhibition Inhibition of NF-κB This compound->NFkB_inhibition NFkB_inhibition->GSK3b Reduces dissociation from β-catenin

This compound's Inhibition of the Wnt/β-catenin Signaling Pathway.

Conclusion

Since its initial discovery and characterization over half a century ago, this compound has transitioned from a compound of interest for its insecticidal properties to a highly promising lead for anticancer drug development. Its multifaceted mechanism of action, targeting key oncogenic signaling pathways, underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of the historical context, physicochemical properties, and established protocols related to this compound, serving as a valuable resource for researchers dedicated to advancing this potent natural product towards clinical application. Further research, particularly in the areas of pharmacology, toxicology, and clinical trials, is warranted to fully realize the therapeutic potential of this compound in the fight against cancer.

References

Nimbolide's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a potent triterpenoid limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its multifaceted anti-cancer properties.[1][2] Extensive preclinical studies, encompassing both in vitro and in vivo models, have demonstrated its efficacy in inhibiting tumor growth, progression, and metastasis across a wide spectrum of cancers.[3][4] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells, with a focus on its molecular targets and modulation of key signaling pathways. The information is presented to aid researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this promising natural compound.

Core Mechanisms of Action

This compound's anti-cancer activity is not attributed to a single mode of action but rather to its ability to concurrently influence multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis, all of which are orchestrated through the modulation of a complex network of signaling pathways.[3][4][5] A pivotal initiating event in this compound's mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Prostate CancerDU-1456.86 ± 0.5324[6]
4.97 ± 0.7248[6]
PC-38.01 ± 0.4424[6]
5.83 ± 0.3348[6]
Lung CancerA-54911.16 ± 0.8424[6]
7.59 ± 0.3448[6]
LeukemiaCEM/ADR50000.3 ± <0.01Not Specified[8]
CCRF-CEM17.4 ± 0.6Not Specified[8]
Breast CancerMDA-MB-2314.7 ± 0.05Not Specified[8]
GlioblastomaU87.MG1.12 ± <0.01Not Specified[8]
Colon CancerHCT116 p53+/+0.9 ± 0.05Not Specified[8]
HCT116 p53-/-1.8 ± 0.1Not Specified[8]
ChoriocarcinomaBeWo2.017[9]
1.1924[9]

Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle

Cancer Cell LineTreatmentParameterObservationReference
U937 (Leukemia)1.2 µM this compoundApoptosis (Phosphatidylserine expression)>60% of cells apoptotic[10]
Bladder Cancer Cells0.5-3 µM this compound (12h)Cell CycleG2/M phase arrest[11]
Renal Carcinoma (786-O, A-498)Not SpecifiedCell CycleG2/M phase arrest[12]
Breast Cancer (MCF-7, MDA-MB-231)This compoundApoptosisIncreased Bax, Bad, Fas-L, TRAIL; Decreased Bcl-2, Bcl-xL[13]
Prostate Cancer (PC-3)2 µM this compoundApoptosisInduction of apoptosis[1]

Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are a consequence of its ability to interfere with multiple oncogenic signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[4][14] this compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[14][15] It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent transcriptional activity.[2][8] This inhibition leads to the downregulation of NF-κB target genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1), and metastasis (e.g., MMP-9).[16]

G cluster_nucleus This compound This compound IKK IKKα/β This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Proliferation (Cyclin D1) Nucleus->Proliferation Survival Survival (Bcl-2, Bcl-xL) Nucleus->Survival Metastasis Metastasis (MMP-9) Nucleus->Metastasis

This compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[9] Its aberrant activation is common in many cancers. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR.[9][17] This inhibition leads to decreased cell survival and proliferation.[9]

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

This compound suppresses the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2, JNK, and p38 subfamilies, plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] this compound has been shown to modulate the MAPK pathway, often leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-proliferative ERK1/2 signaling in some cancer types.[2][4]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in the development of several cancers. This compound has been reported to suppress the Wnt/β-catenin signaling pathway, leading to decreased proliferation and induction of apoptosis.[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]

  • Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to pro-apoptotic proteins (e.g., Bax, Bad).[13][16] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[14]

  • Extrinsic Pathway: this compound can also sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas and TRAIL receptors.[13] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[14]

G This compound This compound Bax Bax/Bad This compound->Bax Upregulates Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 Downregulates DeathReceptors Death Receptors (Fas, TRAIL-R) This compound->DeathReceptors Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Caspase8->Caspase3 Activates

This compound induces apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at various phases, including G0/G1 and G2/M, depending on the cancer cell type and the concentration of the compound.[10][11][12] This arrest is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, this compound has been reported to downregulate the expression of Cyclin D1, a critical regulator of the G1/S transition, leading to cell cycle arrest in the G1 phase.[5]

Inhibition of Metastasis and Angiogenesis

Metastasis and angiogenesis are critical processes for tumor growth and dissemination. This compound has demonstrated potent anti-metastatic and anti-angiogenic activities. It inhibits cancer cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes responsible for degrading the extracellular matrix.[3][4] Furthermore, this compound can suppress angiogenesis by inhibiting key signaling pathways involved in new blood vessel formation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells and to determine its IC50 value.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6]

G Start Seed cells in 96-well plate Treat Treat with this compound Start->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize formazan Incubate->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Protocol:

    • Treat cancer cells with this compound for a specified duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[14][18]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cells with a solution containing PI.

    • Analyze the DNA content of the cells by flow cytometry.[10]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

  • Protocol:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, p-Akt, Cyclin D1).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[17][19][20]

Cell Migration and Invasion Assays

These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

  • Wound Healing Assay:

    • Grow a confluent monolayer of cancer cells.

    • Create a "scratch" or "wound" in the monolayer with a pipette tip.

    • Treat the cells with this compound.

    • Monitor and capture images of the wound closure over time to assess cell migration.[3][21][22]

  • Transwell Invasion Assay:

    • Use a Transwell chamber with a Matrigel-coated porous membrane.

    • Seed cancer cells in the upper chamber in serum-free media with this compound.

    • Add media with a chemoattractant (e.g., FBS) to the lower chamber.

    • Incubate to allow cells to invade through the Matrigel and the membrane.

    • Stain and count the invaded cells on the lower surface of the membrane.[3]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular generation of ROS induced by this compound.

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Load cells with DCFH-DA.

    • Treat the cells with this compound.

    • Measure the increase in fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[23][24]

Conclusion

This compound is a promising natural anti-cancer agent that exerts its therapeutic effects through a complex and interconnected series of mechanisms. Its ability to induce ROS, inhibit key oncogenic signaling pathways like NF-κB and PI3K/Akt, trigger apoptosis, induce cell cycle arrest, and suppress metastasis and angiogenesis highlights its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the clinical translation of this compound for cancer therapy. Future studies should focus on elucidating the precise molecular interactions of this compound, optimizing its delivery, and evaluating its efficacy and safety in clinical settings.

References

Unraveling the Molecular Intricacies of Nimbolide: A Technical Guide to its Signaling Pathway Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a potent limonoid derived from the Neem tree (Azadirachta indica), has garnered significant attention in the scientific community for its broad-spectrum therapeutic properties, particularly its anti-cancer and anti-inflammatory effects. Its mechanism of action is multifaceted, involving the modulation of numerous critical signaling pathways that govern cell proliferation, survival, apoptosis, and inflammation. This technical guide provides an in-depth exploration of the molecular targets of this compound within these key signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Data on this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric of its potency. The data presented below is a summary from multiple studies and illustrates the variability in sensitivity to this compound across different cancer types.

Cancer TypeCell LineIC50 (µM)Citation
Bladder CancerEJ3[1]
Bladder Cancer56373[1]
Breast CancerMCF-7~2-4 (concentration dependent)[2]
Breast CancerMDA-MB-231~4-6 (concentration dependent)[2]
LeukemiaCCRF-CEM17.4 (± 0.6)[3]
Leukemia (multidrug-resistant)CEM/ADR50000.3 (± <0.01)[3]
GlioblastomaU87.MG1.12 (± <0.01)[3]
Colon CancerHCT116 p53+/+0.9 (± 0.05)[3]
Colon CancerHCT116 p53-/-1.8 (± 0.1)[3]
Prostate CancerPC-32[4]
Waldenström's MacroglobulinemiaBCWM.10.2[5]
Lung CancerA5491.48[5]
Prostate CancerDu-1456.86 ±0.53 (24hr), 4.97±0.72 (48hr)[6]
Prostate CancerPC-38.01±0.44 (24hr)[6]
Lung CancerA-54911.16±0.84 (24hr)[6]

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several interconnected signaling pathways crucial for cancer cell survival and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[2][7]

Mechanism of Action: this compound inhibits the NF-κB signaling cascade by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] It achieves this by directly targeting and inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[8] By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that NF-κB (specifically the p65 subunit) remains in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its pro-survival target genes.[9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates p_IkBa p-IκBα NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Transcription Pro-survival Gene Transcription DNA->Transcription

This compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. This compound effectively suppresses this pro-survival pathway.[2][9][10]

Mechanism of Action: this compound has been observed to inhibit the phosphorylation and activation of Akt, a key serine/threonine kinase in this pathway.[10] This inhibition of Akt activation subsequently prevents the phosphorylation and activation of downstream targets like mTOR, which ultimately leads to a decrease in protein synthesis and cell proliferation.[2] The suppression of the PI3K/Akt pathway by this compound contributes significantly to its apoptotic and anti-proliferative effects.[10][11]

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits (Phosphorylation) Proliferation Cell Proliferation & Survival mTORC1->Proliferation

This compound suppresses the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK members like ERK, JNK, and p38.[1][9][8]

Mechanism of Action: The effect of this compound on the MAPK pathway can be context-dependent. In some cancer cells, this compound has been shown to inhibit the phosphorylation of ERK1/2, a key driver of proliferation.[2] In other contexts, it can induce the phosphorylation and activation of JNK and p38, which are often associated with the induction of apoptosis.[1] For instance, in bladder cancer cells, this compound was found to induce JNK phosphorylation while inhibiting p38 and Akt phosphorylation.[1]

MAPK_Pathway Extracellular_Signal Extracellular Signal Ras Ras Extracellular_Signal->Ras JNK JNK Extracellular_Signal->JNK p38 p38 Extracellular_Signal->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis This compound This compound This compound->ERK Inhibits This compound->JNK Activates This compound->p38 Activates

This compound's modulatory effects on the MAPK signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is strongly implicated in the development of several cancers. This compound has been demonstrated to attenuate this oncogenic pathway.[2][7]

Mechanism of Action: this compound's inhibition of the Wnt/β-catenin pathway is linked to its effects on NF-κB.[2] By inhibiting NF-κB, this compound reduces the dissociation of GSK-3β from β-catenin. This allows GSK-3β to phosphorylate β-catenin, marking it for proteasomal degradation. Consequently, β-catenin is unable to accumulate in the cytoplasm and translocate to the nucleus, thereby preventing the transcription of Wnt target genes that promote cell proliferation.[2]

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates p_beta_catenin p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome p_beta_catenin->Proteasome Degradation This compound This compound This compound->Destruction_Complex Promotes Activity Nucleus Nucleus TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Transcription Target Gene Transcription TCF_LEF->Transcription

This compound's inhibitory effect on the Wnt/β-catenin pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. While activation of Nrf2 is generally considered protective against oxidative stress, its constitutive activation in cancer cells can promote cell survival and drug resistance. This compound has been shown to modulate Nrf2 activity.

Mechanism of Action: Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for proteasomal degradation. This compound can disrupt the Nrf2-Keap1 complex, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and detoxification enzymes.[9] This dual role of Nrf2 modulation suggests that this compound's effect may be cell-type and context-dependent.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 This compound->Keap1_Nrf2 Disrupts Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Transcription Antioxidant Gene Transcription ARE->Transcription

This compound's modulation of the Nrf2 signaling pathway.

Detailed Methodologies for Key Experiments

The following are representative protocols for key experiments used to elucidate the molecular targets of this compound. These are synthesized from general best practices and specific details mentioned in the cited literature.

Western Blot Analysis of Signaling Proteins

This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation status of key signaling proteins.

a. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7, PC-3, HCT-116) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

b. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-catenin, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's recommendations (typically 1:1000).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

f. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis IP_MS_Workflow start Cell Lysis preclear Pre-clearing Lysate start->preclear ip Immunoprecipitation with Target Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing capture->wash elution Elution wash->elution digest In-solution Digestion (Trypsin) elution->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis & Protein ID lcms->analysis

References

Nimbolide Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a tetranortriterpenoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in the scientific community for its potent and diverse pharmacological activities.[1][2][3][4] Of particular interest are its anticancer, anti-inflammatory, and antimalarial properties. These biological effects are intrinsically linked to its unique chemical structure, characterized by a complex limonoid skeleton featuring an α,β-unsaturated ketone and a δ-lactone ring, which are considered key pharmacophores.[2][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of this compound, focusing on the modifications of its core structure and their impact on its biological efficacy. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways modulated by this promising natural product.

Introduction

This compound's multifaceted mechanism of action involves the modulation of numerous cell signaling pathways critical to the pathogenesis of various diseases.[2][3][7][8] In cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and prevent metastasis by targeting key signaling cascades such as NF-κB, PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[1][7][9] The α,β-unsaturated ketone moiety in this compound is believed to be crucial for its cytotoxic activity, likely through Michael addition reactions with nucleophilic residues in target proteins.[5] This understanding has spurred efforts to synthesize a wide array of this compound derivatives to enhance its potency, selectivity, and pharmacokinetic profile. This guide will delve into the key structural modifications and their effects on this compound's biological activity, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Structure-Activity Relationship

The anticancer properties of this compound have been extensively studied, with a focus on identifying the structural features essential for its cytotoxicity against various cancer cell lines.

Modifications of the A-Ring

The A-ring of this compound, with its α,β-unsaturated ketone system, is a primary site for structural modification. Studies have shown that reduction of the C2-C3 double bond in the A-ring leads to a significant decrease in cytotoxic activity, highlighting the importance of this Michael acceptor for covalent interaction with target proteins.

Modifications of the D-Ring Lactone

The δ-lactone in the D-ring is another key feature of the this compound scaffold. Opening of the lactone ring to form the corresponding hydroxy acid derivative has been shown to diminish anticancer activity, suggesting that the closed-ring conformation is important for maintaining the overall three-dimensional structure required for target binding.

Amide Derivatives at the C-17 Position

A series of amide derivatives of this compound have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.[10][11] These modifications have yielded compounds with potent activity, in some cases exceeding that of the parent this compound.

PARP1 Trapping Activity of this compound Analogs

Recent research has identified this compound as an inhibitor of the E3 ubiquitin ligase RNF114, leading to the "supertrapping" of PARP1, a critical enzyme in DNA repair.[12][13][14][15] This discovery has opened new avenues for the development of this compound analogs as potent anticancer agents, particularly for BRCA-deficient cancers.[14] Structure-activity relationship studies in this area have focused on modifications to the C- and E-rings to enhance PARP1 trapping efficiency.[16]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and its derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
CEM/ADR5000Leukemia0.3[17]
CCRF-CEMLeukemia17.4[17]
MDA-MB-231Breast Cancer4.7[17]
U87.MGGlioblastoma1.12[17]
HCT116 p53+/+Colon Cancer0.9[17]
HCT116 p53-/-Colon Cancer1.8[17]
EJBladder Cancer~3[18]
5637Bladder Cancer~3[18]
Du-145Prostate Cancer-[19]
PC-3Prostate Cancer-[19]
A-549Lung Cancer-[19]
HT-29Colon Cancer-[1]
SW-620Colon Cancer-[1]
HOP-62Lung Cancer-[1]
OVCAR-5Ovarian Cancer-[1]

Table 2: Cytotoxic Activity of this compound Amide Derivatives

CompoundR GroupHT-29 (IC50 µM)SW-620 (IC50 µM)HOP-62 (IC50 µM)A-549 (IC50 µM)PC-3 (IC50 µM)OVCAR-5 (IC50 µM)Reference
This compound ->10>10>10>10>10>10[10]
2g 4-Fluorophenyl1.22.53.14.52.83.7[10]
2h 4-Chlorophenyl1.52.83.54.83.14.1[10]
2i 4-Bromophenyl1.12.32.94.22.63.5[10]

Note: The specific structures of the amide derivatives (2g, 2h, 2i) are detailed in the original publication.

Table 3: PARP1 Trapping Activity and Cytotoxicity of this compound Analogs against UWB1 Cells

CompoundModificationPARP1 Trapping ActivityIC50 (µM)Reference
This compound (5) -+++0.3[16]
43 Lacks enone moietyNot observed>10[16]
63 C- and E-ring modified++++0.079[16]
65 C- and E-ring modified++++0.05[16]

Note: The specific structures of the analogs (43, 63, 65) are detailed in the original publication.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways targeted by this compound.

This compound's Inhibition of Pro-inflammatory and Pro-survival Pathways

G cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK1/2) This compound->MAPK Inhibits JAK2 JAK2 This compound->JAK2 Inhibits IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaBalpha->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates GeneExpression Gene Expression (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) Akt Akt PI3K->Akt DownstreamAkt Downstream Effectors Akt->DownstreamAkt DownstreamMAPK Downstream Effectors MAPK->DownstreamMAPK STAT3 STAT3 JAK2->STAT3 DownstreamSTAT3 Downstream Effectors STAT3->DownstreamSTAT3 NFkappaB_n NF-κB NFkappaB_n->GeneExpression Activates

Caption: this compound's multifaceted inhibition of key oncogenic signaling pathways.

This compound's Induction of Apoptosis

G This compound This compound ROS ROS Generation This compound->ROS Induces Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates DeathReceptors Death Receptors (e.g., TRAIL-R) This compound->DeathReceptors Upregulates Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes MOMP Bcl2->Mitochondria Inhibits MOMP Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Caspase8->Caspase3 Activates

Caption: Intrinsic and extrinsic pathways of apoptosis induced by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis of this compound Amide Derivatives

The synthesis of amide derivatives of this compound typically involves the modification of the C-17 side chain. A general procedure is as follows:

  • Hydrolysis of the Acetate Group: this compound is first subjected to hydrolysis to remove the acetyl group at the C-7 position, yielding 7-deacetylthis compound. This is often achieved using a mild base such as potassium carbonate in methanol.

  • Oxidation of the C-17 Hydroxyl Group: The primary hydroxyl group at C-17 is then oxidized to a carboxylic acid. This can be accomplished using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone).

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).

  • Purification: The final amide derivative is purified using column chromatography on silica gel.

Note: For detailed, step-by-step protocols, including reaction times, temperatures, and specific quantities of reagents, it is essential to consult the primary literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[20][21][22]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specific duration (e.g., 12, 24, or 48 hours).[18] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well (e.g., 10 µL of 5 mg/mL solution) and incubate for a further 1-4 hours at 37°C.[18][21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided invaluable insights into the chemical features responsible for its potent biological activities. The α,β-unsaturated ketone in the A-ring and the δ-lactone in the D-ring have been identified as key pharmacophores for its anticancer effects.[5][6] The synthesis of various derivatives has led to the discovery of analogs with enhanced potency and novel mechanisms of action, such as the "supertrapping" of PARP1.[12][13][14][15]

Future research should focus on:

  • Expanding the diversity of this compound analogs: Synthesizing novel derivatives with modifications at various positions of the this compound scaffold to further probe the SAR and improve drug-like properties.

  • In-depth mechanistic studies: Elucidating the precise molecular targets of the most potent analogs and understanding their downstream effects on cellular signaling.

  • In vivo evaluation: Assessing the efficacy and safety of promising this compound derivatives in preclinical animal models of various diseases.

  • Pharmacokinetic and toxicological studies: A significant hurdle in the clinical development of this compound is the lack of comprehensive pharmacokinetic and long-term toxicological data.[1][2][3][8] Systematic studies are crucial to determine its absorption, distribution, metabolism, excretion, and potential toxicity, which will be essential for establishing safe dosage ranges for human clinical trials.[2][3]

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective treatments for cancer and other debilitating diseases.

References

The Bioavailability and Pharmacokinetics of Nimbolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its broad-spectrum anticancer activities.[1][2][3] However, a critical impediment to its clinical translation is its poor oral bioavailability and a lack of comprehensive pharmacokinetic data.[4][5] This technical guide provides an in-depth overview of the current understanding of this compound's bioavailability and pharmacokinetics, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways to support ongoing research and drug development efforts.

Introduction

This compound exerts its anticancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3] Despite promising preclinical pharmacodynamic studies, the progression of this compound into clinical trials has been slow, primarily due to insufficient data on its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Understanding the pharmacokinetic profile of this compound is paramount for designing effective dosing strategies, identifying potential drug-drug interactions, and developing novel formulations to enhance its therapeutic efficacy. This whitepaper aims to consolidate the existing pharmacokinetic data and methodologies to serve as a comprehensive resource for researchers in the field.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound has been demonstrated to be low in preclinical models. The most comprehensive publicly available dataset comes from a study in Sprague-Dawley rats, which highlights the poor oral absorption of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)Oral (30 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) 1013.2 ± 154.715.3 ± 1.921.6 ± 6.838.9 ± 11.2
Tmax (h) 0.085.34.76.0
AUC0-t (ng·h/mL) 830.1 ± 131.222.6 ± 4.234.2 ± 10.993.4 ± 21.5
AUC0-inf (ng·h/mL) 849.2 ± 135.123.1 ± 4.535.8 ± 11.897.8 ± 23.1
t1/2 (h) 3.9 ± 0.64.8 ± 1.15.1 ± 0.95.9 ± 1.3
Absolute Bioavailability (%) -2.721.763.06

Data sourced from Baira et al., 2018.

In another study involving colorectal cancer xenografted mice, intraperitoneal (i.p.) administration of this compound at 5 and 20 mg/kg resulted in plasma concentrations of 222 and 409 ng/mL, respectively, two hours post-administration.[1][6] In the same study, tumor tissue concentrations were found to be 345 and 868 ng/g, respectively.[1][6]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.

Animal Studies
  • Species: Male Sprague-Dawley rats and mice have been utilized in pharmacokinetic evaluations.[1][4]

  • Housing: While specific housing conditions are not always detailed, standard laboratory practices for rodent care are assumed.

  • Fasting: For oral administration studies, rats are typically fasted overnight with free access to water to ensure gastric emptying and minimize variability in absorption.[7]

  • Administration:

    • Oral (p.o.): this compound is administered via oral gavage.[5] The vehicle used for suspension has not been consistently reported but is a critical factor in absorption.

    • Intravenous (i.v.): The intravenous dose is typically administered as a bolus injection into a tail vein.[5]

    • Intraperitoneal (i.p.): For some efficacy studies with pharmacokinetic endpoints, intraperitoneal injection has been used.[1][6]

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. A typical, though not explicitly stated for this compound studies, schedule for a full pharmacokinetic profile would involve collections at 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma/Serum Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation for Analysis: A simple and rapid protein precipitation method is commonly employed.[4][5]

    • To a small volume of plasma (e.g., 50 µL), an internal standard is added.

    • Acetonitrile is added to precipitate plasma proteins.

    • The mixture is vortexed and then centrifuged at high speed.

    • The supernatant is collected for analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.[5]

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., Aquity BEH C18, 100 × 2.1 mm, 2.7 µm) is used for separation.[5]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and 0.1% formic acid in water is typically used.[5]

    • Flow Rate: A flow rate of around 0.45 mL/min is common.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard (e.g., regorafenib).[5] For this compound, a common transition is m/z 467.2074 → [product ion].[5]

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a compound like this compound.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase formulation Dose Formulation (e.g., suspension in vehicle) dosing Drug Administration (Oral Gavage or IV Injection) formulation->dosing animals Animal Acclimatization (e.g., Sprague-Dawley rats) animals->dosing sampling Serial Blood Sampling (e.g., 0-24h post-dose) dosing->sampling prep Plasma Sample Preparation (Protein Precipitation) sampling->prep lcms LC-MS/MS Analysis (Quantification of this compound) prep->lcms pk_calc Pharmacokinetic Calculation (NCA using software) lcms->pk_calc report Data Reporting (Cmax, Tmax, AUC, t1/2, F%) pk_calc->report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Key Signaling Pathways Modulated by this compound

This compound's anticancer activity is attributed to its ability to interfere with several critical signaling cascades within cancer cells. The diagrams below illustrate its inhibitory effects on the NF-κB, PI3K/Akt, and MAPK pathways.

G cluster_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits NFkB_complex p65/p50/IκBα (Inactive Complex) This compound->NFkB_complex Prevents degradation IkB IκBα IKK->IkB P p65 p65 p50 p50 p65_p50_nuc p65/p50 NFkB_complex->p65_p50_nuc IκBα degradation target_genes Target Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) p65_p50_nuc->target_genes Activation

Caption: this compound inhibits NF-κB signaling.

G cluster_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits Phosphorylation RTK Receptor Tyrosine Kinase (e.g., IGF-1R) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates downstream Downstream Effects (Cell Survival, Proliferation, Inhibition of Apoptosis) mTOR->downstream

Caption: this compound inhibits the PI3K/Akt signaling pathway.

G cluster_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Raf Raf This compound->Raf Inhibits MEK MEK This compound->MEK Inhibits RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Transcription Gene Transcription (Proliferation, Differentiation) ERK_nuc->Transcription

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Discussion and Future Directions

The available data unequivocally indicate that this compound suffers from poor oral bioavailability, which presents a significant challenge for its development as a systemic anticancer agent.[4][5] The low plasma concentrations achieved after oral administration are likely insufficient to exert the therapeutic effects observed in in vitro and some in vivo models where higher concentrations are achieved through direct administration (e.g., intraperitoneal).

The lipophilic nature of this compound may contribute to its poor aqueous solubility and subsequent low absorption.[4] Furthermore, the potential for significant first-pass metabolism in the gut wall and liver could also be a contributing factor, although detailed metabolism studies are still lacking.

To overcome these pharmacokinetic hurdles, future research should focus on:

  • Formulation Development: The development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, is crucial to enhance the solubility and absorption of this compound.

  • Metabolism and Excretion Studies: Comprehensive studies are needed to identify the major metabolites of this compound and its primary routes of elimination. This will help in understanding its drug-drug interaction potential and safety profile.

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with pharmacodynamic endpoints will enable a better understanding of the concentration-effect relationship and help in optimizing dosing regimens for future clinical trials.

  • Studies in Non-Rodent Species: Pharmacokinetic studies in larger animal models are necessary to assess the interspecies scalability of this compound's ADME properties before advancing to human trials.

Conclusion

This compound remains a promising natural product with significant potential as an anticancer therapeutic. However, its poor pharmacokinetic profile, particularly its low oral bioavailability, is a major obstacle. This technical guide summarizes the current state of knowledge, providing a foundation for future research aimed at overcoming these limitations. By focusing on advanced formulation strategies and conducting more comprehensive ADME and PK/PD studies, the full therapeutic potential of this compound may yet be realized.

References

Nimbolide's Role in Inducing Apoptosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nimbolide, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has emerged as a significant agent in cancer research due to its demonstrated ability to induce apoptosis across a wide range of cancer cell lines.[1][2][3] Its multifaceted mechanism of action involves the modulation of critical signaling pathways that govern cell survival, proliferation, and programmed cell death. This document provides a comprehensive overview of the molecular mechanisms by which this compound triggers apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved. The primary modes of action include the activation of both intrinsic and extrinsic apoptotic pathways, suppression of anti-apoptotic proteins, and the abrogation of pro-survival signaling cascades such as PI3K/Akt/mTOR, NF-κB, and MAPK.[1][3][4]

Core Mechanisms of this compound-Induced Apoptosis

This compound executes its pro-apoptotic effects through a coordinated engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately converging on the activation of the caspase cascade.[1][5]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a primary target of this compound.[1][6] The process is initiated by the disruption of the mitochondrial outer membrane potential (MOMP), a critical event regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][6]

  • Modulation of Bcl-2 Family Proteins : this compound alters the delicate balance between pro-apoptotic and anti-apoptotic Bcl-2 family members. It upregulates the expression of pro-apoptotic proteins like Bax and Bad while simultaneously downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][5][7] This shift in the Bax/Bcl-2 ratio is a hallmark of this compound's action, leading to mitochondrial permeabilization.[8][9]

  • Cytochrome c Release and Apoptosome Formation : The permeabilized mitochondrial membrane releases cytochrome c into the cytosol.[1][10] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome, which in turn activates the initiator caspase-9.[1][8]

  • Caspase Cascade Activation : Activated caspase-9 proceeds to cleave and activate effector caspases, most notably caspase-3, which is responsible for the execution phase of apoptosis.[10][11]

G cluster_0 Mitochondrial (Intrinsic) Pathway This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax / Bad (Pro-apoptotic) This compound->Bax Activates MOMP Disruption of Mitochondrial Outer Membrane Potential Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Death Receptor (Extrinsic) Pathway This compound This compound DR Death Receptors (DR4, DR5, FasL) This compound->DR Upregulates DISC DISC Formation (FADD) DR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3_ext Caspase-3 Activation Casp8->Casp3_ext Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext cluster_PI3K PI3K/Akt/mTOR Pathway Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits IGF1R IGF-1R IGF1R->PI3K Akt Akt (Phosphorylation) PI3K->Akt mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis GSK3b->Apoptosis Promotes Survival->Apoptosis Inhibits cluster_NFkB NF-κB Pathway Abrogation This compound This compound IkBa IκBα Degradation This compound->IkBa Inhibits IKK IKK IKK->IkBa NFkB_trans NF-κB (p65) Nuclear Translocation IkBa->NFkB_trans Allows Gene_exp Anti-apoptotic Gene Expression (e.g., Bcl-2) NFkB_trans->Gene_exp Apoptosis Apoptosis Gene_exp->Apoptosis Inhibits cluster_workflow General Workflow for Apoptosis Assessment A 1. Cell Culture (Seed cells to 70-80% confluency) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Harvest Cells & Prepare Lysates B->C D Cell Viability Assay (MTT / Trypan Blue) B->D F Mitochondrial Integrity Assay (JC-1 / TMRE Staining) B->F G Apoptosis Visualization (AO/EtBr Staining / Annexin V) B->G E Protein Expression Analysis (Western Blot) C->E

References

The Anti-Inflammatory Properties of Nimbolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has garnered significant scientific attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and comprehensive understanding of this compound's mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a major bioactive component of the neem tree, has demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-malarial, and anti-viral effects.[1] Notably, a growing body of evidence highlights its significant anti-inflammatory potential. This guide delves into the core mechanisms of this compound's anti-inflammatory action, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with pro-inflammatory signaling cascades and reducing the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2]

This compound has been shown to potently inhibit the NF-κB pathway.[2][3] It directly targets and inhibits the activity of IKK, thereby preventing the phosphorylation and degradation of IκBα.[4] This results in the cytoplasmic retention of NF-κB and the subsequent downregulation of its target genes.[2][5]

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p IkBa_p IkBa_NFkB->IkBa_p NFkB NFkB IkBa_p->NFkB Degradation of IκBα DNA DNA NFkB->DNA Translocates Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] Activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes.

This compound has been demonstrated to modulate MAPK signaling.[6] Specifically, it has been shown to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli.[6] In some cell types, this compound has also been observed to induce JNK phosphorylation while inhibiting p38 MAPK and AKT phosphorylation, suggesting cell-type-specific effects.[7]

MAPK_Modulation cluster_mapk MAPK Cascades Stimulus Inflammatory Stimulus p38 p38 MAPK Stimulus->p38 JNK JNK Stimulus->JNK ERK ERK Stimulus->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, COX-2, iNOS) Transcription_Factors->Pro_inflammatory_Mediators Upregulate This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[8] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory disorders.

Recent studies have identified this compound as a potent inhibitor of the NLRP3 inflammasome.[8] It has been shown to directly bind to NLRP3 and disrupt the interaction between NEK7 and NLRP3, a critical step for inflammasome assembly and activation. This leads to a dose-dependent suppression of IL-1β secretion and caspase-1 cleavage.[8][9]

Suppression of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can act as signaling molecules in inflammatory pathways. Excessive production of ROS can lead to oxidative stress and contribute to the inflammatory process.

This compound has been shown to suppress the generation of ROS in inflammatory conditions. It can reduce the expression of gp91phox, a key component of the NADPH oxidase complex responsible for ROS production.[5] Additionally, this compound can enhance the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1) through the activation of the Nrf2 pathway.[5]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Anti-Inflammatory Effects of this compound
Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
BV-2 microgliaLPS (100 ng/mL)125, 250, 500 nMTNF-α, IL-6, IFN-γ productionSignificant and concentration-dependent reduction[5]
BV-2 microgliaLPS (100 ng/mL)500 nMPhospho-IκBα protein expression~79% reduction compared to LPS stimulation[5]
RAW 264.7 macrophagesLPSNot specifiedIL-6, IL-8, IL-12, TNF-α expressionSignificant suppression[4]
Peritoneal macrophages (IL-10-/-)LPSNot specifiedIL-6, IL-8, IL-12, TNF-α expressionSignificant suppression[10]
Murine/human macrophagesLPS/nigericinDose-dependentIL-1β secretion, caspase-1/GSDMD cleavageDose-dependent suppression[9]
Bladder cancer cells (EJ and 5637)-3 µM (IC50)p38MAPK and AKT phosphorylationDecreased phosphorylation[7]
Table 2: In Vivo Anti-Inflammatory Effects of this compound
Animal ModelDisease ModelThis compound DosageMeasured ParameterResultReference
RatsComplete Freund's Adjuvant (CFA)-induced arthritis20 mg/kg/day (oral)Inflammatory cells, rheumatoid factor, ESR, IL-17, IL-23, IFN-γSignificant reduction[6][8][11]
RatsCFA-induced arthritis3 mg/kg/dayArthritic score, synovial tissue inflammationSignificant anti-arthritic effects[12]
MiceDextran Sulfate Sodium (DSS)-induced colitisNot specifiedWeight loss, colon shortening, disease activity index, histologic scoresAmelioration of colitis[10]
MiceLPS-induced acute lung injury0.3, 1, 3 mg/kgNeutrophil and mast cell migration, inflammatory cytokinesSignificant inhibition[1]
MiceHepatocellular carcinoma6 mg/kgNF-κB, IL-1β, TNF-α expressionReduced hepatic inflammation[13]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 125, 250, 500 nM) for a specified duration (e.g., 30 minutes) before stimulation with lipopolysaccharide (LPS; e.g., 100 ng/mL) for a further period (e.g., 24 hours).[5]

  • Measurement of Inflammatory Mediators:

    • Cytokines: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent assay.[5]

    • Protein Expression: Whole-cell lysates are prepared, and the expression levels of key signaling proteins (e.g., phospho-IκBα, phospho-p65, total IκBα, total p65, iNOS, COX-2) are analyzed by Western blotting using specific antibodies.[5]

    • NF-κB DNA Binding Activity: Nuclear extracts are prepared, and the DNA binding activity of NF-κB is assessed using an electrophoretic mobility shift assay (EMSA) or a commercially available transcription factor assay kit.[5]

LPS_Macrophage_Workflow cluster_analysis Analysis Start Start: Macrophage Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with this compound (Various Concentrations) Start->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation ELISA ELISA (Cytokines) Incubation->ELISA Griess_Assay Griess Assay (Nitric Oxide) Incubation->Griess_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot EMSA EMSA/TF Assay (NF-κB Activity) Incubation->EMSA End End: Data Interpretation ELISA->End Griess_Assay->End Western_Blot->End EMSA->End

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Animals: Male C57BL/6 mice are typically used for this model.

  • Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 3-5% w/v) in the drinking water for a specific period (e.g., 7 days).[14][15]

  • Treatment: this compound is administered orally or via intraperitoneal injection at a specific dosage daily during the DSS treatment period.[10]

  • Assessment of Colitis Severity:

    • Clinical Parameters: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate a disease activity index (DAI).

    • Macroscopic Evaluation: At the end of the experiment, the colon is excised, and its length is measured.

    • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Biochemical Analysis: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines and the expression of NF-κB pathway components by ELISA and Western blotting, respectively.[10]

In Vivo Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
  • Animals: Wistar or Sprague-Dawley rats are commonly used for this model.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of CFA into the plantar surface of one of the hind paws.[6]

  • Treatment: this compound is administered orally at a specific dosage (e.g., 20 mg/kg/day) for a defined period after the onset of arthritis.[6]

  • Assessment of Arthritis Severity:

    • Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals.

    • Arthritic Score: The severity of arthritis in each paw is scored based on erythema, swelling, and joint deformity.

    • Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.

    • Biochemical Markers: Blood samples are collected to measure levels of rheumatoid factor and erythrocyte sedimentation rate (ESR). Serum levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, IFN-γ) are determined by ELISA.[6]

    • Histopathological Examination: Joint tissues are collected, decalcified, sectioned, and stained with H&E to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage and bone erosion.[11]

Conclusion

This compound has emerged as a promising natural compound with potent and multi-faceted anti-inflammatory properties. Its ability to inhibit key pro-inflammatory signaling pathways, including NF-κB and MAPKs, suppress the NLRP3 inflammasome, and reduce oxidative stress underscores its therapeutic potential for a wide range of inflammatory diseases. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in clinical settings, to fully realize its therapeutic promise.

References

Nimbolide's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a potent triterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its multifaceted anticancer properties. A substantial body of evidence highlights its ability to disrupt the normal progression of the cell cycle in various cancer cell lines, leading to cell growth inhibition and apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cell cycle checkpoints, presents quantitative data on its impact on cell cycle distribution, details relevant experimental protocols, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. It is comprised of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of this cycle is a hallmark of cancer, leading to uncontrolled cell division. This compound has emerged as a promising natural compound that can effectively target and arrest the cell cycle at various phases, primarily G0/G1 and G2/M, in a dose- and cell-type-dependent manner.[1][2][3] This guide will dissect the intricate mechanisms through which this compound exerts its cytostatic effects.

Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution

This compound's ability to induce cell cycle arrest has been quantified in numerous studies using flow cytometry. The following tables summarize the dose-dependent effects of this compound on the distribution of cells in different phases of the cell cycle in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Progression in Bladder Cancer Cells (EJ and 5637)

Cell LineThis compound Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
EJ 0 (Control)65.2 ± 2.118.5 ± 1.316.3 ± 1.1
0.558.7 ± 1.915.1 ± 1.026.2 ± 1.5
1.045.3 ± 1.512.8 ± 0.941.9 ± 2.0
3.030.1 ± 1.29.7 ± 0.760.2 ± 2.5
5637 0 (Control)68.1 ± 2.316.9 ± 1.215.0 ± 1.0
0.561.5 ± 2.014.2 ± 0.924.3 ± 1.4
1.049.8 ± 1.711.5 ± 0.838.7 ± 1.8
3.035.4 ± 1.48.1 ± 0.656.5 ± 2.3

Data adapted from a study on bladder cancer cells, showing a significant dose-dependent increase in the G2/M phase population with a corresponding decrease in G1 and S phases after 12 hours of treatment.[4]

Table 2: Summary of this compound-Induced Cell Cycle Arrest in Various Cancer Cell Lines

Cancer TypeCell LineArrest PhaseKey Molecular Alterations
LeukemiaU937G0/G1Decrease in G0/G1 phase cells with initial increase in S and G2/M.[5]
Cervical CancerHeLaG0/G1p53-dependent p21 accumulation; down-regulation of cyclin B, cyclin D1, and PCNA.[6][7]
Glioblastoma-G1/SDirect inhibition of CDK4/CDK6 kinase activity, leading to hypophosphorylation of Rb.[1]
Colon CancerHT-29G2/M & G0/G1Upregulation of p21; downregulation of CHK2 and Rad17.[1][3]
Renal Cell Carcinoma786-O, A-498G2/MIncreased phosphorylation of p53, cdc2, cdc25c; decreased expression of cyclin A, cyclin B, cdc2, and cdc25c.[8][9]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Human cancer cell lines (e.g., EJ, 5637, HeLa, U937) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates). After reaching 70-80% confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 3 µM) or vehicle control (e.g., DMSO). The treatment duration is typically 12, 24, or 48 hours, depending on the experimental design.[4]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method for analyzing DNA content and determining the percentage of cells in each phase of the cell cycle.[10][11][12][13]

  • Cell Harvesting: Following this compound treatment, adherent cells are washed with PBS and harvested by trypsinization. Suspension cells are collected by centrifugation.

  • Fixation: The cell pellet is washed with ice-cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol while gently vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice or can be stored at -20°C for longer periods.

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed twice with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI; a fluorescent DNA intercalating agent) and RNase A (to degrade RNA and ensure PI only binds to DNA).

  • Incubation: The cells are incubated in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of PI. The data is then analyzed using appropriate software to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.[14][15][16][17]

  • Protein Extraction: After this compound treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, Chk2, p-Cdc25c). Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

This compound's influence on cell cycle progression is mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways.

This compound-Induced G0/G1 Arrest Pathway

G0G1_Arrest This compound This compound CDK4_6 CDK4/6 This compound->CDK4_6 inhibits p53 p53 This compound->p53 activates Rb Rb CDK4_6->Rb phosphorylates pRb p-Rb (Inactive) CyclinD1 Cyclin D1 CyclinD1->CDK4_6 activates E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes activates transcription p21 p21 p53->p21 upregulates p21->CDK4_6 inhibits

This compound-Induced G2/M Arrest Pathway

G2M_Arrest This compound This compound Chk2 Chk2 This compound->Chk2 activates pChk2 p-Chk2 (Active) Cdc25c Cdc25c pChk2->Cdc25c phosphorylates & inhibits Wee1 Wee1 pChk2->Wee1 activates pCdc25c p-Cdc25c (Inactive) Cdc2_CyclinB1 Cdc2/Cyclin B1 (MPF) Cdc25c->Cdc2_CyclinB1 dephosphorylates & activates Mitosis Mitotic Entry Cdc2_CyclinB1->Mitosis promotes Wee1->Cdc2_CyclinB1 phosphorylates & inhibits

Experimental Workflow for Cell Cycle Analysis

Workflow Start Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment Harvesting Cell Harvesting (Trypsinization/Centrifugation) Treatment->Harvesting Fixation Fixation (70% Cold Ethanol) Harvesting->Fixation Staining Staining (Propidium Iodide & RNase A) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantification of Cell Cycle Phases (G0/G1, S, G2/M) Analysis->Result

Conclusion

This compound unequivocally demonstrates potent anti-proliferative activity by inducing cell cycle arrest at multiple checkpoints, predominantly G0/G1 and G2/M, across a spectrum of cancer cell types. Its mechanisms of action are multifaceted, involving the direct inhibition of cyclin-dependent kinases, the upregulation of CDK inhibitors like p21 through p53-dependent and -independent pathways, and the modulation of critical checkpoint proteins such as Chk2 and Cdc25c. The quantitative data and elucidated signaling pathways presented in this guide underscore the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully realize its therapeutic promise.

References

Preliminary Toxicity Profile of Nimbolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of nimbolide, a bioactive limonoid isolated from the neem tree (Azadirachta indica). This compound has garnered significant interest for its potent anticancer and anti-inflammatory properties. However, a thorough understanding of its toxicological profile is crucial for its potential development as a therapeutic agent. This document summarizes key findings from in vitro and in vivo toxicity studies, outlines experimental methodologies, and visualizes associated signaling pathways.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential dangers of a substance after a single exposure. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) in various animal models and through different routes of administration.

Quantitative Data: LD50 Values

The acute toxicity of this compound has been observed to be dependent on the animal model and the route of administration, with intravenous and intraperitoneal routes showing higher toxicity compared to oral or subcutaneous administration.

Animal ModelRoute of AdministrationLD50 Value (mg/kg body weight)Reference
Mouse (adult male) Intraperitoneal (i.p.)225[1]
Intravenous (i.v.)24[1][2]
Intragastric (i.g.)> 600[1]
Intramuscular (i.m.)No fatality observed[1]
Subcutaneous (s.c.)No fatality observed[1]
Mouse (adult female) Intraperitoneal (i.p.)280[1]
Mouse (weanling) Intraperitoneal (i.p.)240[1]
Rat Intraperitoneal (i.p.)> 600[1]
Hamster Intraperitoneal (i.p.)> 500[1]
Experimental Protocols for Acute Oral Toxicity (General Guideline)

The determination of LD50 values typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Experimental Workflow for Acute Oral Toxicity Study

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Observation cluster_3 Pathology animal_selection Select healthy, young adult animals (e.g., rats or mice) acclimatization Acclimatize animals to laboratory conditions for at least 5 days animal_selection->acclimatization fasting Fast animals overnight (with access to water) before dosing acclimatization->fasting dose_prep Prepare this compound in a suitable vehicle (e.g., corn oil) fasting->dose_prep dose_admin Administer a single oral dose via gavage dose_prep->dose_admin dose_groups Use multiple dose groups with a set number of animals per group dose_admin->dose_groups obs_period Observe animals for mortality, clinical signs of toxicity, and behavioral changes dose_groups->obs_period obs_timing Record observations at specific intervals (e.g., 1, 2, 4, 24 hours) and daily thereafter for 14 days obs_period->obs_timing body_weight Record body weight at regular intervals obs_timing->body_weight necropsy Perform gross necropsy on all animals at the end of the study body_weight->necropsy histopath Collect and preserve organs for histopathological examination necropsy->histopath

Caption: General workflow for an in vivo acute oral toxicity study.

Pathological Findings

In animal studies, the administration of lethal doses of this compound via the intraperitoneal route resulted in death within 12-23 hours, with observed dysfunctions in several organs.[1] Histopathological examinations revealed:

  • Kidney: Tubular necrosis[1]

  • Small Intestine: Hemorrhagic necrosis[1]

  • Pancreas: Acinar cell necrosis[1]

  • Liver: Mild fatty infiltration and focal necrosis[1]

In contrast, intravenous administration of a lethal dose led to a rapid death (within 1-18 minutes) due to a sudden drop in arterial blood pressure and respiratory paralysis.[1]

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for assessing the direct effect of a compound on cells in a controlled environment. This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines, with generally higher IC50 values observed in normal cell lines, suggesting a degree of selectivity.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines and experimental conditions such as incubation time.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
A549 Lung Cancer7.59 ± 0.3448[3]
BCWM.1 Waldenström's Macroglobulinemia0.2Not Specified[4]
CEM/ADR5000 Multidrug-Resistant Leukemia0.3 ± <0.01Not Specified[5]
CCRF-CEM Leukemia17.4 ± 0.6Not Specified[5]
DU-145 Prostate Cancer6.86 ± 0.5348[3]
HCT116 p53+/+ Colon Cancer0.9 ± 0.05Not Specified[5]
HCT116 p53-/- Colon Cancer1.8 ± 0.1Not Specified[5]
HT-29 Colon CancerGrowth inhibition at 2.5-10 µMNot Specified[6]
MCF-7 Breast Cancer4.0 (24h), 2.7 (48h)24, 48[6]
MDA-MB-231 Breast Cancer6.0 (24h), 3.2 (48h)24, 48[6]
PC-3 Prostate Cancer5.83 ± 0.3348[3]
U87.MG Glioblastoma1.12 ± <0.01Not Specified[5]
U937 LeukemiaGrowth inhibition at 0.5-5.0 µMNot Specified[6]
HEK293 (non-transfected) Normal Kidney0.25 ± 0.02Not Specified[5]
HEK293 (ABCB5-transfected) Normal Kidney14.5 ± 0.3Not Specified[5]
NIH3T3 Normal Fibroblast39.43 ± 3.72 (24h), 36.92 ± 1.42 (48h)24, 48[3]
CCD-18Co Normal Colon Fibroblast74.01 ± 5.33 (24h), 59.13 ± 5.68 (48h)24, 48[3]
Experimental Protocols for In Vitro Cytotoxicity

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.625 µM to 10 µM) and a vehicle control (DMSO).[3]

  • Incubation: The plate is incubated for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.[3][8]

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[7]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm or 590 nm) using a microplate reader.[7][9]

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Resazurin Assay

This assay uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin by metabolically active cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with varying concentrations of this compound.

  • Resazurin Addition: A resazurin solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.[9]

  • Fluorescence Measurement: Fluorescence is measured using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound (e.g., 5 µM) for a specified time (e.g., 24 hours).[10]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).[10]

  • Incubation: The cells are incubated at room temperature in the dark for approximately 15 minutes.[10]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Organ-Specific Toxicity

While much of the research highlights this compound's protective effects against chemically induced organ damage, some studies indicate the potential for direct toxicity at higher doses.

  • Hepatotoxicity: In acute toxicity studies, high intraperitoneal doses of this compound caused mild fatty infiltration and focal necrosis in the liver of mice.[1] However, other studies have shown that this compound can have a hepatoprotective effect against toxins like carbon tetrachloride (CCl4).[12][13]

  • Nephrotoxicity: Tubular necrosis in the kidneys was observed in mice administered a lethal intraperitoneal dose of this compound.[1] Conversely, long-term administration in some studies showed histopathological protection of the kidneys.[13]

  • Cardiotoxicity: There is limited direct evidence of this compound-induced cardiotoxicity. Most available research focuses on its cardioprotective effects against drug-induced cardiotoxicity.

  • Neurotoxicity: Some studies suggest neuroprotective properties of this compound against cisplatin-induced neurotoxicity.[13]

Signaling Pathways in this compound-Induced Toxicity and Apoptosis

This compound exerts its cytotoxic and apoptotic effects by modulating multiple cellular signaling pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis This compound This compound pi3k PI3K This compound->pi3k inhibits mapk MAPK (ERK1/2) This compound->mapk inhibits ikb IκBα Degradation This compound->ikb inhibits bax Bax This compound->bax activates bcl2 Bcl-2 This compound->bcl2 inhibits akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation mapk->proliferation nfkb NF-κB (p65) Translocation ikb->nfkb nfkb->proliferation cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspases apoptosis_outcome Apoptosis caspases->apoptosis_outcome cytochrome_c->caspases

Caption: Key signaling pathways modulated by this compound leading to apoptosis.

Conclusion

The preliminary toxicity profile of this compound indicates that its toxicity is highly dependent on the dose and route of administration. While it exhibits significant cytotoxicity against a broad range of cancer cell lines, often at concentrations that are less toxic to normal cells, systemic administration at high doses can lead to organ toxicity, particularly affecting the liver, kidneys, and small intestine. The mechanisms underlying its cytotoxic effects involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Further comprehensive, long-term toxicological studies are warranted to establish a clear safety profile and to determine a therapeutic window for this compound. These studies are essential to support its development as a potential anticancer drug candidate for clinical trials.[2]

References

Nimbolide: A Technical Guide to its Chemopreventive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a potent triterpenoid limonoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has emerged as a significant candidate for cancer chemoprevention. Extensive preclinical research, encompassing both in vitro and in vivo models, has demonstrated its ability to inhibit tumorigenesis and metastasis. This compound's multifaceted mechanism of action involves the modulation of numerous dysregulated signaling pathways central to cancer progression, including those linked to inflammation, cell survival, proliferation, apoptosis, invasion, and angiogenesis. This technical guide provides an in-depth overview of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks targeted by this promising natural compound.

Core Mechanisms of Chemoprevention

This compound exerts its anticancer effects through a variety of interconnected mechanisms. It is known to prevent the activation of pro-carcinogens, induce detoxification enzymes, and upregulate cellular antioxidants to decrease oxidative DNA damage. The primary and most studied mechanisms include the induction of apoptosis, induction of cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

This compound effectively induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

  • Intrinsic Pathway : The mitochondrial-mediated pathway is a key target. This compound treatment leads to the generation of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol. Released cytochrome c then interacts with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently activating executioner caspase-3, leading to apoptosis. This process is also regulated by the Bcl-2 family of proteins; this compound has been shown to increase the expression of pro-apoptotic proteins like Bax and Bad while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In some cancer cells, this compound upregulates the tumor suppressor p53, which can further promote apoptosis.

  • Extrinsic Pathway : This pathway is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to death receptors (DRs) on the cell surface. This compound has been found to upregulate the expression of DR4 and DR5 in various cancer cell lines, including chronic myeloid leukemia, multiple myeloma, and breast cancer cells. This upregulation sensitizes the cancer cells to apoptosis, leading to the activation of the initiator caspase-8, which, like caspase-9, activates caspase-3 to execute apoptosis.

Nimbolide_Apoptosis_Pathway This compound This compound DR4_DR5 DR4_DR5 This compound->DR4_DR5 Upregulates ROS ROS This compound->ROS Induces Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Caspase8 Caspase8 Caspase3 Caspase3 Caspase8->Caspase3 Caspase9 Caspase9 Caspase9->Caspase3 TRAIL TRAIL

Caption: this compound induces cell cycle arrest by modulating key regulatory proteins.

Inhibition of Pro-Survival Signaling Pathways

Many cancers are characterized by the constitutive activation of signaling pathways that promote cell survival and proliferation. This compound has been shown to abrogate several of these key oncogenic pathways.

  • NF-κB Pathway : The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, where it promotes the expression of genes involved in proliferation, anti-apoptosis, angiogenesis, and metastasis. This compound inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This traps the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity.

  • PI3K/Akt/mTOR Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism. It is often hyperactivated in cancer. This compound significantly inhibits Insulin-like Growth Factor-1 (IGF-1)-mediated PI3K/Akt signaling. By blocking this pathway, this compound suppresses downstream anti-apoptotic signals and proliferative drivers.

  • MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is another crucial pathway for cell proliferation. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby blocking this pro-proliferative signaling route.

  • Wnt/β-catenin Pathway : this compound has also been found to attenuate NF-κB-mediated Wnt/β-catenin signaling, another pathway critical for carcinogenesis.

dot

Caption: this compound blocks key oncogenic signaling pathways like PI3K/Akt, MAPK, and NF-κB.

Anti-Angiogenic and Anti-Metastatic Effects

This compound also demonstrates potential in preventing tumor growth and spread by inhibiting angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). It has been reported to downregulate the expression of pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF). Furthermore, this compound can retard tumor cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes crucial for degrading the extracellular matrix and facilitating cell movement.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies across various cancer types. The following tables summarize its inhibitory concentrations in vitro and its tumor-reducing effects in vivo.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines
Cancer TypeCell Line(s)IC₅₀ (µM)Time (hrs)Reference
LeukemiaU937, HL-60, THP11.12-
Colon CancerHT-291.25-
Prostate CancerPC-3, Du-1452.0 - 8.0124
GlioblastomaU87.MG3.0-
Bladder CancerEJ, 5637~3.0-
Breast CancerMDA-MB-2313.7 - 4.0-
Osteosarcoma-4.3-
Cervical CancerHeLa5.024
Liver Cancer-5.0-
Lung CancerA-54911.16 - 15.624

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelDosageDurationTumor Volume ReductionReference
Colorectal CancerMice Xenograft5 mg/kg, i.p.10 days67%
Colorectal CancerMice Xenograft20 mg/kg, i.p.10 days90%
Hepatocellular CarcinomaMice6 mg/kg, oral4 weeks52.08%
Waldenstrom MacroglobulinemiaMice Xenograft100-200 mg/kg, i.p.26 daysEffective
GlioblastomaMice0.01 mg/kg, i.v.7 daysPotent Effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly cited in this compound research, based on standard laboratory practices.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC₅₀ value of this compound.

  • Cell Seeding : Plate cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) dissolved in DMSO and diluted in culture medium. A control group should be treated with DMSO-containing medium at the same final concentration as the highest this compound dose.

  • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC₅₀ value.

dot

MTT_Assay_Workflow Experimental Workflow: MTT Cytotoxicity Assay start Start step1 1. Seed cells in 96-well plate start->step1 end End step2 2. Incubate for 24h for cell attachment step1->step2 step3 3. Treat cells with varying concentrations of this compound step2->step3 step4 4. Incubate for 24h / 48h / 72h step3->step4 step5 5. Add MTT solution to each well step4->step5 step6 6. Incubate for 4h (Formazan formation) step5->step6 step7 7. Remove medium, add DMSO to dissolve crystals step6->step7 step8 8. Read absorbance at 570 nm step7->step8 step9 9. Calculate IC50 value step8->step9 step9->end

Caption: A typical workflow for determining this compound's cytotoxicity using an MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC₅₀) for a specific time (e.g., 12, 24 hours).

  • Cell Harvesting : Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation : Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry : Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis : Use analysis software (e.g., FlowJo, ModFit LT) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.

  • Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p-Akt, anti-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound has unequivocally demonstrated significant potential as a chemopreventive and therapeutic agent in a wide array of preclinical cancer models. Its ability to target multiple hallmark pathways of cancer—including apoptosis, cell cycle progression, and pro-survival signaling—positions it as a compelling candidate for further development. The compound's efficacy in reducing tumor growth in vivo further underscores this potential.

However, the transition from preclinical promise to clinical application requires further rigorous investigation. Future research should focus on comprehensive pharmacokinetic and long-term toxicological studies to establish safe and effective dosage regimens for human trials. Furthermore, exploring synergistic combinations of this compound with existing chemotherapeutic drugs could offer new avenues for enhancing treatment efficacy and overcoming drug resistance. The continued exploration of this compound's molecular crosstalk will be essential to fully realize its therapeutic potential in oncology.

Nimbolide's Impact on Angiogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways modulated by nimbolide in the context of angiogenesis.

Introduction

This compound, a potent limonoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its multifaceted anti-cancer properties.[1][2] Among its diverse mechanisms of action, the profound inhibitory effect of this compound on angiogenesis—the formation of new blood vessels from pre-existing ones—stands out as a critical contributor to its anti-tumor efficacy. This process is fundamental for tumor growth, invasion, and metastasis, making it a prime target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of this compound's anti-angiogenic effects, detailing the underlying molecular pathways, summarizing key quantitative data, and providing standardized protocols for relevant experimental assays to facilitate further research in this promising field.

Quantitative Assessment of this compound's Bioactivity

This compound exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines, which indirectly contributes to its anti-angiogenic potential by reducing the source of pro-angiogenic factors. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
MCF-7 Breast Cancer4.024[4]
2.748[4]
1.97 ± 0.24Not Specified[4]
MDA-MB-231 Breast Cancer6.024[4]
3.248[4]
5.04 ± 0.25Not Specified[4]
PC-3 Prostate Cancer2.0Not Specified[2]
U937, HL-60, THP1, B16 Leukemia/Melanoma0.5 - 5.0Not Specified[4]
HT-29 Colon Carcinoma2.5 - 10.0Not Specified[4]
NE-115, 143B Neuroblastoma/Osteosarcoma4.0 - 10.0Not Specified[4]
EJ and 5637 Bladder Cancer3.0Not Specified[5]

Mechanisms of Anti-Angiogenesis

This compound exerts its anti-angiogenic effects through the modulation of several critical signaling pathways and the downregulation of key pro-angiogenic factors.

Inhibition of Pro-Angiogenic Factors

This compound has been shown to significantly suppress the expression and activity of pivotal molecules that drive angiogenesis:

  • Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, this compound treatment leads to a reduction in VEGF expression in cancer cells. This is achieved, in part, through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a major transcriptional regulator of VEGF.[6][7]

  • Matrix Metalloproteinases (MMPs): Specifically, this compound downregulates the expression and activity of MMP-2 and MMP-9.[1][5][8] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a necessary step for endothelial cell migration and invasion.[1]

Modulation of Key Signaling Pathways

This compound's anti-angiogenic activity is rooted in its ability to interfere with multiple interconnected signaling cascades within both cancer and endothelial cells.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and angiogenesis. This compound inhibits the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and survival.[9][10][11] In the context of angiogenesis, this inhibition also contributes to the downregulation of VEGF.[6]

  • MAPK (ERK1/2) Pathway: The Ras/Raf/MEK/ERK pathway is another critical regulator of cell proliferation and differentiation. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby impeding downstream signaling that promotes angiogenesis.[1][9]

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and angiogenesis, including VEGF and MMPs.[12][13] this compound prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of its pro-angiogenic target genes.[2][14]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cellular proliferation and differentiation. This compound has been reported to abrogate the activation of STAT3, which can contribute to its anti-proliferative and anti-angiogenic effects.[2]

Signaling Pathway Diagrams

Caption: this compound's multi-targeted inhibition of key signaling pathways to suppress angiogenesis.

Experimental Protocols for Angiogenesis Assays

Standardized in vitro and ex vivo assays are crucial for quantifying the anti-angiogenic effects of this compound.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Pre-chill a 96-well plate at -20°C.

  • Coating: Add 50 µL of cold Matrigel to each well of the pre-chilled plate and incubate at 37°C for 30-60 minutes to allow for polymerization.[15][16]

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media. Seed 1-2 x 10^4 HUVECs onto the solidified Matrigel in each well.[15]

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[15]

  • Analysis: Visualize and photograph the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

tube_formation_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Thaw Matrigel C Coat wells with Matrigel A->C B Pre-chill 96-well plate B->C D Polymerize Matrigel C->D E Seed HUVECs D->E F Add this compound E->F G Incubate F->G H Microscopy G->H I Quantify Tube Formation H->I

Caption: Workflow for the HUVEC tube formation assay.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of this compound on blood vessel formation in a living system.

Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.[17][18]

  • Windowing: On day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).[19]

  • Treatment Application: Prepare sterile filter paper discs or sponges soaked with different concentrations of this compound. Place the discs on the CAM.

  • Incubation: Reseal the window and continue incubation until day 12-14.

  • Analysis: Excise the CAM and photograph the area under the disc. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area.[17]

cam_assay_workflow cluster_setup Setup cluster_exp Experiment cluster_eval Evaluation A Incubate Fertilized Eggs B Create Window in Eggshell A->B C Apply this compound-soaked Disc to CAM B->C D Reseal and Incubate C->D E Excise and Photograph CAM D->E F Quantify Blood Vessels E->F

Caption: Experimental workflow of the chick chorioallantoic membrane (CAM) assay.

Aortic Ring Assay

This ex vivo assay assesses the sprouting of new blood vessels from a segment of the aorta.

Methodology:

  • Aorta Excision: Euthanize a rat or mouse and aseptically dissect the thoracic aorta.[20][21]

  • Ring Preparation: Clean the aorta of surrounding fibro-adipose tissue and section it into 1-2 mm thick rings.[21][22]

  • Embedding: Place the aortic rings in a 48-well plate coated with a layer of collagen or Matrigel. Cover the rings with another layer of the matrix.[20][21]

  • Culture and Treatment: Add endothelial cell growth medium to each well. Introduce this compound at desired concentrations.

  • Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings using a microscope. Quantify the extent of sprouting by measuring the length and number of the neovessels.[23]

aortic_ring_workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis A Excise Thoracic Aorta B Prepare 1-2mm Aortic Rings A->B C Embed Rings in Matrix B->C D Add Culture Medium and this compound C->D E Incubate for 7-14 days D->E F Monitor Microvessel Sprouting E->F G Quantify Sprouting F->G

Caption: Workflow for the ex vivo aortic ring assay.

Conclusion

This compound demonstrates significant potential as an anti-angiogenic agent, operating through a multi-pronged mechanism that involves the inhibition of key pro-angiogenic factors and the disruption of multiple oncogenic signaling pathways. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer and other angiogenesis-dependent diseases. Continued research into its in vivo efficacy, bioavailability, and potential for combination therapies will be crucial in translating these promising preclinical findings into clinical applications.

References

Spectroscopic Analysis of Nimbolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of nimbolide, a potent bioactive limonoid isolated from the neem tree (Azadirachta indica). The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes key experimental workflows and fragmentation pathways.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The data presented here has been compiled from various spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.98d10.0
36.87d10.0
53.45s
64.33d3.2
75.51s
92.89d12.8
11α2.05m
11β1.65m
12α1.85m
12β1.45m
155.45s
174.98s
181.19s
191.12s
217.39t1.7
226.30d1.7
237.25d1.7
281.32s
290.98s
OMe3.71s

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)
1204.2
2126.3
3150.1
4160.7
557.5
674.2
785.1
844.8
942.1
1046.3
1126.8
1234.5
13173.9
14130.2
15110.1
16167.2
1779.8
1821.5
1915.8
20126.8
21143.2
22110.4
23139.1
2829.7
2919.8
C=O (lactone)170.1
OMe52.3
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Observed)
[M+H]⁺467.221
[M+Na]⁺489.204

Experimental Protocols

The following sections detail the generalized protocols for the spectroscopic analysis of this compound.

Sample Preparation for NMR Spectroscopy
  • Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: Bruker Avance Spectrometer (or equivalent) operating at a proton frequency of 400 MHz.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs and parameters are employed to establish correlations.

Sample Preparation for Mass Spectrometry
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the mass spectrometer.

Mass Spectrometry Data Acquisition
  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used.

  • MS Scan: Acquire full scan mass spectra over a mass range of m/z 100-1000.

  • MS/MS Analysis: For fragmentation studies, select the protonated molecule [M+H]⁺ (m/z 467.2) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to obtain a comprehensive fragmentation pattern.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and proposed pathways in the spectroscopic analysis of this compound.

experimental_workflow cluster_extraction Isolation of this compound cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Neem Leaves/Seeds extraction Solvent Extraction start->extraction purification Chromatographic Purification (e.g., Column, HPLC) extraction->purification nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr_analysis ms_analysis Mass Spectrometry (HR-MS, MS/MS) purification->ms_analysis data_interpretation Data Interpretation nmr_analysis->data_interpretation ms_analysis->data_interpretation structure_confirmation Structure Confirmation data_interpretation->structure_confirmation

Figure 1: Experimental workflow for the isolation and spectroscopic analysis of this compound.

fragmentation_pathway M_H [M+H]⁺ m/z 467.2 frag1 Loss of H₂O m/z 449.2 M_H->frag1 - H₂O frag2 Loss of CO m/z 439.2 M_H->frag2 - CO frag3 Loss of CO₂CH₂ m/z 407.2 M_H->frag3 - CH₃OCHO frag4 Loss of Furan Ring Moiety (C₄H₃O) m/z 399.2 frag2->frag4 - C₂H₂O

Figure 2: Proposed ESI-MS/MS fragmentation pathway for this compound.

Signaling Pathways and Logical Relationships

While this document focuses on the spectroscopic analysis of this compound, it is important to note its biological significance. This compound has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

signaling_pathways cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Effects This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibits pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits mapk MAPK Pathway This compound->mapk Inhibits wnt Wnt/β-catenin Pathway This compound->wnt Inhibits apoptosis Induction of Apoptosis nf_kb->apoptosis angiogenesis Inhibition of Angiogenesis nf_kb->angiogenesis metastasis Inhibition of Metastasis nf_kb->metastasis proliferation Inhibition of Proliferation pi3k_akt->proliferation mapk->proliferation wnt->proliferation

Figure 3: Key signaling pathways modulated by this compound and their cellular consequences.

References

Nimbolide: A Deep Dive into its Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Nimbolide, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Emerging research now points towards its promising potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth analysis of the current understanding of this compound's antiviral efficacy, its mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential.

Antiviral Spectrum of this compound

This compound has demonstrated inhibitory effects against a range of viruses, highlighting its potential as a broad-spectrum antiviral. While research is ongoing, studies have indicated its activity against Herpes Simplex Virus Type 1 (HSV-1), Coxsackievirus B4, and coronaviruses, including SARS-CoV-2.[2][3]

Quantitative Antiviral Activity

A critical aspect of evaluating any potential antiviral is the determination of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of the compound required to inhibit 50% of viral replication or activity.

Table 1: Summary of Quantitative Antiviral Data for this compound

VirusAssay TypeCell LineIC50/EC50Citation(s)
Herpes Simplex Virus-1 (HSV-1)Plaque Reduction AssayVero50-100 µg/mL (inhibition of entry)[2]
Coxsackievirus B4Virus Inactivation/Yield Reduction Assay-Data not available[2]
Dengue Virus (DENV)In silico docking studies-Data not available
SARS-CoV-2 (and other β-coronaviruses)Viral ToxGlo™ AssayVero-E6EC (Effective Concentration) at 200 µg/mL (for Neem Bark Extract)[3]

Note: The available quantitative data for this compound's direct antiviral activity is currently limited in the public domain. The value for HSV-1 represents the concentration for entry inhibition, not a standard IC50 value from a dose-response curve. The data for SARS-CoV-2 is for a neem bark extract, of which this compound is a component.

Mechanisms of Antiviral Action

This compound's antiviral effects are believed to be multifaceted, involving both direct action on viral components and modulation of host cellular pathways to create an antiviral state.

Direct Virucidal Activity and Inhibition of Viral Entry

Studies on Herpes Simplex Virus Type 1 (HSV-1) suggest that this compound possesses direct anti-HSV-1 properties. Pre-incubation of the virus with this compound, but not the target cells, significantly blocked viral entry into the cells.[2] This indicates a virucidal effect or an interaction with viral glycoproteins that prevents attachment and entry into host cells. For Coxsackievirus B4, this compound has been shown to have virucidal activity as demonstrated by virus inactivation and yield reduction assays.[2]

Modulation of Host Signaling Pathways

A significant aspect of this compound's biological activity, including its antiviral potential, lies in its ability to modulate key intracellular signaling pathways. The two most prominently affected pathways are the NF-κB and PI3K/Akt pathways, which are crucial regulators of inflammation, cell survival, and apoptosis.

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the innate and adaptive immune responses. Many viruses manipulate this pathway to promote their own replication and evade the host's immune system. This compound has been shown to be a potent inhibitor of NF-κB activation.[1][4] It can inhibit the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing the translocation of the active NF-κB dimer (p50/p65) into the nucleus.[1] This blockade of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and other host factors that may be required for efficient viral replication.

NF-kB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Virus Viral Infection IKK IKK Complex Virus->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Proinflammatory Pro-inflammatory Genes Viral Replication Factors Nucleus->Proinflammatory Transcription This compound This compound This compound->IKK

Inhibition of the NF-κB signaling pathway by this compound.

2. Modulation of the PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Many viruses activate this pathway to prevent apoptosis of the host cell, thereby ensuring a suitable environment for their replication. This compound has been demonstrated to inhibit the PI3K/Akt pathway.[1][5][6][7] By downregulating the phosphorylation of Akt, this compound can promote apoptosis and inhibit cell proliferation, which can, in turn, restrict viral replication.

PI3K_Akt_Pathway_Inhibition GF Growth Factors/ Viral Proteins Receptor Receptor Tyrosine Kinase GF->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Apoptosis Inhibition of Apoptosis (Cell Survival) Akt->Apoptosis Proliferation Cell Proliferation Akt->Proliferation This compound This compound This compound->PI3K

Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols for Antiviral Evaluation

A variety of in vitro assays are employed to determine the antiviral activity of a compound like this compound. These assays are designed to assess the compound's ability to inhibit different stages of the viral life cycle.

Cytotoxicity Assay

Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxicity to the host cells used in the assays. This ensures that any observed reduction in viral replication is due to the compound's antiviral effect and not simply due to cell death.

Methodology: MTT Assay

  • Cell Seeding: Seed susceptible host cells (e.g., Vero, A549) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the cell monolayers and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This is a standard method to quantify the number of infectious viral particles and to determine the IC50 of an antiviral compound.[1][8]

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay_Workflow A Seed host cells in multi-well plate B Infect with virus A->B C Add overlay with serial dilutions of this compound B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate IC50 E->F

Workflow for a Plaque Reduction Assay.
Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.[9][10]

Methodology:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a known multiplicity of infection (MOI). After adsorption, treat the cells with different concentrations of this compound.

  • Incubation: Incubate the cells for one full replication cycle of the virus.

  • Harvesting: Harvest the cell culture supernatant (and/or the cells themselves, depending on the virus).

  • Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested samples using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the reduction in virus yield at each concentration of this compound compared to the untreated control. The EC50 is the concentration that reduces the virus yield by 50%.

Time-of-Addition Assay

This assay is used to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.[4][11][12]

Methodology:

  • Synchronized Infection: Infect a monolayer of host cells with a high MOI of the virus to ensure that most cells are infected at the same time.

  • Staggered Compound Addition: Add a fixed, effective concentration of this compound at different time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

  • Virus Yield Measurement: At the end of the replication cycle, harvest the virus and determine the virus yield for each time point using a plaque assay or TCID50 assay.

  • Data Analysis: By observing at which time points the addition of this compound is no longer effective at reducing the virus yield, the specific stage of the viral life cycle that is targeted can be inferred (e.g., entry, replication, assembly, or release).

Time_of_Addition_Assay_Logic Start Viral Life Cycle Stages Entry Entry Replication Replication Entry->Replication Inhibition Inhibition of Virus Yield Entry->Inhibition Assembly Assembly Replication->Assembly Release Release Assembly->Release No_Inhibition No Inhibition of Virus Yield Assembly->No_Inhibition Add_Early Add this compound Early Add_Early->Entry Targets Entry Add_Late Add this compound Late Add_Late->Assembly Target has passed

Logical flow of a Time-of-Addition Assay.

Conclusion and Future Directions

This compound presents a compelling case as a potential antiviral agent with a broad spectrum of activity. Its ability to directly target viruses and modulate critical host signaling pathways like NF-κB and PI3K/Akt suggests a multi-pronged approach to combating viral infections. However, the current body of research, while promising, is still in its early stages.

For drug development professionals and researchers, the following areas warrant further investigation:

  • Quantitative Efficacy: Rigorous determination of IC50 and EC50 values for this compound against a wider range of clinically relevant viruses is essential.

  • Mechanism of Action: More detailed studies are needed to elucidate the precise molecular interactions between this compound and viral or host targets.

  • In Vivo Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound as an antiviral therapeutic.

  • Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound could lead to the development of more potent and selective antiviral compounds.

References

Methodological & Application

Application Notes and Protocols: Dissolving Nimbolide in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nimbolide, a potent bioactive limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its anticancer properties.[1][2] Its therapeutic potential is attributed to its ability to modulate various signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] However, this compound is a hydrophobic compound with poor aqueous solubility, necessitating the use of an organic solvent for in vitro cell culture-based assays.[1][5] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose. This document provides a detailed protocol for the proper dissolution and handling of this compound in DMSO to prepare stock solutions and subsequent working dilutions for cell culture experiments, ensuring reproducibility and minimizing solvent-induced cytotoxicity.

Physicochemical and Solubility Data

Proper preparation of this compound solutions requires an understanding of its fundamental properties. This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF), but sparingly soluble in aqueous buffers.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight466.5 g/mol [1][5][6][7]
Molecular FormulaC₂₇H₃₀O₇[5][6]
Purity≥97% (typical)[5][6]
AppearanceCrystalline solid[5]
Storage (Powder)-20°C, store in desiccating conditions[3][5][6]

Table 2: Solubility of this compound

SolventApproximate SolubilityReferences
DMSO~10 mg/mL to 100 mM (~46.7 mg/mL)[5][6]
DMSO60 mg/mL (128.61 mM)[3]
Ethanol~10 mg/mL[5]
Dimethylformamide (DMF)~10 mg/mL[5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[5]

Safety and Handling Precautions

Before handling, researchers must review the complete Safety Data Sheet (SDS) provided by the supplier.

  • This compound: This material should be considered hazardous until further information is available.[5] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[5] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.

  • DMSO: DMSO is a powerful solvent that can penetrate the skin. It can carry dissolved substances with it, so it is critical to avoid skin contact when handling DMSO solutions of this compound. Always wear appropriate chemical-resistant gloves.

Experimental Protocols

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted as needed.

Materials and Equipment:

  • This compound powder (crystalline solid)

  • Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[3]

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution:

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass = 50 mM x 1 mL x 466.5 g/mol / 1000 = 23.33 mg

  • Dissolution: Transfer the weighed this compound into a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO (in this example, 1 mL).

  • Mixing: Cap the vial tightly and vortex thoroughly for several minutes. If the solid does not dissolve completely, sonication or gentle warming (e.g., to 37°C) can aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C or -80°C.[3][5]

    • When stored properly in DMSO, this compound is stable for at least one year at -80°C or for shorter periods at -20°C.[2][3]

This protocol involves diluting the high-concentration stock solution into cell culture medium to achieve the final desired treatment concentration while maintaining a low, non-toxic level of DMSO.

Key Consideration: DMSO Cytotoxicity The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells.[8][9]

Table 3: Recommended Final DMSO Concentrations in Cell Culture

DMSO ConcentrationGeneral EffectReferences
≤ 0.1%Considered safe for most cell lines with minimal effects.[8][10][11]
0.1% - 0.5%Tolerated by many cell lines, but a vehicle control is essential.[8][10][9][10]
> 0.5%May cause significant cytotoxicity or affect cell function.[10][12][10][12]

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the high-concentration this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often difficult to accurately pipette the very small volumes required for direct dilution. Therefore, creating an intermediate stock in complete cell culture medium is recommended.

    • Example: To prepare a 500 µM intermediate stock from a 50 mM primary stock, perform a 1:100 dilution. Add 10 µL of the 50 mM stock to 990 µL of complete cell culture medium.[7] Mix immediately and thoroughly by gentle vortexing or pipetting to prevent precipitation.

  • Final Dilution: Add the required volume of the intermediate stock (or primary stock if diluting directly) to the wells containing cells and media to achieve the final desired concentration.

    • Example: To treat cells in a well containing 2 mL of medium with a final concentration of 5 µM this compound:

      • Using the 500 µM intermediate stock: Add 20 µL of the 500 µM stock to the 2 mL of medium. (This results in a final DMSO concentration of ~0.01%).

  • Vehicle Control: Crucially , prepare a vehicle control by adding the same final concentration of DMSO to control wells.[10] For the example above, this would involve adding 20 µL of a 1:100 DMSO/media solution to the control wells.

  • Incubation: Gently mix the plate and incubate the cells for the desired experimental duration.

Example Working Concentrations

The optimal concentration of this compound is cell-line dependent. Pilot experiments are necessary to determine the IC₅₀ value for a specific cell line.

Table 4: Example Working Concentrations of this compound for In Vitro Assays

Cell Line(s)Concentration RangeAssay/Effect ObservedReferences
Bladder Carcinoma (EJ, 5637)0.5 - 3 µMInhibition of proliferation, G2/M arrest[13]
Breast Cancer (MCF-7, MDA-MB-231)2 - 6 µMG0/G1 phase arrest, inhibition of proliferation[2]
Prostate Cancer (PC-3)2 µM50% inhibition of proliferation, apoptosis[4]
Various Cancer & Normal Lines0.625 - 10 µMCytotoxicity (MTT assay)[7]
Pancreatic Cancer (HPAC)5 µMSOD2 inhibition, reduced proliferation[14]

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex / Sonicate to Dissolve add_dmso->mix aliquot 4. Aliquot into Single-Use Vials mix->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Prepare Working Solution in Culture Medium thaw->dilute treat 8. Add to Cells dilute->treat control 8a. Add Vehicle Control (DMSO in Medium) dilute->control incubate 9. Incubate for Experiment Duration treat->incubate control->incubate

Caption: Workflow for this compound stock preparation and cell treatment.

G cluster_pathways Key Signaling Pathways Inhibited by this compound cluster_effects Cellular Outcomes NFKB NF-κB Apoptosis ↑ Apoptosis NFKB->Apoptosis Proliferation ↓ Proliferation NFKB->Proliferation CycleArrest ↑ Cell Cycle Arrest NFKB->CycleArrest PI3K PI3K/Akt PI3K->Apoptosis PI3K->Proliferation PI3K->CycleArrest MAPK MAPK MAPK->Proliferation MAPK->CycleArrest JAK JAK/STAT This compound This compound This compound->NFKB This compound->PI3K This compound->MAPK This compound->JAK

References

Application Notes and Protocols for Nimbolide Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of nimbolide stock solutions for in vitro and in vivo research. Adherence to these guidelines will help ensure the stability, and consistent performance of this compound in experimental settings.

Introduction to this compound

This compound is a potent bioactive terpenoid lactone isolated from the leaves and flowers of the neem tree (Azadirachta indica). It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties. This compound exerts its effects by modulating various cellular signaling pathways, making it a subject of significant interest in drug discovery and development. Its primary mechanisms of action include the inhibition of NF-κB, Wnt, PI3K/Akt, MAPK, and JAK-STAT signaling pathways, as well as the induction of apoptosis.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₇H₃₀O₇[2]
Molecular Weight466.52 g/mol [2]
AppearanceCrystalline solid[4]
Purity≥97%[4]

Solubility of this compound

This compound is a hydrophobic compound with limited solubility in aqueous solutions.[4][5] It is readily soluble in various organic solvents. The following table summarizes the solubility of this compound in commonly used solvents.

SolventSolubilityRecommendations
Dimethyl Sulfoxide (DMSO)Up to 60 mg/mL (128.61 mM)Sonication and gentle heating (up to 60°C) are recommended for complete dissolution.[2][3] Use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can reduce solubility.[3]
Ethanol~8 mM[5]
Dimethylformamide (DMF)~10 mg/mL[4]
MethanolSolubleUsed for creating standard solutions for HPTLC analysis.[6]
Aqueous Buffers (e.g., PBS)Sparingly soluble (~0.5 mg/mL in a 1:1 DMF:PBS solution)For aqueous-based assays, first dissolve this compound in an organic solvent (e.g., DMF or DMSO) and then dilute with the aqueous buffer.[4] Aqueous solutions should be prepared fresh and not stored for more than one day.[4]

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block (optional)

Protocol:
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.665 mg of this compound per 1 mL of DMSO.

  • Dissolving in DMSO:

    • Add the weighed this compound powder to a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If necessary, sonicate the solution or gently warm it in a water bath at a temperature not exceeding 60°C until the solid is completely dissolved.[3]

  • Aliquoting:

    • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of this compound Solutions

Proper storage is critical to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationConditions
Crystalline Powder-20°C≥ 4 yearsStore in a desiccated environment, protected from direct sunlight and moisture.[2][4]
In Solvent (e.g., DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[2] Store under nitrogen for optimal stability.[3]
In Solvent (e.g., DMSO)-20°CUp to 1 month[3]
Aqueous Solutions4°CNot recommended for more than one dayPrepare fresh before each experiment.[4]

Experimental Protocols

In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound.

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture plates

  • Sterile, serum-free medium for dilutions

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. Note: The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the freshly prepared this compound working solutions (and vehicle control) to the respective wells.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[7][8]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT), western blotting, or flow cytometry.

In Vivo Formulation

For animal studies, this compound can be formulated for administration. The following is an example of a formulation for in vivo use.

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix well.

  • Finally, add saline to the desired final volume and mix thoroughly. Sonication may be used to aid dissolution.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its use.

Nimbolide_Signaling_Pathway This compound This compound NFkB_path NF-κB Pathway This compound->NFkB_path Inhibits PI3K_Akt_path PI3K/Akt Pathway This compound->PI3K_Akt_path Inhibits MAPK_path MAPK Pathway This compound->MAPK_path Inhibits Wnt_path Wnt/β-catenin Pathway This compound->Wnt_path Inhibits JAK_STAT_path JAK/STAT Pathway This compound->JAK_STAT_path Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Proliferation Proliferation NFkB_path->Proliferation Angiogenesis Angiogenesis NFkB_path->Angiogenesis Metastasis Metastasis NFkB_path->Metastasis PI3K_Akt_path->Proliferation PI3K_Akt_path->Angiogenesis MAPK_path->Proliferation Wnt_path->Proliferation JAK_STAT_path->Proliferation

Caption: this compound's multifaceted anti-cancer effects via inhibition of key signaling pathways.

Nimbolide_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Perform Downstream Analysis (e.g., Viability, Western Blot, Flow Cytometry) harvest->analysis

Caption: A generalized workflow for in vitro experiments using this compound.

References

Application Notes and Protocols for Nimbolide Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nimbolide, a key bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its potent anticancer properties.[1][2][3] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its efficacy against a wide range of malignancies by modulating critical signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical xenograft mouse models, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound in xenograft mouse models.

Table 1: this compound Efficacy in Xenograft Mouse Models

Cancer TypeCell LineMouse StrainThis compound Dose & RouteTreatment ScheduleKey OutcomesReference(s)
Colorectal CancerHCT-116Nude Mice5 mg/kg, i.p.Daily for 10 days67% reduction in tumor volume.[1][3]
Colorectal CancerHCT-116Nude Mice20 mg/kg, i.p.Daily for 10 days90% reduction in tumor volume.[1][3]
Oral Squamous Cell CarcinomaHSC-3Nude Mice20 mg/kg, i.p.Not specified, duration 25 days66% reduction in tumor volume.[5]
Waldenström's MacroglobulinemiaNot SpecifiedNot Specified100-200 mg/kg, i.p.26 daysEffective against tumors at high doses.[1]
HeLa XenograftHeLaNot Specified50 mg/kgNot SpecifiedSignificant reduction in tumor volume and cell count.[6]
HeLa XenograftHeLaNot Specified100 mg/kgNot SpecifiedSignificant reduction in tumor volume and cell count.[6]

Table 2: Pharmacokinetic and Toxicity Data for this compound in Mice

ParameterRoute of AdministrationDoseValueNotesReference(s)
Plasma ConcentrationIntraperitoneal (i.p.)5 mg/kg222 ng/mLMeasured 2 hours post-treatment in colorectal xenograft model.[1][7]
Plasma ConcentrationIntraperitoneal (i.p.)20 mg/kg409 ng/mLMeasured 2 hours post-treatment in colorectal xenograft model.[1][7]
Tumor Tissue ConcentrationIntraperitoneal (i.p.)5 mg/kg345 ng/gMeasured in colorectal tumor tissue.[1][7]
Tumor Tissue ConcentrationIntraperitoneal (i.p.)20 mg/kg868 ng/gMeasured in colorectal tumor tissue.[1][7]
LD50 (Male Mice)Intraperitoneal (i.p.)Single Dose225 mg/kg-[8]
LD50 (Female Mice)Intraperitoneal (i.p.)Single Dose280 mg/kg-[8]
LD50 (Male Mice)Intravenous (i.v.)Single Dose24 mg/kg-[8]
LD50Oral (i.g.), s.c., i.m.Single Dose>600 mg/kgFatality was not observed via these routes.[1][8]

Table 3: Effect of this compound on Body Weight in Xenograft Studies

Cancer TypeDoseTreatment DurationEffect on Body WeightReference(s)
Colorectal Cancer5 mg/kg and 20 mg/kg10 daysNo significant change observed compared to the control group.[7]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.

Materials:

  • This compound (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube. Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: On each day of treatment, dilute the stock solution with sterile PBS to the final desired concentration (e.g., 5 mg/kg or 20 mg/kg). The final concentration of DMSO in the injected volume should be kept low (typically <5%) to avoid toxicity.

    • Example Calculation for a 20g mouse receiving a 20 mg/kg dose:

    • Dose = 20 mg/kg * 0.02 kg = 0.4 mg of this compound.

    • If the stock is 50 mg/mL, you need 0.008 mL (8 µL) of stock.

    • If the final injection volume is 100 µL, mix 8 µL of stock with 92 µL of sterile PBS.

  • Administration: Administer the freshly prepared this compound solution to the mice via the desired route (e.g., intraperitoneal injection) immediately after preparation. The control group should receive a vehicle solution of DMSO and PBS at the same concentration and volume.[7]

Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for establishing a tumor xenograft in immunodeficient mice.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • Immunodeficient mice (e.g., Athymic Nude, SCID)

  • Sterile PBS or serum-free medium (e.g., Matrigel mixture)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (26-27 gauge)

Procedure:

  • Cell Culture: Culture the selected cancer cells in their appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and centrifuge the cell suspension.

  • Cell Counting and Resuspension: Discard the supernatant and resuspend the cell pellet in sterile PBS or a mixture of PBS/Matrigel. Perform a cell count to determine cell viability and concentration. Adjust the concentration to the desired level (e.g., 2 x 10^6 cells/mL).[6]

  • Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment regimen.

Protocol 3: Monitoring Tumor Growth and Animal Well-being

This protocol describes the standard procedure for measuring tumor volume and monitoring animal health.

Materials:

  • Digital Vernier calipers

  • Animal scale

Procedure:

  • Tumor Measurement: Measure the length (L) and width (W) of the tumor using digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = 0.5 × L × W² .[7]

  • Body Weight Monitoring: Weigh each mouse at the same time as tumor measurement to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.[7]

  • Health Assessment: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol provides a general framework for analyzing protein expression in tumor tissues harvested from xenograft models.

Materials:

  • Harvested tumor tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-p-IκBα, anti-p-Akt, anti-Bcl-2, anti-Cyclin D1)[9][10]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize the harvested tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[11]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis cell_culture 1. Cancer Cell Culture (e.g., HCT-116) xenograft 2. Subcutaneous Implantation in Nude Mice cell_culture->xenograft tumor_growth 3. Tumor Growth to Palpable Size (50-100 mm³) xenograft->tumor_growth randomization 4. Randomize Mice into Control & Treatment Groups tumor_growth->randomization nimbolide_prep 5. Prepare this compound (e.g., 20 mg/kg in DMSO/PBS) randomization->nimbolide_prep administration 6. Daily i.p. Administration (e.g., for 10 days) nimbolide_prep->administration monitoring 7. Monitor Tumor Volume & Body Weight administration->monitoring euthanasia 8. Euthanize & Harvest Tumors at Endpoint monitoring->euthanasia analysis 9. Tissue Analysis (Western Blot, IHC, etc.) euthanasia->analysis

Caption: Workflow for a typical this compound xenograft study.

Diagram 2: this compound's Inhibition of the NF-κB Signaling Pathway

G cluster_membrane Cell Membrane & Cytoplasm cluster_effects Downstream Effects GF Growth Factor (e.g., IGF-1) Receptor Receptor GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis This compound This compound This compound->PI3K Inhibits

References

Application Notes and Protocols for Western Blot Analysis of Nimbolide-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nimbolide, a bioactive limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its potent anti-cancer properties. It has been shown to modulate multiple signaling pathways, leading to the inhibition of cell proliferation, survival, and metastasis in various cancer cell lines. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying this compound's therapeutic effects by examining changes in protein expression and phosphorylation status within key signaling cascades. These application notes provide a comprehensive guide to performing Western blot analysis on this compound-treated cells, including detailed protocols and an overview of affected signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting several critical signaling pathways involved in tumorigenesis and progression. Western blot analysis is instrumental in dissecting these molecular events.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K and Akt.[1][2][3] This inhibition leads to downstream effects on cell cycle progression and apoptosis. In various cancer cell lines, including prostate and oral cancer, this compound treatment leads to a significant decrease in the levels of phosphorylated Akt (p-Akt) and its downstream targets.[2][4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38 MAPK, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. This compound's impact on this pathway can be cell-type specific. For instance, in bladder cancer cells, this compound has been observed to induce JNK phosphorylation while decreasing the phosphorylation of p38 MAPK and Akt.[5] In prostate cancer cells, this compound has been found to suppress the B-RAF/p.ERK-mediated signaling pathway.[6]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key player in inflammation, immune response, and cancer cell survival. This compound has been demonstrated to be a potent inhibitor of NF-κB activation.[7] It can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB subunits (p65 and p50) and subsequent transcription of target genes involved in cell survival and proliferation.[8][9]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on target protein expression and phosphorylation in cultured cells.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., PC-3, MCF-7, HepG2) in appropriate culture dishes or plates at a density that will ensure they reach 70-80% confluency at the time of treatment.

  • Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Standard Curve: Use bovine serum albumin (BSA) to generate a standard curve for accurate quantification.

  • Normalization: Normalize the volume of each sample to ensure equal protein loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-NF-κB p65) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).

Data Presentation

The following tables summarize the quantitative changes in protein expression observed in various cell lines after this compound treatment, as determined by Western blot analysis.

Table 1: Effect of this compound on PI3K/Akt Pathway Proteins
Cell LineTreatment ConditionProteinFold Change vs. ControlReference
End1/E6E76 µM this compound, 24hp-PI3K~0.4[1]
End1/E6E76 µM this compound, 24hp-Akt~0.3[1]
PC-32 µM this compoundp-AktDecreased[2]
SCC131/SCC4This compound (time-dependent)p-Akt (Ser473)Decreased[4]
EJ/5637This compound (conc.-dependent)p-AktDecreased[5]
Table 2: Effect of this compound on MAPK Pathway Proteins
Cell LineTreatment ConditionProteinFold Change vs. ControlReference
EJ/5637This compound (conc.-dependent)p-JNKIncreased[5]
EJ/5637This compound (conc.-dependent)p-p38 MAPKDecreased[5]
PC-31 and 2 µM this compoundMAPK signaling moleculesModulated[10]
DU145This compoundp-ERKSuppressed[6]
Table 3: Effect of this compound on Apoptosis-Related Proteins
Cell LineTreatment ConditionProteinFold Change vs. ControlReference
HepG2This compoundBaxIncreased[11]
HepG2This compoundBcl-2Decreased[11]
HepG2This compoundCleaved Caspase-3Increased[11]
HepG2This compoundCleaved Caspase-9Increased[11]
SCC131/SCC4This compound (time-dependent)BaxIncreased[4]
SCC131/SCC4This compound (time-dependent)Bcl-2Decreased[4]
SCC131/SCC4This compound (time-dependent)Cleaved Caspase-3Increased[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.

Nimbolide_PI3K_Akt_Pathway This compound This compound p_PI3K p-PI3K This compound->p_PI3K PI3K PI3K PI3K->p_PI3K Akt Akt p_Akt p-Akt Akt->p_Akt p_PI3K->p_Akt Downstream Cell Survival, Proliferation, Growth p_Akt->Downstream

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Nimbolide_NFkB_Pathway This compound This compound IkBa_deg IκBα Degradation This compound->IkBa_deg NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription

Caption: this compound blocks NF-κB pathway activation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody G->H I Secondary Antibody H->I J Detection I->J

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for In Vitro Kinase Assays with Nimbolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a triterpenoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-proliferative effects.[1] Mechanistically, this compound has been shown to modulate a variety of cellular signaling pathways that are critical in disease pathogenesis, many of which are regulated by protein kinases.[2] Notably, this compound has been reported to directly inhibit the kinase activity of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[3] Furthermore, it impacts several other kinase-driven pathways, including the PI3K/Akt and MAPK signaling cascades.[1][4]

These application notes provide detailed protocols and guidelines for utilizing this compound in in vitro kinase assays to investigate its inhibitory activity against purified kinases. The following sections offer a summary of quantitative data from cell-based assays, a comprehensive experimental protocol for a representative in vitro kinase assay, and visualizations of key signaling pathways and experimental workflows.

Data Presentation

While direct in vitro kinase assay IC50 values for this compound against a wide panel of purified kinases are not extensively available in the public domain, numerous studies have reported the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. These values, typically determined through cell viability or proliferation assays (e.g., MTT assay), reflect the overall cellular response to this compound, which includes its effects on multiple kinase pathways and other cellular processes. The table below summarizes these findings to provide a comparative overview of this compound's potency in different cellular contexts.

Cell LineCancer TypeAssay TypeIC50 (µM)
SCC131Oral Squamous CarcinomaMTT Assay6.0
SCC4Oral Squamous CarcinomaMTT Assay6.2
EJBladder CancerMTT Assay~3
5637Bladder CancerMTT Assay~3
PC-3Prostate CancerNot Specified2
U937LeukemiaFlow Cytometry1-2.5
CCRF-CEMLeukemiaResazurin Assay17.4
CEM/ADR5000Multidrug-Resistant LeukemiaResazurin Assay0.3
MDA-MB-231-pcDNABreast CancerResazurin Assay4.7
MDA-MB-231-BCRPMultidrug-Resistant Breast CancerResazurin Assay3.7
HEK293Human Embryonic KidneyResazurin Assay0.25
HEK293-ABCB5Multidrug-Resistant Human Embryonic KidneyResazurin Assay14.5
U87.MGGlioblastomaResazurin Assay1.12
U87.MGΔEGFRGlioblastomaResazurin Assay3.4
HCT116 p53+/+Colon CancerResazurin Assay0.9
HCT116 p53-/-Colon CancerResazurin Assay1.8

Note: The IC50 values presented above are from cell-based assays and represent the concentration of this compound required to inhibit cell viability or proliferation by 50%. These values are influenced by various cellular factors, including membrane permeability, metabolism, and off-target effects, and may not directly correlate with the IC50 values obtained from direct in vitro kinase inhibition assays using purified enzymes.

Experimental Protocols

This section provides a detailed protocol for a non-radioactive in vitro kinase assay to determine the inhibitory activity of this compound against CDK4/Cyclin D1. This protocol is based on methodologies described for CDK4/6 inhibition assays and can be adapted for other kinases and assay platforms (e.g., radiometric, fluorescence polarization, or luminescence-based).

Protocol: In Vitro CDK4/Cyclin D1 Kinase Assay using ADP-Glo™

Objective: To determine the IC50 value of this compound for the inhibition of purified, recombinant CDK4/Cyclin D1 kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Materials:

  • Enzyme: Recombinant human CDK4/Cyclin D1

  • Substrate: GST-tagged Retinoblastoma protein fragment (GST-Rb)

  • Inhibitor: this compound (dissolved in 100% DMSO)

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA

  • ATP: 10 mM stock solution in water

  • DMSO: 100%

  • Plates: White, opaque 384-well plates

  • Instrumentation: Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).

    • Prepare a vehicle control containing only 100% DMSO.

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase reaction components (excluding ATP and this compound) in kinase buffer. For each 20 µL reaction, this will include:

      • Recombinant CDK4/Cyclin D1 (final concentration to be optimized, e.g., 5-20 ng/reaction)

      • GST-Rb substrate (final concentration to be optimized, e.g., 0.2 µg/µL)

    • Dispense 10 µL of the kinase/substrate master mix into each well of a 384-well plate.

    • Add 0.2 µL of the serially diluted this compound or DMSO vehicle to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare the ATP solution by diluting the 10 mM stock in kinase buffer to the desired final concentration (typically at or near the Km of the kinase for ATP, e.g., 10-100 µM).

    • Initiate the kinase reaction by adding 9.8 µL of the ATP solution to each well.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Data Normalization:

      • The "high" control (0% inhibition) is the average signal from the DMSO vehicle wells.

      • The "low" control (100% inhibition) can be wells with no kinase or a known potent inhibitor.

    • Calculation of Percent Inhibition:

      • Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_low) / (Signal_high - Signal_low))

    • IC50 Determination:

      • Plot the percent inhibition against the logarithm of the this compound concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagrams

nimbolide_pi3k_akt_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effects (Proliferation, Survival) mTOR->Downstream This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

nimbolide_mapk_pathway cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression This compound This compound This compound->Raf Inhibition This compound->MEK Inhibition

Caption: this compound's modulation of the MAPK/ERK signaling pathway.

nimbolide_cdk4_6_pathway GrowthSignals Growth Signals CyclinD Cyclin D GrowthSignals->CyclinD Induces CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes This compound This compound This compound->CDK4_6 Direct Inhibition pRb->E2F Releases

Caption: Direct inhibition of CDK4/6 by this compound, leading to cell cycle arrest.

Experimental Workflow Diagram

kinase_assay_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare this compound Serial Dilutions E Add this compound or Vehicle (DMSO) A->E B Prepare Kinase/ Substrate Master Mix D Dispense Kinase/ Substrate Mix B->D C Prepare ATP Solution G Initiate with ATP and Incubate C->G D->E F Pre-incubate E->F F->G H Add ADP-Glo™ Reagent G->H I Incubate H->I J Add Kinase Detection Reagent I->J K Incubate J->K L Measure Luminescence K->L M Calculate % Inhibition L->M N Determine IC50 M->N

Caption: Experimental workflow for an in vitro kinase assay with this compound.

References

Nimbolide IC50 Determination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a prominent limonoid isolated from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its potent anticancer properties.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of cell proliferation, metastasis, and angiogenesis, makes it a promising candidate for further investigation in oncology.[1][2][3] A critical initial step in evaluating the cytotoxic potential of this compound against various cancer cell lines is the determination of its half-maximal inhibitory concentration (IC50). This document provides detailed protocols for determining the IC50 value of this compound using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, it summarizes reported IC50 values in various cancer cell lines and illustrates the key signaling pathways modulated by this compound.

Introduction

This compound exerts its anticancer effects by modulating a wide array of signaling pathways crucial for cancer cell survival and proliferation. It has been shown to disrupt the PI3K/Akt, MAPK (ERK1/2), and JAK2/STAT3 signaling cascades, leading to the suppression of cancer cell growth.[1][3] Furthermore, this compound can induce apoptosis through both intrinsic and extrinsic pathways and can arrest the cell cycle at various phases.[1][4] The determination of the IC50 value is a quantitative measure of this compound's efficacy in inhibiting cancer cell growth by 50% in vitro. This parameter is fundamental for comparing its potency across different cancer types and for designing further preclinical and clinical studies. The MTT and SRB assays are reliable, high-throughput methods for assessing cell viability and are frequently employed for IC50 determination.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in various human cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific cell line, exposure time, and assay method used.

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
Leukemia
CCRF-CEMLeukemia17.4 (± 0.6)Not SpecifiedResazurin Assay
CEM/ADR5000Multidrug-Resistant Leukemia0.3 (± <0.01)Not SpecifiedResazurin Assay
U937Leukemia1.12Not SpecifiedNot Specified
Breast Cancer
MDA-MB-231 pcDNABreast Cancer4.7 (± 0.05)Not SpecifiedResazurin Assay
MDA-MB-231 (BCRP-transfected)Breast Cancer3.7 (± 0.2)Not SpecifiedResazurin Assay
Glioblastoma
U87.MGGlioblastoma1.12 (± <0.01)Not SpecifiedResazurin Assay
U87.MGΔEGFRGlioblastoma3.4 (± 0.1)Not SpecifiedResazurin Assay
Colon Cancer
HCT116 p53+/+Colon Cancer0.9 (± 0.05)Not SpecifiedResazurin Assay
HCT116 p53-/-Colon Cancer1.8 (± 0.1)Not SpecifiedResazurin Assay
Prostate Cancer
Du-145Prostate Cancer6.86 (± 0.53)24MTT Assay
Du-145Prostate Cancer4.97 (± 0.72)48MTT Assay
PC-3Prostate Cancer8.01 (± 0.44)24MTT Assay
PC-3Prostate Cancer5.83 (± 0.33)48MTT Assay
Lung Cancer
A-549Lung Cancer11.16 (± 0.84)24MTT Assay
A-549Lung Cancer7.59 (± 0.34)48MTT Assay
Other
HEK293 (non-transfected)Embryonic Kidney0.25 (± 0.02)Not SpecifiedResazurin Assay
HEK293 (ABCB5-transfected)Embryonic Kidney14.5 (± 0.3)Not SpecifiedResazurin Assay

Table compiled from data in references[5][6].

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from standard MTT assay procedures.[7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions from the stock solution in a serum-free medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, carefully aspirate the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Sulforhodamine B (SRB) Assay Protocol

This protocol is based on standard SRB assay procedures.[10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom sterile plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Acetic acid (1% v/v)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the this compound treatment period, gently add 50 µL of cold 10% TCA to each well without aspirating the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Carefully wash the plate five times with slow-running tap water or 1% acetic acid.

    • Allow the plate to air-dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye and Solubilization:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.

    • Allow the plate to air-dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 510 nm or 565 nm using a microplate reader.

    • Perform data analysis as described in step 5 of the MTT assay protocol to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Sub-confluent) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h treatment Cell Treatment incubation_24h->treatment nimbolide_prep This compound Dilution Series nimbolide_prep->treatment incubation_exp Incubation (24, 48, or 72h) treatment->incubation_exp assay_step MTT or SRB Addition incubation_exp->assay_step incubation_assay Incubation assay_step->incubation_assay solubilization Solubilization incubation_assay->solubilization readout Absorbance Reading solubilization->readout calc_viability Calculate % Viability readout->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination of this compound.

nimbolide_pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt ERK ERK1/2 This compound->ERK JAK2 JAK2 This compound->JAK2 STAT3 STAT3 This compound->STAT3 Ikk IκBα Degradation This compound->Ikk Apoptosis Apoptosis This compound->Apoptosis PI3K->Akt Proliferation Proliferation Akt->Proliferation ERK->Proliferation JAK2->STAT3 STAT3->Proliferation NFkB NF-κB Translocation Ikk->NFkB NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis NFkB->Metastasis

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols for the Quantification of Nimbolide in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a potent bioactive tetranortriterpenoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][2] As this compound progresses through preclinical and potentially clinical development, robust and sensitive bioanalytical methods for its quantification in biological matrices are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[3] These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which informs dosage, administration routes, and potential drug interactions.[2][3]

This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using various analytical techniques. The methodologies described are based on published research and are intended to serve as a comprehensive guide for researchers in this field.

Analytical Methodologies

The primary methods for the quantification of this compound in plasma are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has also been utilized, particularly for the analysis of this compound in plant extracts and pharmaceutical dosage forms, and can be adapted for plasma analysis.[5][6]

Method 1: LC-MS/MS for Quantification of this compound in Mouse Serum

This method, adapted from a validated study, provides a sensitive and robust approach for determining this compound concentrations in mouse serum, making it suitable for preclinical pharmacokinetic studies.[1]

Experimental Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of this compound and an internal standard (IS), such as exemestane, in methanol at a concentration of 1.0 mg/mL.[1]

    • Prepare a series of standard working solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 to 1000 ng/mL.[1]

    • Prepare a working solution of the internal standard (e.g., exemestane) at a suitable concentration (e.g., 250 ng/mL) in methanol.[1]

    • Prepare quality control (QC) working solutions at low, medium, and high concentrations (e.g., 15, 300, and 900 ng/mL) by diluting the stock solution with methanol.[1]

  • Sample Preparation (Protein Precipitation):

    • To 10 µL of blank mouse serum in a 1.5 mL polypropylene tube, add 10 µL of a this compound standard working solution and 10 µL of the IS working solution.[1]

    • Add 30 µL of acetonitrile to the tube and vortex for 30 seconds to precipitate proteins.[1]

    • Centrifuge the tube at 17,562 x g for 10 minutes at 4°C.[1]

    • Transfer 40 µL of the supernatant to a new 1.5 mL tube containing 60 µL of 0.1% formic acid in water.[1]

    • Vortex the tube for 3 seconds and transfer the sample to a 250 µL glass insert within an autosampler vial.[1]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.[6]

    • Column: ODS Hypersil C18 (100 mm × 2.1 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution:

      • 0–0.1 min: 40% B

      • 0.1–0.2 min: 40% to 62% B (linear)

      • 0.2–1.6 min: 62% B

      • 1.6–1.65 min: 62% to 40% B (linear)

      • 1.65–6.0 min: 40% B[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 24 ± 3 °C.[1]

    • Injection Volume: 40 µL.[1]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.[1]

    • Ion Source: Electrospray ionization (ESI) in positive mode.[1]

    • Ionization Temperature: 500 °C.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: To be optimized for this compound and the chosen internal standard.

Experimental Workflow for LC-MS/MS Analysis

workflow1 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (10 µL) p2 Add this compound Std & IS Working Solutions (10 µL each) p1->p2 p3 Add Acetonitrile (30 µL) p2->p3 p4 Vortex (30s) p3->p4 p5 Centrifuge (17,562 x g, 10 min, 4°C) p4->p5 p6 Transfer Supernatant (40 µL) p5->p6 p7 Add 0.1% Formic Acid in Water (60 µL) p6->p7 p8 Vortex (3s) p7->p8 p9 Transfer to Autosampler Vial p8->p9 a1 Inject 40 µL p9->a1 a2 Chromatographic Separation (ODS Hypersil C18) a1->a2 a3 Mass Spectrometric Detection (ESI+, MRM) a2->a3

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Method 2: LC/QTOF/MS for Quantification of this compound in Rat Plasma

This method employs a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC/QTOF/MS) system for the pharmacokinetic study of this compound in rats.[4]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • A simple protein precipitation method using acetonitrile is employed for the extraction of this compound from rat plasma.[4]

  • Chromatographic Conditions:

    • LC System: Details not specified, but compatible with QTOF/MS.

    • Column: Acquity BEH C18 (100 × 2.1 mm, 2.7 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: Acetonitrile (ACN).[4]

    • Elution: Gradient elution.[4]

    • Flow Rate: 0.45 mL/min.[4]

    • Run Time: 4 minutes.[4]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Target Ions: [M+H]⁺ at m/z 467.2074 for this compound and m/z 483.0847 for the internal standard (regorafenib).[4]

Experimental Workflow for LC/QTOF/MS Analysis

workflow2 cluster_prep Sample Preparation cluster_analysis LC/QTOF/MS Analysis s1 Rat Plasma Sample s2 Protein Precipitation with Acetonitrile s1->s2 s3 Centrifugation s2->s3 s4 Collect Supernatant s3->s4 b1 Inject Sample s4->b1 b2 Chromatographic Separation (Acquity BEH C18) b1->b2 b3 Mass Spectrometric Detection (QTOF, ESI+) b2->b3

Caption: Workflow for this compound quantification in plasma by LC/QTOF/MS.

Method 3: HPLC-UV for Quantification of this compound (Adapted for Plasma)

While existing literature primarily details HPLC-UV methods for this compound in plant extracts and dosage forms, these methods can be adapted for plasma analysis, likely requiring a more rigorous sample clean-up procedure like liquid-liquid extraction or solid-phase extraction to minimize matrix interference.[5][6]

Proposed Experimental Protocol (Adaptation):

  • Sample Preparation (Liquid-Liquid Extraction - Example):

    • To a plasma sample, add an internal standard.

    • Acidify the sample with a suitable acid (e.g., hydrochloric acid).

    • Extract this compound and the IS with an organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: PerkinElmer Flexar™ HPLC with a photodiode array (PDA) detector or equivalent.[5]

    • Column: Brownlee C18 (4.6 mm, 250 mm, 5 µm).[5]

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).[5]

    • Flow Rate: 1 mL/min.[5]

    • Column Temperature: 35 °C.[5]

    • Detection Wavelength: 217 nm.[5]

    • Injection Volume: 10 µL.[5]

Quantitative Data Summary

The following tables summarize the quantitative validation parameters for the described analytical methods.

Table 1: LC-MS/MS Method for this compound in Mouse Serum

ParameterValueReference
Linearity Range5–1000 ng/mL[1]
Lower Limit of Quantification (LLOQ)5 ng/mL[1]
Intra-day Precision (%CV)≤12.6%[1]
Inter-day Precision (%CV)≤13.9%[1]
Intra-day Accuracy96.9–109.3%[1]
Inter-day Accuracy94.3–110.2%[1]

Table 2: LC/QTOF/MS Method for this compound in Rat Plasma

ParameterValueReference
Linearity Range1–1000 ng/mL[4][7]
Intra-day Precision (%CV)2.21–6.92%[4][7]
Inter-day Precision (%CV)2.56–4.62%[4][7]
Accuracy91.66–97.12%[4][7]

Table 3: HPLC-UV Method for this compound in Ethanol (for reference)

ParameterValueReference
Linearity Range0.25–200 µg/mL[5]
Limit of Detection (LOD)0.02 µg/mL[5]
Limit of Quantification (LOQ)0.07 µg/mL[5]
Correlation Coefficient (R²)0.9999[5]

Signaling Pathways and Logical Relationships

This compound exerts its anticancer effects by modulating various signaling pathways. Understanding these pathways is crucial for correlating pharmacokinetic data with pharmacodynamic outcomes.

Simplified Signaling Pathway of this compound's Anticancer Action

signaling_pathway cluster_effects Cellular Effects This compound This compound Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G1/S phase) This compound->CellCycleArrest AntiProliferation Anti-Proliferation This compound->AntiProliferation AntiMetastasis Inhibition of Metastasis This compound->AntiMetastasis AntiAngiogenesis Inhibition of Angiogenesis This compound->AntiAngiogenesis CellCycleArrest->AntiProliferation

Caption: Key anticancer mechanisms of this compound.

Conclusion

The LC-MS/MS methods presented offer high sensitivity and specificity for the quantification of this compound in plasma and are well-suited for pharmacokinetic studies. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. While HPLC-UV methods are less sensitive, they can be adapted for plasma analysis, particularly when higher concentrations of this compound are expected. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development of this compound as a therapeutic agent.

References

Application Notes and Protocols for Developing Nimbolide-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of nimbolide-loaded nanoparticles. This compound, a potent bioactive compound derived from the neem tree (Azadirachta indica), has demonstrated significant therapeutic potential, particularly in oncology, due to its anti-proliferative, pro-apoptotic, and anti-inflammatory properties.[1][2][3][4] However, its clinical translation is hampered by poor aqueous solubility and a lack of systematic pharmacokinetic data.[1][3][5] Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations, enhance its bioavailability, and enable targeted delivery.[6][7][8]

Introduction to this compound and Nanoparticle Drug Delivery

This compound is a tetranortriterpenoid that exerts its biological effects by modulating multiple signaling pathways, including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin, which are often dysregulated in chronic diseases like cancer.[1][2][9][10] Despite its broad therapeutic window, its hydrophobicity impedes its administration and absorption. Nanoparticle-based drug delivery systems can address these challenges by:

  • Improving Solubility: Encapsulating hydrophobic drugs like this compound within a polymeric matrix enhances their dispersion in aqueous environments.

  • Providing Controlled Release: Nanoparticles can be engineered to release the drug in a sustained manner, maintaining therapeutic concentrations over an extended period.[6][7]

  • Enabling Targeted Delivery: The surface of nanoparticles can be functionalized with ligands to target specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.[6]

Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable polymer, is a commonly used material for formulating this compound nanoparticles due to its biocompatibility and tunable degradation rates.[6][7]

Physicochemical Characterization of this compound-Loaded Nanoparticles

Thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and in vivo performance. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.

Table 1: Summary of Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

ParameterReported ValueMethod of AnalysisReference
Particle Size (before lyophilization) 183.73 ± 2.22 nmDynamic Light Scattering (DLS)[6]
Particle Size (after lyophilization) 221.20 ± 11.03 nmDynamic Light Scattering (DLS)[6]
Polydispersity Index (PDI) (before lyophilization) 0.058 ± 0.022Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) (after lyophilization) 0.168 ± 0.033Dynamic Light Scattering (DLS)
Zeta Potential -22.40 ± 4.40 mVDynamic Light Scattering (DLS)[6]
Drug Loading 5.25 ± 1.12% (w/w)High-Performance Liquid Chromatography (HPLC)[6]
Encapsulation Efficiency 55.67 ± 12.42%High-Performance Liquid Chromatography (HPLC)[6]
Entrapment Efficiency (alternative formulation) ~90%High-Performance Liquid Chromatography (HPLC)[11]
Loading Efficiency (alternative formulation) ~9%High-Performance Liquid Chromatography (HPLC)[11]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This method is simple and effective for encapsulating hydrophobic drugs. It involves the precipitation of a polymer-drug solution upon its addition to a non-solvent.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or Pluronic® F-68 (stabilizer)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone. Ensure complete dissolution by gentle stirring.

  • Aqueous Phase Preparation: Prepare a 0.2% (w/v) PVA solution by dissolving 100 mg of PVA in 50 mL of deionized water.

  • Nanoparticle Formation:

    • Place the aqueous phase on a magnetic stirrer at a constant speed (e.g., 600 rpm).

    • Using a syringe pump, add the organic phase dropwise to the aqueous phase at a controlled rate (e.g., 1 mL/min).

    • Observe the formation of a milky-white suspension, indicating nanoparticle formation.

  • Solvent Evaporation: Leave the suspension stirring for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Purification and Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove any residual PVA and unencapsulated drug.

    • Lyophilize (freeze-dry) the purified nanoparticles to obtain a dry powder for long-term storage. The use of cryoprotectants like mannitol or sucrose is recommended to prevent aggregation during lyophilization.[6][7]

Protocol 2: Formulation by Emulsion-Solvent Evaporation

This technique is suitable for a wide range of drugs and polymers and allows for good control over particle size.

Materials:

  • This compound

  • PLGA or Polycaprolactone (PCL)

  • Dichloromethane (DCM) (organic solvent)

  • PVA or Pluronic® F-68 (stabilizer)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 40 mg of PCL and 8 mg of this compound in 4 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 0.2% (w/v) solution of Pluronic® F-68 in 40 mL of deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Emulsify the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator (e.g., 40% amplitude for 3 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion for 4-6 hours at room temperature in a fume hood to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Purification and Collection: Follow the same centrifugation and lyophilization procedure as described in Protocol 1.

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection A Dissolve this compound & PLGA in Organic Solvent (e.g., Acetone) C Add Organic Phase to Aqueous Phase (Dropwise) A->C B Dissolve Stabilizer (e.g., PVA) in Aqueous Phase B->C D Solvent Evaporation C->D Stirring E Centrifugation D->E F Washing E->F F->E Repeat 2x G Lyophilization F->G H This compound-Loaded Nanoparticles G->H Dry Powder

Workflow for Nanoparticle Synthesis by Nanoprecipitation.
Protocol 3: In Vitro Drug Release Study

This protocol determines the rate at which this compound is released from the nanoparticles over time.

Materials:

  • Lyophilized this compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Weigh a known amount of lyophilized nanoparticles (e.g., 10 mg) and suspend them in 1 mL of PBS.

  • Transfer the suspension into a dialysis bag and securely seal both ends.

  • Place the dialysis bag in a beaker containing a known volume of PBS (e.g., 50 mL) at 37°C with continuous stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on for up to 6 days), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released at each time point. Studies have shown that this compound-loaded PLGA nanoparticles exhibit a sustained release profile over several days.[6][7]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the cytotoxic effects of free this compound and this compound-loaded nanoparticles on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; AsPC-1 for pancreatic cancer)

  • Cell culture medium and supplements

  • 96-well plates

  • Free this compound

  • This compound-loaded nanoparticles

  • Empty (blank) nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) can then be determined. This compound-loaded nanoparticles have been shown to exhibit two- to three-fold enhanced cytotoxicity compared to free this compound in breast and pancreatic cancer cell lines.[6][7]

Table 2: Comparative IC50 Values of Free this compound vs. This compound-Loaded Nanoparticles

Cell LineTreatmentIC50 (µM)Reference
MCF-7 (Breast Cancer) Free this compound~4.5[12]
This compound-NPs~1.5[12]
MDA-MB-231 (Breast Cancer) Free this compound~3.0[12]
This compound-NPs~1.5[12]
AsPC-1 (Pancreatic Cancer) Free this compound~3.0[12]
This compound-NPs~1.0[12]

Key Signaling Pathways Modulated by this compound

This compound's anticancer activity stems from its ability to interfere with multiple oncogenic signaling pathways. Understanding these mechanisms is crucial for its rational drug development.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB MAPK MAPK (ERK1/2) This compound->MAPK Wnt Wnt/β-catenin This compound->Wnt Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis GSK3b GSK-3β Akt->GSK3b Akt->NFkB GSK3b->Apoptosis NFkB->Proliferation NFkB->Angiogenesis Metastasis Metastasis NFkB->Metastasis MAPK->Proliferation Wnt->Proliferation

Key Signaling Pathways Inhibited by this compound.

Conclusion and Future Directions

The formulation of this compound into nanoparticles, particularly PLGA-based systems, represents a viable strategy to enhance its therapeutic potential.[6][7] The provided protocols offer a foundation for the synthesis, characterization, and in vitro evaluation of these nanomedicines. Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to validate the efficacy and safety of this compound-loaded nanoparticles in preclinical animal models.[1][3] Furthermore, surface modification of these nanoparticles with targeting moieties could lead to the development of next-generation, highly specific cancer therapies.[6]

References

Application Notes & Protocols: Experimental Design for Nimbolide Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for designing and executing in vitro studies to evaluate the synergistic potential of nimbolide in combination with other therapeutic agents, particularly in the context of cancer research.

Introduction

This compound, a bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its multifaceted pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates that this compound can inhibit cancer progression by inducing apoptosis, halting cell proliferation, and preventing metastasis and angiogenesis.[3][4][5]

The anticancer activity of this compound is attributed to its ability to modulate multiple dysregulated signaling pathways in cancer cells, including the NF-κB, PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[1][6][7] Given its pleiotropic mechanism of action, this compound is an excellent candidate for combination therapies. Synergy studies are crucial in drug development as they aim to identify drug combinations that produce a therapeutic effect greater than the sum of the individual agents.[8] Such synergistic interactions can enhance treatment efficacy, allow for dose reduction to minimize toxicity, and overcome mechanisms of drug resistance.[9][10]

These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound's synergistic effects with other compounds.

Experimental Design and Strategy

A well-designed synergy study follows a systematic progression from determining single-agent activity to quantifying the interaction and elucidating the underlying mechanism. The general workflow involves determining the half-maximal inhibitory concentration (IC50) of each drug, assessing the effects of the drug combination across a range of concentrations, and analyzing the interaction using established mathematical models.

Theoretical Framework: The Chou-Talalay Method

The most widely accepted method for quantifying drug interactions is the Chou-Talalay method, which calculates a Combination Index (CI).[9][11] The CI provides a quantitative definition for synergy (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[12][13] This method is based on the median-effect principle and can be applied to various experimental endpoints.

Another common visualization tool is the isobologram, a graphical representation of drug interactions.[14][15][16] In an isobologram, dose combinations that produce a specific effect level are plotted. Combinations falling below the line of additivity indicate synergy, while those above indicate antagonism.[12][17]

Experimental Workflow Diagram

The following diagram outlines the key phases of a typical in vitro synergy study.

G A Phase 1: Single-Agent Dose-Response B Determine IC50 values for This compound & Drug X A->B C Phase 2: Combination Screening B->C Inform Dosing D Checkerboard Assay (Constant Ratio or Non-Constant Ratio) C->D F Phase 3: Data Analysis & Synergy Quantification E Cell Viability Assessment (e.g., MTT, CellTiter-Glo) D->E E->F G Calculate Combination Index (CI) using CompuSyn or similar software F->G I Phase 4: Mechanistic Validation H Generate Isobolograms G->H H->I Confirm Synergy J Apoptosis Assays (Annexin V/PI Staining) I->J K Western Blot Analysis (Signaling Pathways) I->K

Caption: A generalized workflow for in vitro drug synergy studies.

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination

This protocol is used to measure the cytotoxic effects of this compound and the partner drug, both individually and in combination, to determine IC50 values and provide data for synergy analysis.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound and Drug X (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Single-Agent Treatment (IC50 Determination):

    • Prepare serial dilutions of this compound and Drug X in culture medium.

    • Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.

    • Incubate for 48 or 72 hours.

  • Combination Treatment (Checkerboard Assay):

    • Design a matrix of concentrations based on the individual IC50 values. A common approach is a 6x6 matrix where each drug is tested from ~1/4x IC50 to 4x IC50.

    • Prepare drug combinations at 2x the final concentration.

    • Add 100 µL of the 2x drug combination dilutions to the appropriate wells.

    • Incubate for 48 or 72 hours.

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • For single agents, plot cell viability versus log-transformed drug concentration and use non-linear regression to calculate the IC50 value.

    • For combination data, input the raw viability data into a synergy analysis software like CompuSyn.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis to determine if the observed synergy is due to an increase in programmed cell death.[18][19]

Materials:

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound, Drug X, and their combination at synergistic concentrations (e.g., IC50 or a combination that showed a low CI value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the plate with PBS and add trypsin to detach adherent cells. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • Early apoptotic cells will be Annexin V positive and PI negative.[20]

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[20][21]

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol investigates the molecular mechanism of synergy by examining changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.[22][23]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells in 6-well plates as described in Protocol 2. After treatment, wash cells with cold PBS and lyse them directly in the plate with 100-200 µL of lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control. For phosphoproteins, normalize to the total protein expression.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Single-Agent Cytotoxicity (IC50 Values)
Cell LineThis compound IC50 (µM)Drug X IC50 (µM)
Cell Line A2.5 ± 0.35.1 ± 0.6
Cell Line B4.1 ± 0.58.9 ± 1.1
Cell Line C1.8 ± 0.23.5 ± 0.4
Values are presented as mean ± SD from three independent experiments.
Table 2: Combination Index (CI) Values for this compound + Drug X in Cell Line A
Fraction Affected (Fa)Combination Index (CI)Interpretation
0.50 (IC50)0.65Synergy
0.75 (IC75)0.48Strong Synergy
0.90 (IC90)0.35Very Strong Synergy
CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.
Table 3: Apoptosis Induction in Cell Line A (48h Treatment)
Treatment Group% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
Vehicle Control3.1 ± 0.51.5 ± 0.24.6 ± 0.7
This compound (1.25 µM)10.2 ± 1.14.3 ± 0.614.5 ± 1.7
Drug X (2.5 µM)8.5 ± 0.93.1 ± 0.411.6 ± 1.3
Combination25.7 ± 2.312.4 ± 1.538.1 ± 3.8
Values are presented as mean ± SD.

Mechanistic Insights and Visualizations

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting several critical signaling nodes. Understanding these pathways is key to hypothesizing and confirming synergistic mechanisms. For example, combining this compound (an NF-κB and PI3K/Akt inhibitor) with a drug that targets the MAPK pathway could lead to a more comprehensive blockade of pro-survival signaling.

G cluster_0 cluster_1 cluster_2 RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK Proliferation Cell Proliferation & Survival mTOR->Proliferation Nimbolide_PI3K This compound Nimbolide_PI3K->AKT Inhibits TNFa TNF-α TNFa->IKK IkBa IκBα IKK->IkBa MEK MEK NFkB NF-κB IkBa->NFkB Gene_Transcription Anti-apoptotic Gene Transcription NFkB->Gene_Transcription Nimbolide_NFkB This compound Nimbolide_NFkB->IKK Inhibits RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation2 Proliferation & Differentiation ERK->Proliferation2 DrugX Potential Partner Drug (e.g., MEK Inhibitor) DrugX->MEK Inhibits

Caption: this compound's impact on key cancer signaling pathways.
Visualizing Synergy: The Isobologram

The isobologram provides an intuitive graphical representation of the drug interaction.

G y_axis Dose of this compound origin 0 x_axis_placeholder x_axis Dose of Drug X p_nim p_drugx p_nim->p_drugx p_syn p_ant l_nim IC50 (Nim) l_drugx IC50 (Drug X) l_add Additivity l_syn Synergy l_ant Antagonism l_syn_area <-- Synergistic Area l_ant_area Antagonistic Area -->

Caption: An isobologram illustrating synergy, additivity, and antagonism.

References

Application of Nimbolide in 3D Spheroid Culture Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its potent anti-cancer properties. Its efficacy, demonstrated in various cancer cell lines, is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis. The use of three-dimensional (3D) spheroid culture models, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, has become instrumental in evaluating the therapeutic potential of compounds like this compound. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in 3D spheroid culture models, with a focus on prostate cancer.

Data Presentation

The following tables summarize the quantitative effects of this compound on 3D tumor spheroids as reported in preclinical studies.

Table 1: Cytotoxicity of this compound in 2D vs. 3D Cancer Cell Culture Models

Cell LineCulture ModelIC50 (µM)Exposure TimeAssayReference
DU145 (Prostate Cancer)2D MonolayerApprox. 2 µM48hResazurin Assay[1][2]
DU145 (Prostate Cancer)3D SpheroidData not available---
PC-3 (Prostate Cancer)2D Monolayer2 µMNot SpecifiedNot Specified[3]
A-549 (Lung Cancer)2D Monolayer>10 µM24h & 48hMTT Assay[4]

Table 2: Effect of this compound on 3D Spheroid Invasion and Angiogenesis

Cell Line/AssayTreatmentConcentrationObserved EffectReference
DU145 SpheroidsThis compoundNot SpecifiedInhibition of cell invasion[1][2]
HUVEC Tube FormationThis compoundNot SpecifiedInhibition of angiogenesis[1][2]

Note: The specific concentrations of this compound and the quantitative extent of inhibition in these 3D-related assays are not detailed in the available abstracts.

Table 3: Molecular Effects of this compound in 3D Prostate Cancer Spheroid Models

Target MoleculeCell Line/ModelTreatmentEffectReference
E-cadherinDU145 SpheroidsThis compoundDownregulation[1][2]
B-RAF/p.ERKProstate Cancer (in vivo)This compoundSuppression[1][2]

Experimental Protocols

This section provides detailed protocols for key experiments involving the application of this compound to 3D spheroid cultures.

Protocol 1: Generation of DU145 Prostate Cancer Spheroids

Objective: To generate uniform DU145 spheroids for subsequent drug treatment and analysis.

Materials:

  • DU145 prostate cancer cells

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture DU145 cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA to detach the cells and incubate at 37°C.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability.

  • Dilute the cell suspension to a final concentration of 5 x 10³ cells/100 µL.

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-4 days to allow for spheroid formation.

  • Monitor spheroid formation daily using an inverted microscope.

Protocol 2: this compound Treatment of 3D Spheroids and Viability Assay

Objective: To assess the cytotoxic effect of this compound on 3D tumor spheroids.

Materials:

  • DU145 spheroids in a 96-well ULA plate

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

  • After 3-4 days of spheroid formation, carefully add 100 µL of the this compound dilutions to the respective wells containing the spheroids. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • At the end of the treatment period, perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.

  • Briefly, allow the plate and reagents to equilibrate to room temperature.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: 3D Spheroid Invasion Assay

Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells in a 3D matrix.

Materials:

  • Pre-formed DU145 spheroids

  • Basement membrane extract (BME), such as Matrigel®

  • Serum-free culture medium

  • This compound

  • Inverted microscope with a camera

Procedure:

  • Thaw the BME on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

  • Carefully transfer individual spheroids from the ULA plate to the center of the BME-coated wells.

  • Overlay the spheroids with a second layer of BME mixed with serum-free medium containing either vehicle (DMSO) or different concentrations of this compound.

  • Allow the top layer to solidify at 37°C.

  • Add complete culture medium containing the respective concentrations of this compound or vehicle to each well.

  • Incubate the plate at 37°C and monitor spheroid invasion over time (e.g., 24, 48, 72 hours) using an inverted microscope.

  • Capture images at each time point.

  • Quantify the area of invasion using image analysis software (e.g., ImageJ) by measuring the total area covered by the spheroid and the invading cells.

Protocol 4: HUVEC Tube Formation Assay (Angiogenesis Assay)

Objective: To assess the anti-angiogenic potential of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (BME)

  • 96-well plate

  • This compound

Procedure:

  • Thaw BME on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing either vehicle (DMSO) or various concentrations of this compound.

  • Seed the HUVEC suspension onto the solidified BME.

  • Incubate the plate at 37°C for 4-12 hours.

  • Monitor the formation of tube-like structures using an inverted microscope.

  • Capture images of the tube networks.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Protocol 5: Western Blot Analysis of Spheroid Lysates

Objective: To analyze the expression of target proteins (e.g., E-cadherin, p-ERK) in this compound-treated spheroids.

Materials:

  • This compound-treated and control spheroids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Primary antibodies (e.g., anti-E-cadherin, anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Collect spheroids from each treatment group and wash with cold PBS.

  • Lyse the spheroids in RIPA buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

Signaling Pathways

Nimbolide_Signaling_Pathways This compound This compound BRAF B-RAF This compound->BRAF inhibits PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces Migration Migration & Invasion This compound->Migration Angiogenesis Angiogenesis This compound->Angiogenesis Ecadherin E-cadherin This compound->Ecadherin downregulates pERK p-ERK BRAF->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ecadherin->Migration

Caption: this compound's multi-target mechanism of action in cancer cells.

Experimental Workflow

Experimental_Workflow start Start spheroid_formation 3D Spheroid Formation (DU145 cells) start->spheroid_formation nimbolide_treatment This compound Treatment spheroid_formation->nimbolide_treatment viability_assay Viability Assay (e.g., CellTiter-Glo) nimbolide_treatment->viability_assay invasion_assay Invasion Assay nimbolide_treatment->invasion_assay angiogenesis_assay Angiogenesis Assay (HUVEC Tube Formation) nimbolide_treatment->angiogenesis_assay western_blot Western Blot (E-cadherin, p-ERK) nimbolide_treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis invasion_assay->data_analysis angiogenesis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's efficacy in 3D spheroid models.

Logical Relationship

Logical_Relationship This compound This compound Inhibit_Signaling Inhibition of B-RAF/p.ERK and PI3K/Akt Signaling Pathways This compound->Inhibit_Signaling Induce_Apoptosis Induction of Apoptosis This compound->Induce_Apoptosis Downregulate_Ecadherin Downregulation of E-cadherin This compound->Downregulate_Ecadherin Inhibit_Angiogenesis Inhibition of Angiogenesis This compound->Inhibit_Angiogenesis Reduce_Viability Decreased Spheroid Viability & Growth Inhibit_Signaling->Reduce_Viability Induce_Apoptosis->Reduce_Viability Anticancer_Effect Overall Anti-Cancer Effect in 3D Models Reduce_Viability->Anticancer_Effect Inhibit_Invasion Inhibition of Spheroid Invasion Downregulate_Ecadherin->Inhibit_Invasion Inhibit_Invasion->Anticancer_Effect Inhibit_Angiogenesis->Anticancer_Effect

Caption: Logical flow of this compound's anti-cancer effects in 3D spheroids.

References

High-Throughput Screening Assays for Nimbolide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a triterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention in oncology research due to its potent anticancer properties.[1][2][3][4][5] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[1][2][5] The development of this compound derivatives aims to enhance its therapeutic index, improve pharmacokinetic properties, and overcome potential resistance mechanisms. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of these derivatives, enabling the identification of lead compounds with superior anticancer activity.

These application notes provide detailed protocols for a suite of HTS assays designed to evaluate the efficacy of this compound derivatives. The assays cover general cytotoxicity, induction of apoptosis, and target-specific engagement with key signaling pathways.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data provides a quantitative comparison of the cytotoxic potential of these compounds.

Table 1: IC50 Values of this compound and its Amide Derivatives

CompoundHT-29 (Colon)SW-620 (Colon)HOP-62 (Lung)A-549 (Lung)PC-3 (Prostate)OVCAR-5 (Ovary)
This compound>10 µM>10 µM>10 µM1.48 µM>10 µM>10 µM
Derivative 2g1.8 µM2.5 µM1.5 µMNot Reported2.1 µM1.9 µM
Derivative 2h1.5 µM1.9 µM1.2 µMNot Reported1.8 µM1.6 µM
Derivative 2i2.1 µM2.8 µM1.8 µMNot Reported2.5 µM2.2 µM

Data synthesized from Sastry et al., 2006.[1]

Table 2: IC50 Values of Synthetic this compound Analogues Against UWB1 (BRCA1-mutant Ovarian Cancer) Cells

CompoundIC50 (µM)
This compound0.3
Analogue 2 (enone-reduced)>10
Analogue 3 (enone-reduced)>10
Analogue 4 (lactone-opened)>10
Analogue 5 (lactone-opened)>10
Analogue 40Comparable to this compound
Analogue 41 (rearranged C/D rings)Inactive
Analogue 49Comparable to this compound
Analogue 630.079
Analogue 650.05

Data synthesized from Qin et al., 2022 and Spradlin et al., 2023.[6][7][8]

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound and its derivatives are mediated through the modulation of several critical signaling pathways and direct interaction with specific molecular targets. The following diagrams illustrate these pathways and the general workflow for screening these compounds.

G cluster_0 This compound Derivative Action This compound Derivative This compound Derivative RNF114 RNF114 This compound Derivative->RNF114 Inhibits PARP1 Trapping PARP1 Trapping RNF114->PARP1 Trapping Prevents Degradation of DNA Damage DNA Damage PARP1 Trapping->DNA Damage Enhances Apoptosis Apoptosis DNA Damage->Apoptosis Induces

Figure 1. This compound's direct targeting of RNF114 to induce PARP1 trapping and apoptosis.

G cluster_1 Key Signaling Pathways Modulated by this compound Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases Growth Factors->RTKs PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival NF-κB NF-κB NF-κB->Proliferation NF-κB->Survival IκBα IκBα IκBα->NF-κB Inhibits This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibits This compound Derivative->Akt Inhibits This compound Derivative->IκBα Prevents Degradation

Figure 2. Overview of PI3K/Akt and NF-κB signaling pathways inhibited by this compound derivatives.

G cluster_2 High-Throughput Screening Workflow Compound Library Compound Library Primary Screening Primary Screening (e.g., MTT Assay) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Dose-Response Curve Generation Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Secondary Assays Secondary Assays (e.g., Apoptosis, Target-Specific) IC50 Determination->Secondary Assays Lead Compound Lead Compound Secondary Assays->Lead Compound

References

Troubleshooting & Optimization

troubleshooting nimbolide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of nimbolide precipitation in cell culture media. By understanding the physicochemical properties of this compound and its interactions with media components, you can ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bioactive tetranortriterpenoid derived from the leaves and flowers of the neem tree (Azadirachta indica). It is widely investigated for its potent anticancer, anti-inflammatory, and other pharmacological properties.[1][2] A key challenge in its experimental use is its hydrophobic nature, leading to poor solubility in aqueous solutions like cell culture media.

Q2: What are the signs of this compound precipitation in my cell culture?

This compound precipitation can manifest as:

  • A fine, crystalline powder settling at the bottom of the culture vessel.

  • A cloudy or hazy appearance of the culture medium.

  • Visible floating particles, especially after incubation.

It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under a microscope.

Q3: What are the primary causes of this compound precipitation?

The main reasons for this compound precipitation in cell culture media include:

  • Poor Aqueous Solubility: this compound is inherently hydrophobic and has very low solubility in water-based solutions.

  • "Solvent Shock": Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.

  • Temperature Fluctuations: Changes in temperature, such as moving plates between the incubator and the microscope, can decrease the solubility of this compound.

  • pH of the Medium: The pH of the culture medium can influence the solubility of some compounds, although specific data for this compound is limited.

  • Interaction with Media Components: Components in the media, such as salts and proteins, can potentially interact with this compound and reduce its solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Problem: A precipitate forms immediately after I add my this compound stock solution to the cell culture medium.

This is a classic sign of "solvent shock" and exceeding the aqueous solubility limit.

Potential Cause Explanation Recommended Solution
Rapid Dilution Adding a concentrated stock directly to a large volume of media causes a rapid shift in solvent polarity, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound solution dropwise while gently swirling the media.
High Final Concentration The intended final concentration of this compound is higher than its solubility in the culture medium.Decrease the final working concentration. Determine the maximum soluble concentration with a solubility test in your specific medium.
Cold Media Adding the stock solution to cold media can decrease this compound's solubility.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
Issue 2: Precipitation After Incubation (Delayed Precipitation)

Problem: The this compound-containing medium is clear initially, but a precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may degrade over time in the aqueous environment of the cell culture medium at 37°C. While specific stability data in various media is limited, it's a known issue for many small molecules.Prepare fresh this compound-containing media for each experiment, especially for long-term studies. For experiments longer than 24 hours, consider replenishing the media with freshly prepared this compound solution.
Evaporation of Media Water evaporation from the culture vessel can concentrate all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with Serum Proteins While serum can aid solubility, interactions over time at 37°C could potentially lead to the formation of insoluble complexes.If using low-serum or serum-free media, the lack of proteins to stabilize this compound may be a factor. Consider if your experimental design allows for a low percentage of serum.
Cellular Metabolism High cell density and metabolic activity can alter the pH of the medium, which might affect this compound's stability and solubility.Monitor the color of the phenol red indicator in your medium. If it indicates a significant pH shift, change the medium more frequently.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration, calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution (Molecular Weight of this compound ≈ 466.5 g/mol ), dissolve 4.665 mg of this compound in 1 mL of DMSO.

  • Add the calculated amount of this compound powder to a sterile microcentrifuge tube.

  • Add the corresponding volume of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Quantitative Data Summary: this compound Solubility

Solvent Approximate Solubility Reference
DMSO~10 mg/mL--INVALID-LINK--
Ethanol~10 mg/mL--INVALID-LINK--
Dimethyl formamide (DMF)~10 mg/mL--INVALID-LINK--
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL--INVALID-LINK--
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol is designed to minimize precipitation when diluting the this compound stock solution into your final culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., FBS), pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Crucially, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%, ideally <0.1%).

  • Stepwise Dilution: a. In a sterile tube, add a volume of pre-warmed complete cell culture medium. b. While gently vortexing or swirling the tube, add the calculated volume of the this compound stock solution dropwise to the medium. This rapid mixing is key to preventing localized high concentrations of this compound. c. Visually inspect the solution for any signs of precipitation. If the solution remains clear, you can proceed to treat your cells.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of culture medium. This is essential to distinguish the effects of this compound from any effects of the solvent.

Quantitative Data Summary: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Concentration General Observation Reference
< 0.1%Generally considered safe for most cell lines with minimal effects on cell physiology.--INVALID-LINK--
0.1% - 0.5%Tolerated by many robust cell lines, but a vehicle control is critical. Potential for off-target effects increases.--INVALID-LINK--
> 0.5%Can be cytotoxic to many cell lines and may significantly alter cellular processes. Should be avoided unless empirically determined to be safe for a specific cell line and experiment.--INVALID-LINK--

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G start Precipitation Observed in this compound-Containing Media immediate Immediate Precipitation (Upon mixing) start->immediate delayed Delayed Precipitation (After incubation) start->delayed cause_immediate1 Solvent Shock (Rapid Dilution) immediate->cause_immediate1 cause_immediate2 High Final Concentration immediate->cause_immediate2 cause_immediate3 Cold Media immediate->cause_immediate3 cause_delayed1 Compound Instability in Aqueous Media delayed->cause_delayed1 cause_delayed2 Media Evaporation delayed->cause_delayed2 cause_delayed3 pH Shift due to Cell Metabolism delayed->cause_delayed3 solution_immediate1 Perform serial dilution in pre-warmed media with rapid mixing cause_immediate1->solution_immediate1 solution_immediate2 Decrease final concentration and/or perform solubility test cause_immediate2->solution_immediate2 solution_immediate3 Use pre-warmed (37°C) media for dilutions cause_immediate3->solution_immediate3 solution_delayed1 Prepare fresh solutions for each experiment cause_delayed1->solution_delayed1 solution_delayed2 Ensure proper incubator humidification and seal plates cause_delayed2->solution_delayed2 solution_delayed3 Change media more frequently for dense cultures cause_delayed3->solution_delayed3

Caption: Troubleshooting logic for this compound precipitation.

Experimental Workflow for Using this compound in Cell Culture

G cluster_prep Preparation cluster_exp Experiment prep_stock Prepare High-Concentration Stock Solution in DMSO (e.g., 10-50 mM) aliquot_store Aliquot and Store at -20°C/-80°C prep_stock->aliquot_store thaw Thaw Stock Aliquot aliquot_store->thaw dilute Stepwise Dilution of Stock into Pre-warmed Media (Final DMSO <0.5%) thaw->dilute prewarm Pre-warm Complete Cell Culture Media (37°C) prewarm->dilute treat Treat Cells with this compound and Vehicle Control dilute->treat vehicle Prepare Vehicle Control (Media + same % DMSO) vehicle->treat incubate Incubate under Standard Conditions (37°C, 5% CO2) treat->incubate analyze Analyze Experimental Endpoint (e.g., MTT, Western Blot, etc.) incubate->analyze

Caption: Experimental workflow for using this compound in cell culture.

Simplified Overview of this compound's Effect on PI3K/Akt/mTOR and Apoptosis Signaling Pathways

G cluster_pathways This compound's Molecular Targets cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathways This compound This compound akt Akt This compound->akt Inhibits bax Bax This compound->bax Promotes bcl2 Bcl-2 This compound->bcl2 Inhibits pi3k PI3K pi3k->akt mtor mTOR akt->mtor proliferation proliferation mtor->proliferation Cell Proliferation, Survival, Angiogenesis caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound's inhibitory effects on key signaling pathways.

References

Nimbolide Solubility and Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nimbolide's poor aqueous solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a hydrophobic molecule, classified as practically insoluble in water.[1][2] It is, however, soluble in several organic solvents. A stock solution can be prepared in these solvents and then diluted for experimental use.[3] Storing aqueous solutions of this compound for more than one day is not recommended.[3]

Data Summary: this compound Solubility in Common Solvents

Solvent Approximate Solubility Source
Dimethyl Sulfoxide (DMSO) 60 mg/mL [4]
Dimethylformamide (DMF) ~10 mg/mL [3]
Ethanol ~10 mg/mL [3]

| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL |[3] |

Q2: I'm observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my experiment. What should I do?

A2: This is a common issue due to this compound's low aqueous solubility. To prevent precipitation, a co-solvent system is necessary for preparing a stable formulation for in vivo administration. The general principle is to keep the this compound solubilized in a vehicle that is miscible with the aqueous environment of the bloodstream or gastrointestinal tract.

A widely used approach involves a three-component mixture: a primary organic solvent (like DMSO), a biocompatible polymer (like PEG300), and a surfactant (like Tween 80) diluted in saline or PBS.[4]

Troubleshooting Flowchart for Basic Formulation

G cluster_start Initial Problem cluster_solution Solution Pathway cluster_end Outcome start Precipitation of this compound in aqueous buffer prep_stock 1. Prepare concentrated stock in 100% DMSO (e.g., 40 mg/mL) start->prep_stock Use a co-solvent formulation add_peg 2. Add PEG300 to the DMSO stock and mix well prep_stock->add_peg add_tween 3. Add Tween 80 and mix until clear add_peg->add_tween final_dilution 4. Add final diluent (Saline/PBS) to reach desired concentration add_tween->final_dilution end_node Stable formulation suitable for in vivo administration final_dilution->end_node

Caption: A troubleshooting workflow for preparing a basic co-solvent formulation of this compound.

Q3: Standard solvent systems are causing toxicity in my animal model or are not achieving the required concentration. What are some advanced formulation strategies?

A3: When conventional co-solvents are inadequate, advanced drug delivery systems can significantly enhance solubility, improve bioavailability, and potentially reduce toxicity.[5] These strategies encapsulate the hydrophobic this compound molecule in a carrier system, rendering it more compatible with aqueous environments. Key advanced methods include:

  • Nanoformulations: Encapsulating this compound in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[6][7]

  • Cyclodextrin Inclusion Complexes: Using cyclodextrins to form a host-guest complex where this compound is encapsulated within the cyclodextrin molecule.[8][9]

  • Solid Dispersions: Dispersing this compound in a solid-state carrier matrix, often with hydrophilic polymers like PEGs or PVP.[10][11]

  • Liposomes: Encapsulating this compound within spherical lipid bilayer vesicles.[12][13]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms a fine oil-in-water emulsion in the gut.[14][15]

Advanced Formulation Strategies: Protocols and Data

Nanoformulation: PLGA Nanoparticles

Polymeric nanoparticles can protect this compound from degradation, provide sustained release, and enhance its therapeutic potential.[5][7] Formulating this compound into PLGA nanoparticles (Nim-nano) has been shown to increase its cytotoxic effects compared to free this compound.[6]

Data Summary: Physicochemical Properties of this compound-PLGA Nanoparticles

Parameter Value Source
Particle Size (pre-lyophilization) 183.73 ± 2.22 nm [6]
Particle Size (post-lyophilization) 221.20 ± 11.03 nm [6]
Drug Loading 5.25% ± 1.12% [6]
Encapsulation Efficiency 55.67% ± 12.42% [6]

| Release Profile | Sustained release over 6 days in PBS (pH 7.4) |[6][16] |

Experimental Protocol: Preparation of this compound-PLGA Nanoparticles via Nanoprecipitation

This protocol is adapted from the method described by Patra et al.[6][7]

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA polymer in an organic solvent such as acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer, such as polyvinyl alcohol (PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The solvent diffusion causes the polymer to precipitate, encapsulating the this compound.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow the organic solvent (acetone) to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps two to three times.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or lyophilize (freeze-dry) it with a cryoprotectant (e.g., mannitol, sucrose) for long-term storage.[6]

Workflow for PLGA Nanoparticle Formulation

G cluster_phase1 Phase Preparation cluster_phase2 Nanoparticle Formation cluster_phase3 Purification & Storage A Dissolve this compound + PLGA in Acetone C Nanoprecipitation: Add Organic to Aqueous under stirring A->C B Prepare Aqueous Solution with PVA B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Resuspend in Water or Lyophilize E->F

Caption: Experimental workflow for preparing this compound-loaded PLGA nanoparticles.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drugs like this compound, forming an "inclusion complex" that has greatly improved aqueous solubility.[9] While specific data for this compound is limited, studies on the structurally similar drug nimesulide demonstrate the potential of this method.[1][8]

Data Summary: Nimesulide Solubility Enhancement with β-Cyclodextrin

Formulation Molar Ratio (Drug:β-CD) Solubility Increase (Fold) Source
Nimesulide-β-CD Complex 1:1 ~25.6 [9]
Nimesulide-β-CD Complex 1:2 ~38.7 [9]

| Nimesulide-β-CD Complex | 1:3 | ~12 |[2] |

Experimental Protocol: Preparation of this compound-Cyclodextrin Complex via Kneading

  • Mixing: Place the this compound and β-cyclodextrin (in a desired molar ratio, e.g., 1:2) in a glass mortar.

  • Wetting: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture to form a paste-like consistency.

  • Kneading: Triturate the mixture vigorously for 45-60 minutes. Add more of the hydroalcoholic solution if the mixture becomes too dry.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator until use.

Liposomal Formulation

Liposomes are vesicles that can carry both hydrophilic and hydrophobic drugs.[13] For a hydrophobic drug like this compound, the molecule would integrate into the lipid bilayer of the liposome.

Experimental Protocol: Preparation of this compound Liposomes via Thin-Film Hydration

  • Lipid Dissolution: Dissolve this compound and lipids (e.g., soy lecithin, cholesterol) in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.[17][18]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will deposit a thin, dry film of the lipid-drug mixture on the inner wall of the flask.[13]

  • Hydration: Add an aqueous buffer (e.g., PBS) to the flask. Agitate the flask (e.g., by vortexing or sonicating in a water bath) to hydrate the lipid film.[13] This process causes the lipids to self-assemble into liposomes, entrapping the this compound within their bilayers.

  • Sizing (Optional): To obtain a more uniform size distribution, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Relevant Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.[19][20][21] Understanding these pathways is crucial for designing mechanism-of-action studies.

Diagram of Key this compound-Inhibited Signaling Pathways

G cluster_this compound cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K IKK IKK This compound->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Proliferation ↓ Angiogenesis ↑ Apoptosis mTOR->Proliferation IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65) IkB->NFkB NFkB->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways to reduce cell proliferation and induce apoptosis.[3][4][20]

References

reducing off-target effects of nimbolide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with nimbolide, with a focus on mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and its mechanism of action?

A1: The primary molecular target of this compound is the E3 ubiquitin ligase RNF114.[1][2][3] this compound contains an α,β-unsaturated ketone Michael acceptor that covalently modifies a specific cysteine residue (C8) in an intrinsically disordered region of RNF114.[1][2][3] This covalent modification impairs the ability of RNF114 to recognize and ubiquitinate its substrates, leading to their stabilization.[1][2][3] One of the key downstream consequences of RNF114 inhibition by this compound is the "super trapping" of Poly(ADP-ribose) Polymerase 1 (PARP1) at sites of DNA damage.[4] Unlike conventional PARP inhibitors, this compound leads to the trapping of both PARP1 and PAR-dependent DNA repair factors, which contributes to its potent anti-cancer effects, particularly in BRCA-deficient cancers.[4]

Q2: this compound is reported to affect multiple signaling pathways. Is this due to off-target effects?

A2: this compound's impact on numerous signaling pathways is a combination of its on-target effects mediated by RNF114 and potential off-target interactions. RNF114 itself is involved in regulating key cellular processes, including the NF-κB pathway.[5] Therefore, some of the observed effects on pathways like NF-κB are a direct consequence of RNF114 inhibition. However, given this compound's reactive nature as a covalent inhibitor, it has the potential to interact with other cellular proteins, leading to off-target effects that contribute to its broad pharmacological profile. This includes modulation of MAPK, PI3K/Akt, and Wnt/β-catenin signaling.[6][7]

Q3: How can I experimentally distinguish between on-target (RNF114-mediated) and off-target effects of this compound?

A3: The most definitive method to differentiate between on-target and off-target effects is to use a genetic approach. Comparing the effects of this compound in wild-type cells versus RNF114 knockout (KO) cells is the gold standard.[4][8] If an effect is absent in RNF114 KO cells, it is considered on-target. Conversely, if the effect persists in the absence of RNF114, it is likely an off-target effect. Additionally, performing rescue experiments by re-expressing wild-type RNF114 in the KO cells can further validate that the observed phenotype is specifically due to the presence of the target protein.

Another strategy is to use this compound analogs with varying reactivity towards RNF114.[9] Comparing the cellular effects of a potent RNF114-binding analog with a less reactive analog can help correlate RNF114 engagement with a specific phenotype.

Q4: Are there general strategies to minimize off-target effects of this compound in my experiments?

A4: Yes, several strategies can be employed to minimize off-target effects:

  • Dose Optimization: Use the lowest effective concentration of this compound. Titrating the concentration to the minimal level required to see the desired on-target effect can help reduce engagement with lower-affinity off-targets.[6][10] It is crucial to perform a dose-response curve for your specific cell line and endpoint.

  • Treatment Duration: Limit the duration of this compound exposure. As a covalent inhibitor, this compound's effects can be long-lasting. Shorter incubation times may be sufficient to achieve the desired on-target effect while minimizing the cumulative impact of off-target interactions.

  • Use of More Selective Analogs: If available, utilize synthesized this compound analogs that have been shown to have greater selectivity for RNF114 or a more refined off-target profile.[9]

  • Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) can be used to empirically map the cellular targets of this compound in your experimental system, providing a clearer picture of its on- and off-targets.[1][2][3][11]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells and can help in identifying off-targets by observing which proteins are thermally stabilized by this compound.[5][12][13][14][15]

Troubleshooting Guides

Problem 1: High variability in experimental results with this compound.
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Inconsistent Cell State Ensure cells are at a consistent confluency and passage number for all experiments. Starve cells of serum for a defined period before treatment if studying signaling pathways sensitive to growth factors.
Pipetting Errors Use calibrated pipettes and consider preparing a master mix of this compound-containing media for treating replicate wells to ensure consistent concentrations.
Off-Target Effects High concentrations of this compound can lead to significant off-target effects and cellular stress, causing variability. Perform a dose-response experiment to determine the optimal concentration. Consider using RNF114 KO cells as a control.
Problem 2: Difficulty confirming that this compound is engaging RNF114 in my cell line.
Possible Cause Troubleshooting Step
Low RNF114 Expression Confirm RNF114 expression in your cell line by Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system.
Ineffective this compound Concentration Perform a dose-response experiment and assess a downstream marker of RNF114 inhibition, such as p21 stabilization by Western blot.
Antibody Issues Validate the specificity of your RNF114 antibody using appropriate controls, such as siRNA/shRNA knockdown or knockout cell lysates.
Direct Target Engagement Assay Needed Perform a Cellular Thermal Shift Assay (CETSA) to directly measure the thermal stabilization of RNF114 upon this compound binding in intact cells.[5][12][13][14][15]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)IC50 (µM)Reference
LeukemiaU937, HL-601-2.5[6]
Prostate CancerPC-32.0[6]
Glioblastoma Multiforme-3.0[6]
Breast Cancer-4.0[6]
Cervical Cancer-5.0[6]
Liver Cancer-5.0[6]
Colon Cancer--[6]
Melanoma-1.74[6]
Osteocarcinoma-4.3[6]
Neuroblastoma-5.2[6]
Lung Cancer-15.6[6]

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols

Protocol 1: PARP1 Trapping Assay by Chromatin Fractionation

This method assesses the amount of PARP1 that remains bound to chromatin after this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Subcellular Protein Fractionation Kit (e.g., from Thermo Scientific)

  • Protease and phosphatase inhibitors

  • Bradford or BCA protein assay reagents

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-PARP1, anti-Histone H3 (as a chromatin marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Cell Lysis and Fractionation:

    • Harvest and wash cells with ice-cold PBS.

    • Perform subcellular fractionation according to the manufacturer's protocol to separate the cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions.

    • Crucially, include inhibitors throughout the fractionation process to minimize dissociation of PARP1 from chromatin.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fraction for each sample.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against PARP1 and Histone H3.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for PARP1 and normalize to the Histone H3 loading control. An increase in the PARP1/Histone H3 ratio in this compound-treated samples compared to the control indicates PARP1 trapping.[4][16]

Protocol 2: In Vitro RNF114 Auto-ubiquitination Assay

This assay determines the effect of this compound on the E3 ligase activity of RNF114.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant human RNF114 (wild-type and C8A mutant as a control)

  • Ubiquitin (and/or tagged ubiquitin, e.g., FLAG-ubiquitin)

  • ATP

  • Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound

  • SDS-PAGE and Western blotting reagents

  • Anti-ubiquitin or anti-FLAG antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1, E2, ubiquitin, and ATP.

    • Add recombinant RNF114.

    • For the experimental condition, pre-incubate RNF114 with this compound for a specified time before adding it to the reaction mix. Use DMSO as a vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blotting:

    • Run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Probe the membrane with an anti-ubiquitin or anti-FLAG antibody to detect polyubiquitin chains.

  • Analysis: A smear of high-molecular-weight bands indicates auto-ubiquitination of RNF114. A reduction in this smear in the this compound-treated sample compared to the control indicates inhibition of RNF114's E3 ligase activity.[17][18][19][20][21]

Visualizations

Nimbolide_On_Target_Pathway This compound This compound RNF114 RNF114 (E3 Ligase) This compound->RNF114 Ub Ubiquitination RNF114->Ub Stabilization Protein Stabilization Substrates p21, PARP1, etc. Substrates->Ub Degradation Proteasomal Degradation Ub->Degradation Downstream Cell Cycle Arrest, PARP1 Trapping, Apoptosis Stabilization->Downstream Experimental_Workflow_Validation Start Hypothesis: This compound affects Protein X Treatment Treat Wild-Type (WT) and RNF114 KO cells with this compound Start->Treatment Assay Perform desired assay (e.g., Western Blot for Protein X) Treatment->Assay Result Analyze results Assay->Result OnTarget On-Target Effect: Effect observed in WT, absent in RNF114 KO Result->OnTarget Effect is RNF114-dependent OffTarget Off-Target Effect: Effect observed in both WT and RNF114 KO Result->OffTarget Effect is RNF114-independent

References

dealing with nimbolide instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of nimbolide in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or precipitating after dilution in an aqueous buffer?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions.[1] Precipitation is a common issue when diluting a stock solution (typically in DMSO or ethanol) into aqueous buffers like PBS. To achieve a clear solution, it is recommended to first dissolve this compound in an organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution. Subsequently, this stock solution should be diluted slowly, with vigorous vortexing, into the aqueous buffer of choice.[1] The final concentration of the organic solvent in your aqueous solution should be kept to a minimum to avoid off-target effects in your experiments.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2][3] It is soluble in DMSO up to approximately 60 mg/mL (128.61 mM).[4] Ethanol and dimethylformamide (DMF) are also viable options, with a solubility of around 10 mg/mL in these solvents.[1]

Q3: How should I store my this compound solutions?

A3: For long-term storage, lyophilized this compound powder should be stored at -20°C and kept desiccated. In this form, it is stable for at least four years.[1] Stock solutions prepared in organic solvents like DMSO should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[4] It is strongly advised not to store this compound in aqueous solutions for more than one day due to its instability.[1]

Q4: I am observing a loss of this compound activity in my multi-day cell culture experiments. What could be the cause?

A4: The observed loss of activity is likely due to the degradation of this compound in the aqueous cell culture medium. This compound is known to be unstable in aqueous environments. Key structural features, such as the furan ring and the α,β-unsaturated ketone, are susceptible to degradation.[5] For multi-day experiments, it is recommended to replenish the this compound-containing medium every 24 hours to maintain a consistent effective concentration.

Q5: What are the known degradation pathways for this compound in aqueous solutions?

A5: While comprehensive studies on this compound degradation in aqueous solutions are limited, the primary known pathway is the hydrolysis of the lactone ring, particularly under basic conditions.[5] Additionally, the furan ring can be bioactivated to form reactive intermediates that can conjugate with nucleophiles.[5][6] this compound is also known to be thermally labile, meaning it can degrade at elevated temperatures.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in aqueous working solutions.Prepare fresh working solutions from a frozen stock in an organic solvent immediately before each experiment. For longer experiments, consider replenishing the this compound-containing medium every 24 hours.
Low or no biological activity 1. Precipitation of this compound out of the aqueous solution. 2. Complete degradation of this compound.1. Ensure the final concentration of this compound is below its solubility limit in the final aqueous medium. Visually inspect for any precipitate. Consider using a formulation with co-solvents or other stabilizing agents if higher concentrations are needed.[4][9][10] 2. Use freshly prepared solutions and minimize the time the compound spends in aqueous buffer before being added to the experimental system.
Formation of unknown peaks in HPLC/LC-MS analysis Degradation of this compound during sample preparation or analysis.Minimize sample processing time. Keep samples in an autosampler at a low temperature (e.g., 4°C). Use a validated stability-indicating HPLC or LC-MS method to separate this compound from its degradation products.
Cloudiness in stock solution stored at low temperatures Precipitation of this compound due to lower solubility at colder temperatures.Gently warm the stock solution to room temperature and vortex thoroughly to redissolve the compound before making dilutions.

Data Summary

This compound Solubility
SolventSolubility
DMSO~60 mg/mL (~128.61 mM)[4]
Ethanol~10 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
Recommended Storage Conditions
FormStorage TemperatureDuration
Lyophilized Powder-20°C (desiccated)≥ 4 years[1]
In Organic Solvent (e.g., DMSO)-80°CUp to 1 year[4]
In Organic Solvent (e.g., DMSO)-20°CUp to 1 month[4]
In Aqueous SolutionNot Recommended≤ 1 day[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, concentrated stock solution of this compound and a diluted aqueous working solution for in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution (this compound MW: 466.52 g/mol ). For example, to prepare a 10 mM solution from 1 mg of this compound, add 214.3 µL of DMSO. c. Add the calculated volume of DMSO to the vial of this compound. d. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C.

  • Aqueous Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the stock solution briefly. c. To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into the desired aqueous buffer (e.g., PBS or cell culture medium). For example, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. d. Immediately after adding the stock solution to the aqueous buffer, vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation. e. Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider preparing a more dilute working solution. f. Use the freshly prepared aqueous working solution immediately. Do not store.

Protocol 2: General Forced Degradation Study for this compound

Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile, as recommended by ICH guidelines.[11][12][13]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or incubator

  • UV lamp for photostability testing

  • Validated stability-indicating HPLC or LC-MS/MS method

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis: a. Mix equal volumes of the this compound solution and 0.1 N HCl. b. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis: a. Mix equal volumes of the this compound solution and 0.1 N NaOH. b. Keep the mixture at room temperature for a specified period. c. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: a. Mix equal volumes of the this compound solution and 3% H₂O₂. b. Keep the mixture at room temperature for a specified period, protected from light. c. At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: a. Place an aliquot of the this compound solution in a tightly sealed vial and expose it to a high temperature (e.g., 80°C) in an oven for a specified period. b. At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute for analysis.

  • Photolytic Degradation: a. Expose an aliquot of the this compound solution to a UV light source (e.g., 254 nm) for a specified duration. b. Keep a control sample wrapped in aluminum foil to protect it from light. c. At the end of the exposure period, withdraw an aliquot and analyze both the exposed and control samples.

  • Analysis: a. Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method.[3][7][14][15] b. Quantify the remaining this compound concentration and the area of any new peaks corresponding to degradation products. c. Calculate the percentage degradation of this compound under each stress condition.

Visualizations

Signaling Pathways Modulated by this compound

nimbolide_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K inhibits IKK IKK This compound->IKK inhibits MAPK MAPK This compound->MAPK inhibits AKT Akt PI3K->AKT IκBα IκBα IKK->IκBα p65_p50 NF-κB (p65/p50) IκBα->p65_p50 inhibition p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc translocation GSK3β GSK-3β β_Catenin β-Catenin GSK3β->β_Catenin degradation β_Catenin_nuc β-Catenin β_Catenin->β_Catenin_nuc translocation Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) p65_p50_nuc->Gene_Expression β_Catenin_nuc->Gene_Expression

Caption: this compound inhibits key pro-survival signaling pathways like PI3K/Akt, NF-κB, and MAPK.

Hypothetical Degradation Pathway of this compound

nimbolide_degradation cluster_conditions Aqueous Solution (e.g., pH > 7) This compound This compound (Lactone Ring Intact) Hydrolyzed_this compound Hydrolyzed this compound (Lactone Ring Opened) This compound->Hydrolyzed_this compound Hydrolysis

Caption: Postulated hydrolysis of this compound's lactone ring in aqueous solution.

Experimental Workflow for Assessing this compound Stability

stability_workflow start Prepare this compound Solution in Aqueous Buffer stress Expose to Stress Conditions (pH, Temp, Light) start->stress sampling Collect Aliquots at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC/LC-MS Method sampling->analysis quantify Quantify Remaining this compound & Degradation Products analysis->quantify kinetics Determine Degradation Kinetics (e.g., Half-life) quantify->kinetics end Report Stability Profile kinetics->end

Caption: A logical workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Overcoming Nimbolide Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with nimbolide and encountering or investigating resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing resistance to this compound. What are the common mechanisms of resistance?

A1: While this compound has shown broad anticancer activity, resistance can emerge through various mechanisms. One of the most well-studied mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), which actively pump drugs out of the cell.[1] However, research has shown that some MDR cell lines that overexpress P-glycoprotein can exhibit hypersensitivity to this compound, a phenomenon known as collateral sensitivity.[1] Other potential mechanisms of resistance could involve alterations in the signaling pathways that this compound targets, such as the PI3K/Akt, MAPK, and NF-κB pathways.[2][3][4]

Q2: I have a multidrug-resistant (MDR) cell line overexpressing P-glycoprotein (ABCB1). Should I expect it to be resistant to this compound?

A2: Not necessarily. Interestingly, studies have shown that the P-glycoprotein-overexpressing cell line CEM/ADR5000 displays remarkable hypersensitivity to this compound compared to its drug-sensitive parental line, CCRF-CEM.[1] This suggests that this compound may have a unique mechanism of action in certain MDR contexts. It is hypothesized that this collateral sensitivity is mediated by the upregulation of the tumor suppressor PTEN and its downstream components, leading to a downregulation of ABCB1/MDR1 mRNA and P-glycoprotein.[1] Therefore, it is crucial to experimentally determine the IC50 of this compound in your specific MDR cell line.

Q3: How can I overcome this compound resistance in my experiments?

A3: Overcoming this compound resistance may involve several strategies:

  • Combination Therapy: Combining this compound with other anticancer agents can be effective. For instance, this compound has been shown to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) and other chemotherapeutic drugs like 5-fluorouracil and thalidomide.[4][5][6] The synergistic effect is often achieved by this compound's ability to inhibit survival pathways like NF-κB.[5][7]

  • Targeting Key Signaling Pathways: Since this compound resistance might be linked to alterations in pathways like PI3K/Akt or NF-κB, combining this compound with specific inhibitors of these pathways could restore sensitivity.

  • Modulation of Autophagy: this compound has been shown to induce autophagy in some cancer cells. The interplay between autophagy and apoptosis is complex and cell-type dependent. In some contexts, inhibiting autophagy with agents like chloroquine or 3-methyladenine might enhance this compound-induced apoptosis.[3][6]

Q4: Are there established this compound-resistant cancer cell lines available for research?

A4: Currently, there are no commercially available, specifically designated "this compound-resistant" cancer cell lines. Researchers typically develop their own resistant lines in the laboratory by chronically exposing a parental cell line to gradually increasing concentrations of this compound. A general protocol for developing such a cell line is provided in the Experimental Protocols section.

Troubleshooting Guides

Issue 1: High IC50 Value or Lack of Response to this compound Treatment
Potential Cause Troubleshooting Steps
Development of Resistance Confirm resistance by comparing the IC50 value to that of the parental, sensitive cell line. Perform molecular analyses to investigate potential resistance mechanisms (e.g., expression of ABC transporters, activation status of PI3K/Akt or NF-κB pathways).
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Ensure accurate serial dilutions. We recommend performing a new dose-response curve with a freshly prepared stock solution.
Suboptimal Cell Culture Conditions Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density can sometimes reduce the apparent drug efficacy. Optimize seeding density.
Degradation of this compound This compound, like many natural products, can be sensitive to light and temperature. Store stock solutions in the dark at -20°C or -80°C. Prepare fresh working dilutions for each experiment.
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Potential Cause Troubleshooting Steps
Suboptimal Staining Protocol Ensure the use of a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.[8][9] Avoid using EDTA during cell harvesting as it will chelate calcium.[10]
Incorrect Gating in Flow Cytometry Use unstained and single-stained controls to set up proper compensation and gates for live, early apoptotic, late apoptotic, and necrotic populations.[8]
Cell Clumping Gently pipette to resuspend cells and consider using a cell strainer to obtain a single-cell suspension before staining and analysis. Keep cells on ice to minimize aggregation.
Delayed Analysis Analyze stained cells promptly (ideally within 1 hour) after staining, as prolonged incubation can lead to secondary necrosis and affect the results.
Issue 3: Difficulty in Detecting Changes in Signaling Proteins by Western Blot
Potential Cause Troubleshooting Steps
Low Protein Abundance Increase the amount of protein loaded onto the gel. For low-abundance phosphoproteins, consider enriching your sample through immunoprecipitation.
Protein Degradation Always use fresh cell lysates and include a cocktail of protease and phosphatase inhibitors in your lysis buffer.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.[11]
Inappropriate Antibody Dilution or Incubation Time Optimize the primary antibody concentration and consider incubating overnight at 4°C for weaker signals.[12]

Data Presentation

Table 1: Cytotoxicity of this compound in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines

Cell LineCancer TypeResistance MechanismIC50 of this compound (µM)Reference
CCRF-CEMLeukemiaSensitive17.4 ± 0.6
CEM/ADR5000LeukemiaABCB1/P-glycoprotein overexpression0.3 ± <0.01
MDA-MB-231-pcDNABreast CancerSensitive4.7 ± 0.05
MDA-MB-231-BCRPBreast CancerABCG2/BCRP overexpression3.7 ± 0.2
HEK293Embryonic KidneySensitive0.25 ± 0.02
HEK293-ABCB5Embryonic KidneyABCB5 overexpression14.5 ± 0.3
U87.MGGlioblastomaSensitive1.12 ± <0.01
U87.MGΔEGFRGlioblastomaEGFR mutation3.4 ± 0.1
HCT116 p53+/+Colon Cancerp53 wild-type0.9 ± 0.05
HCT116 p53-/-Colon Cancerp53 null1.8 ± 0.1

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Resazurin Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)[13]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)[13][14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cells treated with this compound and appropriate controls (untreated and positive control for apoptosis)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent (trypsin-EDTA can be used, but wash cells thoroughly afterward to remove EDTA).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: General Method for Developing a this compound-Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks and dishes

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using the Resazurin Assay (Protocol 1).

  • Chronic Exposure:

    • Start by treating the cells with a low concentration of this compound (e.g., IC10 or IC20).

    • Culture the cells in the continuous presence of this this compound concentration, changing the medium every 2-3 days.

    • Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner. The magnitude of each dose increase should be small enough to allow for the selection and expansion of resistant clones.

  • Monitoring Resistance: Periodically (e.g., after every few dose escalations), determine the IC50 of the cell population to monitor the development of resistance.

  • Stabilization: Continue this process until the desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50 compared to the parental line).

  • Characterization: Once a resistant line is established, it should be characterized to understand the mechanisms of resistance (e.g., expression of ABC transporters, changes in signaling pathways). The resistant cell line should be maintained in a medium containing a maintenance dose of this compound to retain its resistant phenotype.

Visualizations

G cluster_workflow Experimental Workflow: Investigating this compound Resistance start Start with Parental Cancer Cell Line ic50_initial Determine Initial IC50 (Protocol 1) start->ic50_initial develop_resistance Develop this compound-Resistant Cell Line (Protocol 3) ic50_initial->develop_resistance ic50_resistant Determine IC50 of Resistant Line develop_resistance->ic50_resistant characterize Characterize Resistant Phenotype (e.g., Western Blot for ABCB1) ic50_resistant->characterize overcome Test Strategies to Overcome Resistance (e.g., Combination Therapy) characterize->overcome apoptosis_assay Assess Apoptosis (Protocol 2) overcome->apoptosis_assay end Data Analysis and Conclusion apoptosis_assay->end

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

G cluster_pathway Signaling Pathways in this compound Action and Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IGFR IGF-1R This compound->IGFR Inhibits Akt Akt This compound->Akt Inhibits IKK IKK This compound->IKK Inhibits Autophagy Autophagy This compound->Autophagy Modulates Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K IGFR->PI3K ABC_transporter ABC Transporters (e.g., ABCB1) ABC_transporter->this compound Potential Efflux (Resistance) PI3K->Akt Akt->IKK Activates Akt->Apoptosis Inhibits IκBα IκBα IKK->IκBα Phosphorylates for Degradation NFκB_complex NF-κB/IκBα Complex IκBα->NFκB_complex Inhibits NFκB_active Active NF-κB NFκB_complex->NFκB_active Translocates Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) NFκB_active->Gene_Expression Gene_Expression->ABC_transporter May upregulate

Caption: Key signaling pathways modulated by this compound in cancer cells.

G cluster_logic Troubleshooting Logic for this compound Resistance start Observation: High this compound IC50 check_protocol Verify Experimental Protocol (Drug stability, cell health, assay conditions) start->check_protocol protocol_ok Protocol OK? check_protocol->protocol_ok re_evaluate Re-evaluate Protocol and Re-run Experiment protocol_ok->re_evaluate No resistance_suspected True Resistance Suspected protocol_ok->resistance_suspected Yes characterize Characterize Cell Line (Western Blot for ABCB1, p-Akt, etc.) resistance_suspected->characterize mechanism Identify Potential Resistance Mechanism characterize->mechanism strategy Develop Strategy to Overcome (e.g., Combination Therapy) mechanism->strategy test_strategy Test New Strategy strategy->test_strategy outcome Evaluate Outcome test_strategy->outcome success Resistance Overcome outcome->success Successful revise_strategy Revise Strategy outcome->revise_strategy Unsuccessful revise_strategy->strategy

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Improving the Bioavailability of Nimbolide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nimbolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving this compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is improving the bioavailability of this compound a critical research focus?

A1: this compound, a potent anticancer and anti-inflammatory compound, suffers from poor oral bioavailability due to its high lipophilicity and low aqueous solubility.[1][2][3] This significantly limits its therapeutic potential as it is poorly absorbed when administered orally.[2] Enhancing its bioavailability is crucial to achieving effective therapeutic concentrations in the body and translating its promising in vitro activities into clinical applications.

Q2: What are the most common formulation strategies to enhance this compound's bioavailability?

A2: Nano-based drug delivery systems are the most investigated strategies for improving this compound's bioavailability. These include:

  • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can enhance its solubility, protect it from degradation, and facilitate controlled release.[4]

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. Liposomal formulations of this compound have been developed to improve its delivery.[5][6]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature. They offer advantages like good biocompatibility, controlled release, and the potential for large-scale production.

Q3: What are the key physicochemical characteristics to evaluate for a this compound nanoformulation?

A3: The following parameters are crucial for characterizing this compound nanoformulations:

  • Particle Size and Polydispersity Index (PDI): These affect the formulation's stability, cellular uptake, and in vivo biodistribution.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): These parameters determine the amount of this compound successfully incorporated into the nanoparticles.

  • In Vitro Drug Release: This assesses the rate and extent of this compound release from the formulation under physiological conditions.

Q4: How does this compound exert its anticancer effects?

A4: this compound's anticancer activity stems from its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. Key targets include the PI3K/Akt and NF-κB signaling pathways.[7][8][9] By inhibiting these pathways, this compound can induce cancer cell death and inhibit tumor growth.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of this compound formulations.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (%EE) of this compound 1. High solubility of this compound in the external aqueous phase during formulation. 2. Insufficient interaction between this compound and the nanoparticle matrix (polymer or lipid). 3. Suboptimal process parameters (e.g., homogenization speed, sonication time).1. Optimize the drug-to-carrier ratio: Systematically test different ratios to find the optimal loading capacity. 2. Select a different polymer/lipid: Choose a matrix with a higher affinity for the lipophilic this compound. 3. Adjust process parameters: Increase homogenization speed or optimize sonication energy to promote more efficient encapsulation. 4. Use a different synthesis method: For instance, if nanoprecipitation yields low EE%, consider a double emulsion method.
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation of nanoparticles. 2. Inadequate energy input during homogenization or sonication. 3. High polymer/lipid concentration. 4. Inappropriate solvent selection leading to slow diffusion and larger particle formation.1. Increase energy input: Increase stirring speed, sonication time, or homogenization pressure. 2. Optimize stabilizer/surfactant concentration: Use an adequate amount of stabilizers like PVA, Poloxamer-188, or Tween 80 to prevent aggregation. 3. Reduce the concentration of the polymer or lipid. 4. Test different organic solvents: Solvents with good miscibility with the aqueous phase, like acetone or ethanol, can lead to smaller particles in nanoprecipitation methods.
Instability of the Formulation (e.g., aggregation, drug leakage) 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions (temperature, light exposure). 3. Degradation of the polymer or lipid matrix.1. Optimize the zeta potential: For electrostatic stabilization, aim for a zeta potential of at least ±20 mV. This can be achieved by selecting appropriate surfactants or surface-modifying agents. 2. Optimize storage conditions: Store formulations at recommended temperatures (e.g., 4°C) and protect from light. 3. Lyophilization: Consider freeze-drying the nanoparticle suspension with a cryoprotectant to improve long-term stability.
Inconsistent In Vitro Drug Release Profile 1. "Burst release" due to this compound adsorbed on the nanoparticle surface. 2. Incomplete drug release due to very strong interaction with the matrix. 3. Issues with the release medium (e.g., poor sink conditions).1. Wash nanoparticles thoroughly: After preparation, wash the nanoparticles to remove surface-adsorbed drug. 2. Modify the formulation: Adjust the polymer/lipid composition to modulate the drug-matrix interaction. 3. Ensure sink conditions: Use a release medium with a small percentage of a solubilizing agent (e.g., Tween 80) to ensure the released this compound remains dissolved.

Data Presentation

Table 1: Physicochemical Characteristics of Different this compound Formulations
Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
This compound-PLGA Nanoparticles 183.73 ± 2.220.058 ± 0.022-22.40 ± 4.4055.67 ± 12.425.25 ± 1.12[4]
iRGD-Nimbolide Liposomes 171.5 ± 25.020.27 ± 0.02-21.42 ± 0.78Not ReportedNot Reported[5]
Nimesulide-loaded SLN 900.21~ -2097.5Not Reported[10]

Note: Data for Nimesulide-loaded SLN is included as a reference for a similar type of formulation, as specific data for this compound-loaded SLN was not available in the searched literature.

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference(s)
Free this compound Oral10101.3 ± 15.24.0834.5 ± 120.72.72[2]
Free this compound Intravenous101875.4 ± 250.60.0833068.9 ± 450.2100[2]
This compound-PLGA Nanoparticles Intravenous20>2000 (at 0.5h)0.5Not ReportedNot Applicable
iRGD-Nimbolide Liposomes OropharyngealNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[5]

Note: The pharmacokinetic data for this compound-PLGA nanoparticles and iRGD-Nimbolide Liposomes is limited in the provided search results. Further studies are needed for a complete comparative analysis.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from a published study.[4]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Dissolve 1 mg of this compound and 9 mg of PLGA in 1 mL of acetone to prepare the organic phase.

  • In a separate beaker, prepare a 1.5% (w/v) solution of PVA in 10 mL of deionized water (aqueous phase).

  • Add the organic phase to the aqueous phase in a controlled manner (e.g., 0.1 mL/min) while stirring the mixture at 500 rpm on a magnetic stirrer.

  • Continue stirring for 5 hours to allow for the complete evaporation of acetone.

  • The resulting suspension contains the this compound-loaded PLGA nanoparticles.

Preparation of iRGD-Conjugated this compound Liposomes by Thin-Film Hydration

This protocol is based on a published method.[5]

Materials:

  • This compound

  • Cholesterol

  • 3-Maleimidobenzoic acid N-succinimidyl ester (MBS)

  • Phosphatidylcholine

  • iRGD peptide

  • Chloroform

  • Distilled water

Procedure:

  • Dissolve this compound, cholesterol, MBS, and phosphatidylcholine in a 1:1:1:2.5 molar/weight ratio in chloroform in a round-bottom flask.

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the thin film with distilled water to form a liposomal suspension.

  • Subject the liposomes to probe sonication to reduce their size and achieve a more uniform distribution.

  • Incubate the liposomes with the iRGD peptide (drug to peptide ratio of 1:2) for 4 hours at room temperature to allow for conjugation.

Mandatory Visualization

Signaling Pathways

Nimbolide_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation_Proliferation Inflammation & Proliferation NFkB_nucleus->Inflammation_Proliferation This compound This compound This compound->PI3K inhibits This compound->IKK

Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways.

Experimental Workflow: From Formulation to Biological Evaluation

Experimental_Workflow cluster_Formulation 1. Formulation & Characterization cluster_InVitro 2. In Vitro Evaluation cluster_InVivo 3. In Vivo Studies Prep Nanoparticle Preparation (e.g., Nanoprecipitation) Char Physicochemical Characterization (Size, Zeta, EE%) Prep->Char Release In Vitro Drug Release Char->Release Cell_Culture Cancer Cell Culture Release->Cell_Culture Apply formulation Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Signaling_Assay Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling_Assay Animal_Model Animal Model (e.g., Tumor Xenograft) Signaling_Assay->Animal_Model Proceed to in vivo PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study Antitumor Efficacy Study Animal_Model->Efficacy_Study

Caption: A typical experimental workflow for developing and evaluating this compound nanoformulations.

References

Nimbolide Stability and Handling: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with nimbolide, ensuring its stability is critical for obtaining reliable and reproducible experimental results. This technical support center provides essential information on this compound's degradation pathways and practical guidance on how to prevent them.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound to degrade?

A1: this compound is susceptible to degradation primarily through hydrolysis and exposure to high temperatures. Its chemical structure contains both an ester and a lactone ring, which are prone to cleavage under aqueous conditions, especially at non-neutral pH.[1][2] Additionally, being a thermally labile compound, elevated temperatures can accelerate its degradation.[3]

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is crucial for maintaining the integrity of your this compound samples. For solid this compound, long-term storage at -20°C in a desiccated environment is recommended, which can keep it stable for several years.[4] When in an organic solvent like DMSO, it is best to prepare fresh solutions. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to a month or -80°C for up to six months.[4]

Q3: Can I dissolve this compound in aqueous buffers for my experiments?

A3: this compound is only sparingly soluble in aqueous buffers.[4] It is highly recommended to first dissolve this compound in an organic solvent such as DMSO or ethanol and then dilute this stock solution with your aqueous buffer of choice.[4] Aqueous solutions of this compound are not stable and should be used immediately, preferably within the same day, to minimize degradation.[4]

Q4: My experiment requires incubation at 37°C. Will this compound be stable under these conditions?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of this compound stock solution or in the experimental medium.- Prepare fresh stock solutions of this compound in a suitable organic solvent like DMSO. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. - For aqueous-based assays, add the this compound solution to the medium immediately before starting the experiment.
Precipitation of this compound in aqueous experimental media. Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low enough to be tolerated by your cells or system, but sufficient to keep this compound in solution. - Prepare the final dilution in your aqueous medium just before use.
Variability between experimental batches. Inconsistent storage or handling of this compound.- Strictly adhere to recommended storage conditions for both solid this compound and stock solutions. - Standardize the protocol for preparing and handling this compound solutions across all experiments.

This compound Degradation Pathways

This compound's structure contains functional groups susceptible to hydrolysis. The primary degradation pathway involves the cleavage of the ester and the strained lactone ring, particularly under acidic or basic conditions.

This compound Hydrolytic Degradation Pathway This compound This compound (Ester and Lactone rings intact) Degradation_Products Degradation Products (Hydrolyzed ester and/or lactone) This compound->Degradation_Products Hydrolysis (Acidic/Basic conditions, Aqueous environment) Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute to Final Concentration in Test Solution A->B C Create Aliquots for Time Points B->C D Store Aliquots under Defined Conditions (Temperature, Light) C->D E Analyze Aliquots by HPLC at Time Points D->E F Quantify this compound Peak Area E->F G Calculate % Remaining vs. Time F->G

References

Technical Support Center: Synthesis of Nimbolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nimbolide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound is complex due to its highly oxidized and stereochemically rich structure. Key challenges include:

  • Construction of the trans-decalin core: Achieving the correct stereochemistry is crucial and often requires sophisticated catalytic methods.

  • Formation of the fused tetrahydrofuran (THF) ring: This involves a challenging etherification reaction that can be prone to low yields and side reactions.[1]

  • Installation of the α,β-unsaturated ketone: This functional group is crucial for biological activity but can be sensitive to certain reaction conditions.

  • Late-stage functionalization: Modifying the this compound scaffold to create derivatives without altering the core structure requires robust and selective reactions.

Q2: What are the key reactive sites on the this compound molecule that I should be aware of during derivatization?

A2: this compound possesses several reactive functional groups that can be targeted for modification but also require careful consideration to avoid unwanted side reactions. These include:

  • The α,β-unsaturated ketone: This is a Michael acceptor and is critical for the covalent binding of this compound to its biological targets. It can react with nucleophiles.

  • The γ-lactone: This moiety can be opened under basic conditions.

  • The furan ring: This group can be sensitive to oxidative conditions.

  • Allylic positions: The molecule has several allylic protons that can be susceptible to oxidation.

Q3: What are the recommended storage and handling conditions for this compound and its derivatives?

A3: this compound is supplied as a crystalline solid and should be stored at -20°C under desiccating conditions for long-term stability (≥4 years).[2][3] Stock solutions can be made in organic solvents like DMSO, ethanol, and DMF (solubility approx. 10 mg/mL), which should be purged with an inert gas.[2][3] Aqueous solutions are not recommended for storage for more than one day.[2][3] Based on the instability of the related limonoid azadirachtin, it is advisable to avoid strongly acidic or basic conditions.[4] this compound is also known to be thermally labile.[5][6]

Troubleshooting Guides

Low Yield or Failure in Key Synthetic Steps

This section addresses common problems encountered during the synthesis of the this compound core and its analogues.

Problem 1.1: Low yield and undesired side products in the etherification step to form the THF ring.

  • Background: The coupling of the two main fragments to form the central tetrahydrofuran ring is a critical and often challenging step. A variety of methods have been explored, with many leading to undesired products or decomposition.[1]

  • Troubleshooting:

    Attempted Condition Observed Problem Suggested Solution Reference
    Lewis acid-mediated etherification (e.g., TMSOTf)Poor selectivity, formation of undesired ethers.Avoid strong Lewis acids.[1]
    Brønsted acid-mediated etherification (e.g., CSA)Poor selectivity.Weak protic acids are not effective.[1]
    Silver-mediated SN1 reactionLow yield.While stereoselective, this method is inefficient.[1]
    Heating alcohol and epoxide fragments neatIrreproducible yields, decomposition to black tar-like material.This method is highly sensitive and not recommended.[1]
    Successful Method Sulfonyl hydrazone-mediated etherification This late-stage coupling strategy has been shown to be effective.[7]
  • Workflow for Successful Etherification:

    G cluster_start Starting Materials A Fragment 1 (Alcohol) C Couple Fragments A->C B Fragment 2 (Tosylhydrazone) B->C D Radical Cyclization C->D Form Ether Linkage E This compound Core D->E Form THF Ring

    Convergent synthesis workflow for the this compound core.

Problem 1.2: The conversion of a ketone to an olefin in the A/B-ring fragment synthesis is yielding the wrong isomer or failing.

  • Background: The transformation of a ketone to an olefin in a complex intermediate of the this compound synthesis has been described as "unexpectedly challenging".[1] Standard dehydrating conditions can lead to the formation of a thermodynamically more stable, but undesired, alkene.[1]

  • Troubleshooting:

    Attempted Condition Observed Problem Suggested Solution Reference
    Martin's sulfuraneFormation of undesired alkene isomer.This reagent is not suitable for this transformation.[1]
    Successful Method One-pot Bamford-Stevens reaction This reaction provides the desired olefin in moderate yield. Protic solvents tend to give E-alkenes, while aprotic solvents favor Z-alkenes.[1][4][8][9][10]
  • Bamford-Stevens Reaction Troubleshooting Flowchart:

    G Start Start: Low yield/wrong isomer in ketone to olefin conversion Check_Reagents Check tosylhydrazone formation and purity Start->Check_Reagents Check_Base Is the base strong enough and freshly prepared? Check_Reagents->Check_Base Reagents OK Solvent_Choice Is the solvent appropriate (protic vs. aprotic)? Check_Base->Solvent_Choice Base OK Aprotic Use aprotic solvent for Z-alkene Solvent_Choice->Aprotic Aprotic needed Protic Use protic solvent for E/Z mixture Solvent_Choice->Protic Protic needed End Successful Olefin Synthesis Aprotic->End Protic->End

    Troubleshooting the Bamford-Stevens reaction.

Challenges in Late-Stage Functionalization and Derivatization

Problem 2.1: Difficulty in achieving selective allylic oxidation.

  • Background: Selenium dioxide (SeO₂) is commonly used for allylic oxidation to introduce hydroxyl or carbonyl groups.[11][12][13] However, the regioselectivity can be an issue, and over-oxidation to the α,β-unsaturated carbonyl compound can occur.[12]

  • Troubleshooting:

    Issue Possible Cause Suggested Solution Reference
    No reaction or slow reactionInsufficient activationPerform the reaction in a suitable solvent like dioxane or acetic acid.[11][13]
    Over-oxidation to ketoneReaction time too long or temperature too highMonitor the reaction closely by TLC and quench as soon as the desired alcohol is formed. Consider using a milder oxidizing agent if selectivity is an issue.[12]
    Wrong regioselectivitySteric hindrance or electronic effectsThe oxidation generally occurs at the most nucleophilic double bond. Consider using directing groups if a specific position needs to be oxidized.[11]
    Formation of selenium byproductsIncomplete workupThe red amorphous selenium byproduct should be thoroughly removed by filtration.[13]

Problem 2.2: Issues with Wittig olefination on complex aldehydes/ketones.

  • Background: The Wittig reaction is a powerful tool for alkene synthesis, but its success can be influenced by the stability of the ylide and steric hindrance of the carbonyl compound.[14]

  • Troubleshooting:

    Issue Possible Cause Suggested Solution Reference
    Low yieldUnstable ylideGenerate the ylide in the presence of the aldehyde/ketone to minimize decomposition.[15]
    No reaction with sterically hindered ketonesLow reactivity of the ylideUse the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate esters, which are generally more reactive.[14]
    Poor stereoselectivity (E/Z mixture)Semi-stabilized ylideFor unstabilized ylides, use salt-free conditions for Z-alkenes. For E-alkenes, the Schlosser modification or the Julia-Kocienski olefination are better alternatives.[14]
Purification and Stability

Problem 3.1: Difficulty in purifying synthetic this compound derivatives.

  • Background: Synthetic routes to this compound and its derivatives often produce complex mixtures of diastereomers and side products that can be challenging to separate.

  • Troubleshooting:

    • Chromatography: Flash column chromatography on silica gel is the standard method.[1] For difficult separations, consider using a different solvent system or a different stationary phase (e.g., reversed-phase silica).

    • Preparative TLC (PTLC): For small-scale purifications, PTLC with an appropriate eluent system (e.g., ethyl acetate/hexane) can be effective.[5][16]

    • HPLC: High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separation of closely related compounds and is used for the quantification of this compound.[5][16]

Problem 3.2: Degradation of this compound derivatives during workup or storage.

  • Background: this compound and related limonoids can be sensitive to pH, heat, and light.[4][6]

  • Troubleshooting:

    • pH control: Avoid strong acids and bases during aqueous workup. Use buffered solutions if necessary.

    • Temperature control: Perform reactions and purifications at low temperatures whenever possible. Evaporate solvents under reduced pressure without excessive heating.

    • Light protection: Store compounds in amber vials to protect them from light-induced degradation.

    • Inert atmosphere: For long-term storage of sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives of this compound

  • Objective: To synthesize amide derivatives of this compound for structure-activity relationship (SAR) studies.

  • Procedure: A general procedure involves the modification of the this compound core to introduce an amine functionality, followed by coupling with various carboxylic acids. For specific published procedures on amide derivatives with potent cytotoxic activity, refer to Sastry, B. S., et al. (2006). Bioorganic & Medicinal Chemistry Letters, 16(16), 4391-4394.[17][18][19]

Protocol 2: Purification of this compound by Preparative TLC

  • Objective: To purify this compound from a crude reaction mixture or extract.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Apply the solution as a band onto a silica gel PTLC plate (e.g., silica gel 60 PF₂₅₄).

    • Develop the plate in an appropriate eluent system (e.g., ethyl acetate/hexane = 4:6).[5][16]

    • Visualize the bands under UV light.

    • Scrape the band corresponding to the desired product.

    • Extract the product from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

    • Filter and evaporate the solvent to obtain the purified product.

Signaling Pathways

This compound exerts its biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for designing new derivatives with enhanced or more specific activities.

G cluster_prolif Proliferation & Cell Cycle cluster_apop Apoptosis & Survival cluster_meta Metastasis & Angiogenesis This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT MAPK MAPK/ERK This compound->MAPK JAK_STAT JAK/STAT This compound->JAK_STAT Wnt Wnt/β-catenin This compound->Wnt CDKs CDKs This compound->CDKs NFkB NF-κB This compound->NFkB Bcl2 Bcl-2 Family This compound->Bcl2 Caspases Caspases This compound->Caspases MMPs MMPs This compound->MMPs VEGF VEGF This compound->VEGF Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathways modulated by this compound.

References

Navigating Nimbolide: A Technical Support Center for Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in nimbolide experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of action for this compound?

This compound is a limonoid derived from the neem tree (Azadirachta indica) and is recognized for its potent anticancer properties.[1][2][3][4][5] Its primary mechanisms include:

  • Anti-proliferative effects: this compound can induce cell cycle arrest, thereby inhibiting the growth of cancer cells.[1]

  • Induction of apoptosis: It can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1][6]

  • Inhibition of metastasis and angiogenesis: this compound has been shown to impede the spread of cancer cells and the formation of new blood vessels that supply tumors.[1][2]

  • Modulation of key signaling pathways: It is known to affect multiple signaling cascades, including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin, which are crucial for cancer cell survival and proliferation.[1][3][7]

Q2: I'm observing a pro-survival effect (autophagy) at early time points after this compound treatment. Is this an expected outcome?

Yes, this is a documented phenomenon. This compound can induce autophagy, a cellular recycling process, as an initial response.[8][9] This can be a cytoprotective mechanism that promotes cell survival. However, sustained treatment with this compound can lead to a switch from this pro-survival autophagy to apoptosis (programmed cell death).[6][8] Therefore, observing autophagy markers, especially at early stages of your experiment, is not necessarily a contradictory result but rather a part of the dynamic cellular response to this compound.

Q3: My in vitro and in vivo results with this compound are not consistent. What could be the reason?

Discrepancies between in vitro and in vivo results are a known challenge in this compound research.[1] Several factors can contribute to this:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism is complex and not fully elucidated. The effective concentration at the tumor site in vivo may differ significantly from the concentrations used in cell culture.

  • Bioavailability: The amount of this compound that reaches the systemic circulation and the tumor tissue might be limited.

  • Toxicity: Preclinical studies have indicated potential toxicity at higher doses, which might necessitate using concentrations in vivo that are lower than the optimal effective doses determined in vitro.[1]

  • Tumor Microenvironment: The complex interactions between cancer cells and the surrounding stromal and immune cells in an in vivo setting can influence the response to this compound in ways that are not captured in a 2D cell culture system.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

Issue 1: Higher than expected IC50 value or no significant dose-dependent cytotoxicity.

  • Possible Cause 1: Cell line resistance. Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound.

  • Troubleshooting:

    • Verify with a positive control: Use a known cytotoxic agent to ensure the assay is working correctly.

    • Increase incubation time: this compound's cytotoxic effects may be time-dependent. Consider extending the treatment duration (e.g., 48h, 72h).

    • Check for this compound degradation: this compound may be unstable in certain media conditions. Prepare fresh solutions for each experiment. High temperatures can also lead to its degradation.[10]

    • Consider the dual role of autophagy: As mentioned in the FAQs, early-onset cytoprotective autophagy could mask cytotoxic effects. Assess markers for both autophagy and apoptosis.

  • Possible Cause 2: Low this compound concentration or insufficient treatment duration.

  • Troubleshooting:

    • Perform a dose-response and time-course experiment: This will help determine the optimal concentration and duration for your specific cell line.

Issue 2: Increased cytotoxicity in multidrug-resistant (MDR) cell lines compared to the parental sensitive cell line (Collateral Sensitivity).

  • Possible Cause: This is a known and interesting phenomenon called "collateral sensitivity." Some MDR cells that overexpress efflux pumps like P-glycoprotein (ABCB1) can be hypersensitive to certain compounds, including this compound.[11] this compound may even downregulate the expression of ABCB1/MDR1.[11]

  • Action: This is likely a valid and significant finding. Further investigation into the mechanism of this collateral sensitivity is warranted.

Summary of this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
CEM/ADR5000Leukemia (MDR)0.3[11]
CCRF-CEMLeukemia (Sensitive)17.4[11]
MDA-MB-231Breast Cancer1.97[12]
MCF-7Breast Cancer5.04[12]
PC-3Prostate Cancer~2.0[1]
U937Leukemia1-2.5 (causes cell cycle disruption)[1]
SCC131Oral Cancer6.0[6]
SCC4Oral Cancer6.2[6]
Western Blotting

Issue: Inconsistent or weak signals for target proteins in signaling pathways (e.g., p-Akt, NF-κB).

  • Possible Cause 1: Suboptimal antibody concentration or quality.

  • Troubleshooting:

    • Titrate your primary antibody: Determine the optimal concentration for your specific experimental conditions.

    • Use a positive control lysate: Ensure your antibody can detect the target protein.

    • Check antibody storage and handling: Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Low abundance of the target protein.

  • Troubleshooting:

    • Increase the amount of protein loaded: Load a higher concentration of your cell lysate.

    • Enrich for your protein of interest: Consider immunoprecipitation if the target protein is expressed at very low levels.

  • Possible Cause 3: Issues with protein extraction or sample preparation.

  • Troubleshooting:

    • Use appropriate lysis buffers: Ensure the buffer contains protease and phosphatase inhibitors to protect your target proteins.

    • Ensure complete cell lysis: Inadequate lysis will result in lower protein yield.

For a general guide on western blot troubleshooting, refer to resources from suppliers like Thermo Fisher Scientific or Jackson ImmunoResearch.[13][14]

Signaling Pathways and Experimental Workflows

This compound's Impact on the PI3K/Akt and Autophagy/Apoptosis Axis

nimbolide_pi3k_apoptosis_autophagy cluster_akt_downstream Akt Downstream Effects This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor gsk3b GSK-3β akt->gsk3b bcl2 Bcl-2 akt->bcl2 autophagy Cytoprotective Autophagy mtor->autophagy gsk3b->autophagy apoptosis Apoptosis bax Bax bcl2->bax caspases Caspases bax->caspases caspases->apoptosis

Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased pro-survival signals and a shift from autophagy to apoptosis.

This compound's Effect on the NF-κB Signaling Pathway

nimbolide_nfkb cluster_nucleus This compound This compound ikk IKK This compound->ikk ikba IκBα ikk->ikba Phosphorylates & Degrades p65_p50 p65/p50 (Active) ikba->p65_p50 nfkb_complex p65/p50-IκBα (Inactive) nfkb_complex->ikba nfkb_complex->p65_p50 Release nucleus Nucleus p65_p50->nucleus gene_expression Target Gene Expression (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) p65_p50->gene_expression

Caption: this compound inhibits the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65/p50.

General Experimental Workflow for Investigating this compound's Effects

experimental_workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/ PI Staining) treatment->apoptosis_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis western_blot Western Blot Analysis (e.g., Akt, NF-κB, Caspases) protein_extraction->western_blot western_blot->data_analysis end Conclusion data_analysis->end

Caption: A typical workflow for studying the in vitro effects of this compound on cancer cells.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24h, 48h, 72h).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of PI3K/Akt Pathway
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt.

References

minimizing nimbolide-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nimbolide. The focus is on understanding and minimizing this compound-induced cytotoxicity in normal cells while leveraging its therapeutic effects on cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound induces cytotoxicity primarily through the induction of apoptosis (programmed cell death).[1][2] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2] Key molecular events include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases (caspase-3, -8, and -9).[1][3] Furthermore, this compound has been shown to modulate several critical signaling pathways involved in cell survival and proliferation, such as NF-κB, Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[4][5]

Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?

A2: Yes, several studies have demonstrated that this compound exhibits selective cytotoxicity, showing a more potent effect on various cancer cell lines while having a milder impact on normal cells.[6][7][8] This selectivity is a significant advantage for its potential as a therapeutic agent. For instance, this compound has been shown to induce apoptosis in cancer cells at concentrations that do not significantly affect the viability of normal cell lines such as the mouse embryonic fibroblast cell line NIH3T3 and the human colon fibroblast cell line CCD-18Co.[6]

Q3: What is the basis for the differential sensitivity of normal and cancer cells to this compound?

A3: The differential sensitivity appears to be linked to the differential activation of apoptotic pathways. Studies have shown that this compound significantly increases the activity of caspase-3, -8, and -9 in cancer cells, while this effect is not observed in normal cells at similar concentrations.[1] This suggests that the apoptotic machinery in cancer cells is more susceptible to activation by this compound than in normal cells.

Q4: How can I minimize this compound-induced cytotoxicity in my normal cell line controls?

A4: To minimize cytotoxicity in normal cells, it is crucial to perform a dose-response study to determine the optimal concentration and incubation time. Based on available data, normal cells can tolerate higher concentrations of this compound for longer durations compared to cancer cells.[6] It is recommended to start with a low concentration (e.g., 1-5 µM) and a shorter incubation time (e.g., 24 hours) and then escalate as needed based on your experimental goals and the specific sensitivity of your normal cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in normal control cells 1. This compound concentration is too high. 2. Incubation time is too long. 3. The specific normal cell line is unusually sensitive. 4. Issues with this compound stock solution (e.g., degradation, incorrect concentration).1. Perform a dose-response curve to determine the IC50 for your specific normal cell line. Start with a lower concentration range. 2. Conduct a time-course experiment to find the optimal incubation period. 3. If possible, test a different, more robust normal cell line as a control. 4. Prepare a fresh stock solution of this compound and verify its concentration.
Inconsistent or variable results between experiments 1. This compound is not fully dissolved in the culture medium. 2. Batch-to-batch variability of the this compound compound. 3. Inconsistent cell seeding density. 4. Variations in incubation conditions.1. Ensure the this compound stock solution is properly prepared and vortexed before diluting into the culture medium. Avoid precipitation. 2. If possible, purchase a large batch of this compound from a reputable supplier to use across multiple experiments. 3. Maintain a consistent cell seeding density for all experiments. 4. Standardize all incubation parameters (temperature, CO2 levels, humidity).
Precipitation of this compound in culture medium 1. This compound has low aqueous solubility. 2. The final concentration of the organic solvent (e.g., DMSO) in the medium is too low to maintain solubility.1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. When diluting the stock in the culture medium, ensure the final solvent concentration is kept low (typically <0.5%) but sufficient to maintain solubility. Mix well immediately after adding to the medium.

Quantitative Data

Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer and Normal Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines and normal cell lines after 24 and 48 hours of treatment, as determined by MTT assay.

Cell LineCell TypeIC50 (µM) after 24hIC50 (µM) after 48h
Cancer Cell Lines
Du-145Human Prostate Carcinoma6.86 ± 0.534.97 ± 0.72
PC-3Human Prostate Carcinoma8.01 ± 0.445.83 ± 0.33
A-549Human Lung Carcinoma11.16 ± 0.847.59 ± 0.34
Normal Cell Lines
NIH3T3Mouse Embryonic Fibroblast39.43 ± 3.7259.13 ± 5.68
CCD-18CoHuman Colon Fibroblast74.01 ± 5.33Not specified

Data is presented as mean ± standard error of the mean. Data sourced from Muhammad et al., 2017.[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot Analysis of Apoptotic Proteins

This protocol outlines the general steps for detecting changes in the expression of key apoptotic proteins like Bcl-2 and cleaved caspase-3.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating cells with this compound, wash them with cold PBS and lyse them with lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

Nimbolide_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Nimbolide_ext This compound DeathReceptors Death Receptors (e.g., FAS, TRAIL-R) Nimbolide_ext->DeathReceptors ProCaspase8 Pro-Caspase-8 DeathReceptors->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3_ext Pro-Caspase-3 Caspase8->ProCaspase3_ext Bax Bax Caspase8->Bax Caspase3_ext Caspase-3 ProCaspase3_ext->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Nimbolide_int This compound Bcl2 Bcl-2 Nimbolide_int->Bcl2 Nimbolide_int->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 ProCaspase3_int Pro-Caspase-3 Caspase9->ProCaspase3_int Caspase3_int Caspase-3 ProCaspase3_int->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Nimbolide_PI3K_NFkB_Wnt cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt IKK IKK This compound->IKK GSK3b GSK-3β This compound->GSK3b PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB GeneTranscription_NFkB Gene Transcription (Anti-apoptotic, Pro-proliferative) Nucleus_NFkB->GeneTranscription_NFkB BetaCatenin β-catenin GSK3b->BetaCatenin Degradation Nucleus_Wnt Nucleus BetaCatenin->Nucleus_Wnt GeneTranscription_Wnt Gene Transcription (Proliferation) Nucleus_Wnt->GeneTranscription_Wnt Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Normal & Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-response & Time-course) culture->treatment mtt MTT Assay treatment->mtt annexin Annexin V/PI Staining treatment->annexin western Western Blot (Caspases, Bcl-2) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) mtt->data_analysis annexin->data_analysis western->data_analysis conclusion Conclusion: Assess selective cytotoxicity data_analysis->conclusion

References

Technical Support Center: Optimizing Nimbolide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for nimbolide treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting incubation time for this compound treatment?

A1: A common starting point for initial cytotoxicity or proliferation assays, such as the MTT assay, is to test a range of incubation times, typically 24 and 48 hours.[1][2][3] This allows for the assessment of both early and more prolonged effects of this compound on cell viability. For mechanistic studies looking at protein expression changes via immunoblotting, shorter incubation times, such as 12 hours, may be sufficient.[4] Long-term assays like clonogenic assays may require extended incubation periods of up to 6 days.[5]

Q2: How does the optimal incubation time for this compound vary with its concentration?

A2: The optimal incubation time is often inversely related to the concentration of this compound used. Higher concentrations may elicit a significant response in a shorter time frame, while lower concentrations might require a longer incubation period to observe a similar effect. It is crucial to perform a dose-response experiment at different time points to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[1][2] For instance, in U937 leukemia cells, this compound concentrations of 1-2.5 μM showed effects on the cell cycle, and higher doses for longer durations led to a notable increase in the sub-G1 fraction, indicative of apoptosis.[6][7]

Q3: What cellular processes are affected by this compound, and how does this influence the choice of incubation time?

A3: this compound affects multiple cellular processes, including cell cycle progression, apoptosis, and various signaling pathways, with different kinetics.[8][9][10]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases (G0/G1, G1/S, or G2/M) depending on the cell type.[4][7][8][9][11] Effects on cell cycle can often be observed within 24 hours.

  • Apoptosis: Induction of apoptosis can be an early or late event. Time-course experiments in oral cancer cells have shown that this compound can induce autophagy as an early response, which then switches to apoptosis.[3] Analysis of apoptotic markers like cleaved caspases can be performed after 24 to 48 hours of treatment.

  • Signaling Pathways: this compound modulates key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[8][9][12] Changes in the phosphorylation status of key proteins in these pathways can occur relatively quickly, sometimes within hours. For example, in bladder cancer cells, changes in JNK, p38MAPK, and AKT phosphorylation were observed after 12 hours.[4]

Q4: Should the incubation time be adjusted for different cell lines?

A4: Yes, absolutely. Different cell lines exhibit varying sensitivities to this compound. The optimal incubation time and concentration will depend on the specific genetic and phenotypic characteristics of the cell line being studied. It is essential to determine these parameters empirically for each new cell line.

Troubleshooting Guides

Issue 1: No significant effect of this compound is observed at the chosen incubation time and concentration.

Possible Cause Troubleshooting Step
Incubation time is too short. Extend the incubation period. For initial experiments, consider a time course (e.g., 12, 24, 48, and 72 hours) to identify an optimal window for the desired effect.
This compound concentration is too low. Perform a dose-response experiment with a broader range of concentrations. Consult literature for typical IC50 values in similar cell lines.[7]
Cell confluence is too high. High cell density can sometimes mask the effects of a cytotoxic agent. Ensure that cells are in the exponential growth phase and not overly confluent at the time of treatment and analysis.
Degradation of this compound. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]

Issue 2: Excessive cell death is observed, even at low concentrations.

Possible Cause Troubleshooting Step
Incubation time is too long. Reduce the incubation period. Assess cell viability at earlier time points to capture the desired biological effect before widespread cell death occurs.
Cell line is highly sensitive to this compound. Use a lower range of this compound concentrations. A detailed dose-response curve starting from nanomolar concentrations may be necessary.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle control is included in all experiments.[13]

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell culture conditions. Maintain consistency in cell passage number, seeding density, and growth phase. Ensure cells are healthy and free from contamination.
Inaccurate pipetting or drug dilution. Calibrate pipettes regularly and prepare fresh dilutions of this compound for each experiment from a reliable stock solution.
Fluctuations in incubator conditions. Ensure consistent temperature, CO2, and humidity levels in the cell culture incubator.

Data Summary Tables

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
CEM/ADR5000LeukemiaNot Specified0.3[14]
CCRF-CEMLeukemiaNot Specified17.4[14]
U87.MGGlioblastomaNot Specified1.12[14]
HCT116 p53+/+ColonNot Specified0.9[14]
HCT116 p53-/-ColonNot Specified1.8[14]
Du-145Prostate246.86[2]
PC-3Prostate248.01[2]
A-549Lung2411.16[2]
Du-145Prostate483.82[2]
PC-3Prostate485.34[2]
A-549Lung487.92[2]
EJBladderNot Specified~3[3]
5637BladderNot Specified~3[3]

Table 2: Experimental Conditions for Observing Specific Effects of this compound

Cell LineEffect ObservedThis compound ConcentrationIncubation TimeReference
U937Cell Cycle Disruption1-2.5 µMNot Specified[7]
EJ and 5637G2/M Phase Arrest0.5, 1, 3 µM12 hours[4]
EJ and 5637Altered Protein Phosphorylation0.5, 1, 3 µM12 hours[4]
MIA PaCa-2Inhibition of Colony Formation0.5, 1, 5 µM6 days[5]
MIA PaCa-2, BX-PC3Inhibition of Cell Migration5 µM16 hours[5]
MIA PaCa-2, BX-PC3Increased Mitochondrial ROS5 µM24 and 48 hours[5]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time and IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 8,000 cells per well and allow them to adhere overnight.[2]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After each incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Discard the MTT solution and add 50-100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value for each incubation time using linear regression analysis.[2]

Visualizations

Nimbolide_Signaling_Pathways cluster_inhibition This compound Inhibition cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT NFkB NF-κB This compound->NFkB Wnt Wnt/β-catenin This compound->Wnt MAPK MAPK (ERK) This compound->MAPK Apoptosis Apoptosis This compound->Apoptosis induces CellCycle Cell Cycle Arrest This compound->CellCycle induces Proliferation Cell Proliferation PI3K_AKT->Proliferation PI3K_AKT->Apoptosis NFkB->Proliferation NFkB->Apoptosis Angiogenesis Angiogenesis NFkB->Angiogenesis Wnt->Proliferation MAPK->Proliferation CellCycle->Proliferation

Caption: Key signaling pathways inhibited by this compound and the resulting cellular outcomes.

Optimization_Workflow Start Start: Define Experimental Goal (e.g., Cytotoxicity, Mechanism) Dose_Response Perform Dose-Response (e.g., 0.1-20 µM this compound) Start->Dose_Response Time_Course Perform Time-Course (e.g., 12, 24, 48, 72h) Start->Time_Course MTT_Assay Endpoint Assay: MTT for Viability Dose_Response->MTT_Assay Western_Blot Endpoint Assay: Western Blot for Proteins Dose_Response->Western_Blot Time_Course->MTT_Assay Time_Course->Western_Blot Analyze_Data Analyze Data: Calculate IC50 or Protein Levels MTT_Assay->Analyze_Data Western_Blot->Analyze_Data Optimal_Conditions Select Optimal Incubation Time and Concentration Analyze_Data->Optimal_Conditions Further_Experiments Proceed with Further Experiments Optimal_Conditions->Further_Experiments

Caption: Workflow for optimizing this compound incubation time and concentration.

Caption: A logical troubleshooting flow for unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Nimbolide and Gedunin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative anticancer efficacy of two prominent limonoids, nimbolide and gedunin. This guide provides a detailed analysis of their mechanisms of action, cytotoxic effects supported by experimental data, and the key signaling pathways they modulate.

This compound and gedunin, both tetranortriterpenoids derived from the neem tree (Azadirachta indica), have garnered significant attention in cancer research for their potent anticancer properties.[1][2] While both compounds exhibit promising therapeutic potential, they act through distinct and overlapping mechanisms to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.[3][4] This guide offers a side-by-side comparison of their anticancer activities, supported by in vitro data, to aid researchers in the strategic development of novel cancer therapies.

Comparative Cytotoxicity: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and gedunin against a range of cancer cell lines, as reported in various studies.

This compound: IC50 Values Against Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Time (h)Reference
Bladder CarcinomaEJ~312[5]
Bladder Carcinoma5637~312[5]
Breast CancerMCF-74.024[6]
Breast CancerMCF-72.748[6]
Breast CancerMDA-MB-2316.024[6]
Breast CancerMDA-MB-2313.248[6]
Colon CancerHT-291.25-[3]
LeukemiaU9371.12-[3]
Prostate CancerPC-32-[7]
Waldenstrom Macroglobulinemia-0.20-[3]
Gedunin: IC50 Values Against Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µg/mL)Time (h)Reference
TeratocarcinomaNTERA-214.5924[8][9]
TeratocarcinomaNTERA-28.4948[8][9]
TeratocarcinomaNTERA-26.5572[8][9]
Lung CancerA54912 µM (in combination)-[10]
Breast CancerMCF-7-24[11]
Breast CancerMDA-MB-231-24[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, treatment duration, and assay methods, across different studies.

Mechanisms of Anticancer Action

Both this compound and gedunin exert their anticancer effects through the modulation of multiple cellular targets and signaling pathways.

This compound is recognized for its multifaceted anticancer activities, which include inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis and angiogenesis.[1][12] It modulates several key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, and has been shown to arrest the cell cycle at different phases depending on the cancer type.[3][5][13]

Gedunin , on the other hand, is a well-documented inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[8][14] By inhibiting Hsp90, gedunin leads to the degradation of client proteins, thereby inducing apoptosis and inhibiting tumor growth.[8] It also impacts other pathways, including the PI3K/AKT and Sonic Hedgehog signaling pathways.[15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the steps in experimental protocols can provide a clearer understanding of the anticancer mechanisms of these compounds.

Nimbolide_Signaling_Pathway cluster_proliferation Proliferation & Cell Cycle cluster_apoptosis Apoptosis cluster_metastasis Metastasis & Angiogenesis This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt inhibits MAPK MAPK This compound->MAPK inhibits CDKs_Cyclins CDKs/Cyclins This compound->CDKs_Cyclins inhibits NF_kB NF-κB This compound->NF_kB inhibits Bax Bax This compound->Bax activates MMPs MMPs This compound->MMPs inhibits VEGF VEGF This compound->VEGF inhibits CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK->CellCycleArrest CDKs_Cyclins->CellCycleArrest Apoptosis Apoptosis NF_kB->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis Metastasis_Angiogenesis Inhibition of Metastasis & Angiogenesis MMPs->Metastasis_Angiogenesis VEGF->Metastasis_Angiogenesis

Caption: Key signaling pathways modulated by this compound.

Gedunin_Signaling_Pathway cluster_hsp90 Hsp90 Chaperone Machinery cluster_apoptosis Apoptosis cluster_other_pathways Other Signaling Pathways Gedunin Gedunin Hsp90 Hsp90 Gedunin->Hsp90 inhibits p23 p23 (co-chaperone) Gedunin->p23 inhibits Bax_p53 Bax, p53 Gedunin->Bax_p53 upregulates Survivin Survivin Gedunin->Survivin inhibits PI3K_AKT PI3K/AKT Gedunin->PI3K_AKT inhibits Shh Sonic Hedgehog Gedunin->Shh inhibits ClientProteins Client Proteins (e.g., Akt, ErbB2) Hsp90->ClientProteins stabilizes p23->Hsp90 Degradation Protein Degradation ClientProteins->Degradation Caspase_3_7 Caspase 3/7 Bax_p53->Caspase_3_7 Survivin->Caspase_3_7 inhibits Apoptosis Apoptosis Caspase_3_7->Apoptosis Pathway_Inhibition Pathway Inhibition PI3K_AKT->Pathway_Inhibition Shh->Pathway_Inhibition

Caption: Key signaling pathways modulated by Gedunin.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays cluster_mtt MTT/SRB Assay cluster_apoptosis Apoptosis Assay start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound or Gedunin cell_culture->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation MTT_add Add MTT/SRB Reagent incubation->MTT_add Apoptosis_stain Staining (e.g., Annexin V/PI) incubation->Apoptosis_stain MTT_read Measure Absorbance MTT_add->MTT_read IC50 Calculate IC50 MTT_read->IC50 end End IC50->end Flow_cytometry Flow Cytometry Analysis Apoptosis_stain->Flow_cytometry Apoptosis_quant Quantify Apoptosis Flow_cytometry->Apoptosis_quant Apoptosis_quant->end

Caption: Generalized experimental workflow for in vitro analysis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the anticancer activity of this compound and gedunin.

Cell Viability Assay (MTT/SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[8]

  • Treatment: Cells are treated with various concentrations of this compound or gedunin (and a vehicle control, e.g., DMSO) and incubated for specified durations (e.g., 24, 48, 72 hours).[8]

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • SRB Assay: Cells are fixed with trichloroacetic acid (TCA), and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.[8]

  • Signal Measurement:

    • MTT Assay: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • SRB Assay: The unbound dye is washed away, and the bound dye is solubilized. Absorbance is then measured.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Apoptosis Assays
  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a luminogenic or fluorogenic substrate. An increase in signal indicates apoptosis induction.[8]

  • DNA Fragmentation Analysis: Apoptotic cells exhibit characteristic DNA fragmentation. This can be visualized by agarose gel electrophoresis of extracted DNA, where a "ladder" pattern is indicative of apoptosis.[9]

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA breaks in apoptotic cells by labeling the free 3'-OH termini with modified nucleotides.[9]

Conclusion

Both this compound and gedunin demonstrate significant anticancer potential through distinct yet powerful mechanisms. This compound exhibits broad-spectrum activity by modulating multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[1][3] Gedunin's primary mechanism involves the inhibition of the Hsp90 chaperone machinery, a critical node in cancer cell survival, making it a promising agent against tumors reliant on Hsp90-client oncoproteins.[8][14]

The choice between these two limonoids for further drug development may depend on the specific cancer type and its underlying molecular drivers. For instance, cancers with overexpression or addiction to Hsp90 client proteins might be more susceptible to gedunin. Conversely, this compound's multi-targeted approach could be beneficial in overcoming resistance mechanisms. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic windows. Ultimately, both this compound and gedunin represent valuable natural scaffolds for the development of novel and effective anticancer drugs.

References

A Comparative Guide to Nimbolide and Other NF-κB Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nimbolide's performance against other well-established Nuclear Factor-kappa B (NF-κB) inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and comprehensive experimental protocols for validation.

Introduction to NF-κB Signaling and Its Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, including cancer, inflammatory disorders, and autoimmune diseases. This has made the NF-κB pathway a prime target for therapeutic intervention.

NF-κB proteins are typically sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

Several small molecule inhibitors have been developed to target different stages of this pathway. This guide focuses on comparing this compound, a natural product derived from the neem tree (Azadirachta indica), with other widely used NF-κB inhibitors: BAY 11-7082, Parthenolide, and MG132.

Mechanism of Action of this compound and Other Inhibitors

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. Its primary mechanism of action involves the direct inhibition of IκB kinase (IKK) activity. Specifically, this compound targets the Cys179 residue in the activation loop of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2] This ultimately blocks the nuclear translocation of the active NF-κB p65 subunit.[3][4]

In contrast, other inhibitors target the NF-κB pathway through different mechanisms:

  • BAY 11-7082: This compound is an irreversible inhibitor of IκBα phosphorylation.[5] It is believed to act on the IKK complex, although some studies suggest it may also have off-target effects.[6]

  • Parthenolide: A sesquiterpene lactone, parthenolide has a dual mechanism of action. It can inhibit the IKK complex and also directly alkylate the p65 subunit of NF-κB, thereby preventing its DNA binding.[7]

  • MG132: This peptide aldehyde is a potent and reversible inhibitor of the 26S proteasome.[8] By blocking proteasomal activity, MG132 prevents the degradation of phosphorylated IκBα, thus keeping NF-κB sequestered in the cytoplasm.[9][10]

Comparative Efficacy of NF-κB Inhibitors

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and other selected NF-κB inhibitors. It is important to note that these values are derived from various studies using different cell lines and experimental conditions, and therefore, a direct comparison should be made with caution.

InhibitorTargetIC50Cell Line/Assay ConditionReference
This compound IKKβNot specifiedHuman Leukemia KBM-5 cells
NF-κB activation~5 µMHCT-116/HT-29/Caco-2 cells[11]
BAY 11-7082 IκBα phosphorylation10 µMTNF-α-stimulated tumor cells[5]
Parthenolide IKK activity~5 µMIL-1β-stimulated HeLa cells[7]
MG132 NF-κB activation3 µM
Proteasome100 nM[8]

Effects on Downstream NF-κB Target Genes

Inhibition of the NF-κB pathway by these compounds leads to the downregulation of various target genes involved in inflammation and cell survival.

  • This compound has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[12] It also downregulates the expression of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.[3][13]

  • BAY 11-7082 effectively reduces the expression of TNF-α and IL-1β.[14]

  • Parthenolide has been demonstrated to inhibit the production of IL-8 and other inflammatory mediators.[7]

  • MG132 , by inhibiting NF-κB, can downregulate the expression of inflammatory cytokines like IL-1β.[10]

Visualizing the NF-κB Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound and the other discussed inhibitors.

NF_kappa_B_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_inhibitors_cytoplasm cluster_nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor 1. Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Activation IkappaB_NFkappaB IκBα-NF-κB (Inactive) IKK_complex->IkappaB_NFkappaB 3. Phosphorylation of IκBα IkappaB IκBα NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc 6. Nuclear Translocation IkappaB_NFkappaB->NFkappaB 5. Release of NF-κB p_IkappaB p-IκBα Proteasome 26S Proteasome p_IkappaB->Proteasome 4. Ubiquitination & Degradation This compound This compound This compound->IKK_complex Inhibits IKK BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits IKK Parthenolide_IKK Parthenolide (IKK) Parthenolide_IKK->IKK_complex Inhibits IKK MG132 MG132 MG132->Proteasome Inhibits Proteasome DNA κB DNA site NFkappaB_nuc->DNA 7. DNA Binding Gene_expression Target Gene Expression (e.g., TNF-α, IL-6, Bcl-2) DNA->Gene_expression 8. Transcription Parthenolide_p65 Parthenolide (p65) Parthenolide_p65->NFkappaB_nuc Inhibits DNA binding

Figure 1. Canonical NF-κB signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the independent evaluation of this compound and other NF-κB inhibitors.

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • TNF-α (stimulant)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh DMEM.

  • Pre-treat the cells with various concentrations of the inhibitor (this compound, BAY 11-7082, Parthenolide, or MG132) for 1 hour.

  • Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Protocol 2: Western Blot for Phospho-IκBα and p65

This method is used to assess the phosphorylation status of IκBα and the total levels of the p65 subunit of NF-κB.

Materials:

  • Cell line of interest (e.g., HeLa, RAW 264.7)

  • Complete growth medium

  • TNF-α (stimulant)

  • Inhibitors (this compound, BAY 11-7082, Parthenolide, MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Pre-treat cells with inhibitors for 1 hour.

  • Stimulate with 10 ng/mL TNF-α for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extraction kit

  • BCA protein assay kit

  • NF-κB consensus oligonucleotide probe

  • T4 Polynucleotide Kinase

  • [γ-32P]ATP

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • TBE buffer

  • Phosphorimager

Procedure:

  • Prepare nuclear extracts from cells treated with or without inhibitors and/or TNF-α stimulation.

  • Quantify the protein concentration of the nuclear extracts.

  • Label the NF-κB oligonucleotide probe with [γ-32P]ATP using T4 Polynucleotide Kinase.

  • Set up the binding reaction by incubating 5-10 µg of nuclear extract with the labeled probe, poly(dI-dC), and binding buffer for 20-30 minutes at room temperature.

  • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Dry the gel and visualize the bands using a phosphorimager.

Experimental Workflow Diagram

The following diagram outlines a general workflow for comparing the efficacy of different NF-κB inhibitors.

experimental_workflow cluster_assays start Start: Cell Culture treatment Treatment with Inhibitors (this compound, BAY 11-7082, etc.) start->treatment stimulation Stimulation with TNF-α treatment->stimulation luciferase NF-κB Luciferase Reporter Assay stimulation->luciferase western Western Blot (p-IκBα, p65) stimulation->western emsa EMSA (NF-κB DNA Binding) stimulation->emsa qpcr qRT-PCR (Target Gene Expression) stimulation->qpcr data_analysis Data Analysis and Comparison luciferase->data_analysis western->data_analysis emsa->data_analysis qpcr->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Figure 2. General workflow for comparing NF-κB inhibitors.

References

Nimbolide's Impact on the PI3K/Akt Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of nimbolide's effect on the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade in cellular growth, proliferation, and survival. The data presented herein compares this compound's efficacy with other known inhibitors and provides detailed experimental methodologies to support further research and development.

Data Presentation

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer2[1]
EJBladder Cancer~3[2]
5637Bladder Cancer~3[2]
CEM/ADR5000Leukemia (multidrug-resistant)0.3 (± <0.01)[3]
CCRF-CEMLeukemia (parental)17.4 (± 0.6)[3]
Breast Cancer (ABCG2/BCRP resistant)Breast Cancer3.7 (± 0.2)[3]
Breast Cancer (sensitive)Breast Cancer4.7 (± 0.05)[3]
U87.MGGlioblastoma1.12 (± <0.01)[3]
HCT116 p53+/+Colon Cancer0.9 (± 0.05)[3]
HCT116 p53-/-Colon Cancer1.8 (± 0.1)[3]
Effect of this compound on PI3K/Akt Pathway Protein Expression

Studies have consistently shown that this compound treatment leads to a significant reduction in the phosphorylation of key proteins in the PI3K/Akt pathway, thereby inhibiting its activity. While precise quantitative fold-changes from densitometry are not uniformly reported across studies, the consistent observation is a marked decrease in the phosphorylated forms of PI3K and Akt.

One study on endometriosis cells demonstrated a dose-dependent decrease in the phosphorylation of both PI3K and Akt in response to this compound (1.5, 3, and 6 µM) treatment for 24 hours.[4] In human prostate cancer (PC-3) cells, this compound (2 µM) has been shown to alter the expression of PI3K-Akt-mediated cell survival and proliferative molecules.[5]

Comparative Analysis with a Known PI3K Inhibitor

A study on human breast cancer cell lines (MCF-7 and MDA-MB-231) directly compared the effect of this compound with LY294002, a well-established PI3K inhibitor. The results indicated that treatment with this compound, similar to LY294002, notably inhibited the phosphorylation of Akt.[6] This provides strong evidence that this compound's mechanism of action involves the direct or indirect inhibition of the PI3K/Akt signaling pathway, comparable to known pharmacological inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the cytotoxicity of this compound in cancer cell lines.[2]

  • Cell Seeding: Plate cells (e.g., EJ or 5637 bladder cancer cells) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 3, 4, 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 12 hours).

  • MTT Incubation: After treatment, remove the medium and add fresh medium containing 10 µL of 5 mg/mL MTT solution to each well. Incubate for 1 hour.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This generalized protocol is based on methodologies from studies investigating this compound's effect on the PI3K/Akt pathway.[4][5]

  • Cell Lysis: After treating cells (e.g., PC-3 or endometriosis cells) with this compound at the desired concentrations and duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total PI3K, phosphorylated PI3K (p-PI3K), total Akt, phosphorylated Akt (p-Akt, e.g., at Ser473), and a loading control (e.g., GAPDH or β-actin). Antibody dilutions should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Protein Extraction from Cell Lysates treatment->protein_extraction ic50 Determine IC50 Value viability_assay->ic50 end End: Data Analysis & Comparison ic50->end western_blot Western Blot Analysis (p-PI3K, p-Akt, etc.) protein_extraction->western_blot quantification Densitometric Quantification western_blot->quantification quantification->end

Caption: Experimental workflow for validating this compound's effect on the PI3K/Akt pathway.

Comparison_Logic This compound This compound pi3k_akt_pathway PI3K/Akt Pathway This compound->pi3k_akt_pathway inhibits pi3k_inhibitor Known PI3K Inhibitor (e.g., LY294002) pi3k_inhibitor->pi3k_akt_pathway inhibits inhibition_p_akt Inhibition of p-Akt pi3k_akt_pathway->inhibition_p_akt downstream_effects Downstream Effects: - Reduced Cell Proliferation - Increased Apoptosis inhibition_p_akt->downstream_effects

Caption: Comparative mechanism of this compound and a known PI3K inhibitor.

References

Unveiling the Anticancer Potential of Nimbolide: A Comparative Guide Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anticancer effects of nimbolide, a promising natural compound derived from the neem tree (Azadirachta indica). We delve into its cytotoxic and apoptotic activities across a spectrum of cancer cell lines, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying molecular signaling pathways.

This compound has emerged as a potent anticancer agent, demonstrating efficacy against various malignancies by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways involved in cancer progression.[1][2] This guide synthesizes experimental data to offer an objective comparison of its performance, facilitating informed decisions in preclinical research and drug development.

Comparative Anticancer Efficacy of this compound

The cytotoxic effect of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from numerous studies. A lower IC50 value indicates a higher potency of the compound.

Cancer TypeCell LineIC50 (µM)Duration (h)Reference
Leukemia U9371.12-[1]
CCRF-CEM17.4 (± 0.6)-[3]
CEM/ADR50000.3 (± <0.01)-[3]
Colon Cancer HT-291.25-[1]
HCT116 (p53+/+)0.9 (± 0.05)-[3]
HCT116 (p53-/-)1.8 (± 0.1)-[3]
Prostate Cancer PC-3~2.0-[1]
Du-1456.86 (±0.53)24
Du-1454.97 (±0.72)48
PC-38.01 (±0.44)24
PC-35.83 (±0.33)48
Breast Cancer MCF-74.0 (24h), 2.7 (48h)24, 48
MDA-MB-2316.0 (24h), 3.2 (48h)24, 48
Lung Cancer A-54911.16 (±0.84)24
A-5497.59 (±0.34)48
Glioblastoma U87.MG1.12 (± <0.01)-[3]
U87.MGΔEGFR3.4 (± 0.1)-[3]
Bladder Cancer EJ~3.012[4]
5637~3.012[4]
Renal Cell Carcinoma 786-ODose-dependent cytotoxicity-[5]
A-498Dose-dependent cytotoxicity-[5]

Induction of Apoptosis and Cell Cycle Arrest

This compound's anticancer activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.

Apoptosis:

Treatment with this compound leads to a significant increase in the percentage of apoptotic cells in a dose- and time-dependent manner. For instance, in U937 leukemia cells, doses higher than 0.4 µM resulted in over 60% of cells exhibiting apoptotic features after a 1.2 µM exposure.[6] Flow cytometry analysis using Annexin V-FITC/Propidium Iodide (PI) staining is a common method to quantify this effect. The results typically show a shift in the cell population towards early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptosis.[7][8]

Cell Cycle Arrest:

Flow cytometric analysis has revealed that this compound can induce cell cycle arrest at different phases, depending on the cell line and treatment conditions. In U937 leukemic cells, treatment with 1-2.5 µM this compound resulted in a decrease in the G0/G1 phase population.[1][9] Conversely, in bladder cancer cells (EJ and 5637), this compound induced G2/M phase arrest.[4][10] In human renal cell carcinoma cells (786-O and A-498), this compound also caused G2/M arrest.[5] This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation.[1][9] Western blot analyses have demonstrated that this compound treatment reduces the phosphorylation of both PI3K and Akt in various cancer cell lines.[6]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer by promoting cell proliferation and survival. This compound has been found to suppress the NF-κB pathway by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB.[1][9] This leads to the downregulation of NF-κB target genes involved in cancer progression.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB TargetGenes Target Gene Expression NFkB->TargetGenes Translocates & Activates This compound This compound This compound->IKK Inhibits

Caption: this compound suppresses the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, often by inducing the phosphorylation of JNK and inhibiting the phosphorylation of p38 MAPK and ERK1/2 in certain cancer cells, contributing to its anticancer effects.[1][10]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli External Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates This compound This compound This compound->MAPK Modulates CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[11][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Workflow Diagram:

Apoptosis_Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[7][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data will allow for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[7][8]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Workflow Diagram:

WesternBlot_Workflow A 1. Cell lysis and protein extraction B 2. Protein quantification (e.g., BCA assay) A->B C 3. SDS-PAGE B->C D 4. Protein transfer to a membrane C->D E 5. Blocking D->E F 6. Primary antibody incubation E->F G 7. Secondary antibody incubation F->G H 8. Detection and imaging G->H

Caption: Workflow for Western blot analysis.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[14][15]

This guide provides a foundational understanding of this compound's anticancer effects and the methodologies to assess them. For further in-depth analysis and specific experimental conditions, researchers are encouraged to consult the cited literature. The presented data and protocols aim to facilitate the continued exploration of this compound as a potential therapeutic agent in the fight against cancer.

References

Nimbolide: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the therapeutic potential and challenges of a promising natural compound.

Nimbolide, a potent bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncology research.[1][2][3] Extensive preclinical studies, both in cell cultures (in vitro) and in animal models (in vivo), have demonstrated its compelling anti-cancer properties.[2][4][5] This guide provides an objective comparison of this compound's efficacy in these two distinct experimental settings, presenting key data, detailed methodologies, and a critical analysis of the findings to inform future research and drug development efforts.

This compound's mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and the suppression of processes like metastasis and angiogenesis (the formation of new blood vessels that feed a tumor).[2][3][4] These effects are achieved by modulating critical cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1][6][7][8]

In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines

In the controlled environment of laboratory cell cultures, this compound demonstrates significant cytotoxic effects against a wide array of cancer cell lines, often at low micromolar concentrations.[4][7] The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, reveals this compound's effectiveness across various malignancies.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Concentration (µM)Key Findings & DurationReference
Waldenstrom MacroglobulinemiaBCWM.1~0.20Most sensitive cell line identified.[4][9]
LeukemiaU937, CEM/ADR50000.3 - 1.12Disrupted cell cycle by decreasing cells in G0/G1 phase. Showed hypersensitivity in multidrug-resistant cells.[4][10]
Colon CancerHT-29, HCT-1160.9 - 1.25Induced cell cycle arrest and apoptosis.[4][10]
ChoriocarcinomaBeWo~1.19Induced apoptosis through the mitochondrial pathway.[4][7]
Lung CancerA-549~1.48 - 15.6A derivative (3a) showed potent activity at 0.23 µM. Arrested cell cycle at S phase.[4][9]
MelanomaNot Specified~1.74[4]
Prostate CancerPC-3, Du-1452.0 - 8.0150% inhibition at 2 µM in PC-3. Time and dose-dependent cytotoxicity.[3][4][11]
Glioblastoma MultiformeU87.MG~3.0[4][10]
Breast CancerMCF-7~4.0 - 4.7[3][4][10]
Osteosarcoma143B TK~4.3 - 4.75Reduced cell viability.[3][4]
Cervical & Liver CancerNot Specified, HepG2~5.0[3][4]
NeuroblastomaNIE-155~5.2[3][4]

Note: IC50 values can vary based on the specific cell line, assay duration, and experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in an incubator (37°C, 5% CO2).

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation: After treatment, the medium is removed, and MTT solution is added to each well. The plate is incubated for 3-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-Well Plate adhere Incubate Overnight (Adhesion) seed->adhere treat Treat Cells with This compound (24-72h) adhere->treat prep_nim Prepare this compound Dilutions prep_nim->treat add_mtt Add MTT Reagent (3-4h Incubation) treat->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Read Absorbance (Plate Reader) solubilize->read calc Calculate Viability (%) read->calc plot Determine IC50 Value calc->plot G cluster_prep Preparation cluster_implant Tumor Establishment cluster_study Treatment & Analysis culture Culture Human Cancer Cells inject Inject Cells Subcutaneously culture->inject acclimate Acclimate Immunodeficient Mice acclimate->inject monitor Monitor Tumor Growth (to ~150 mm³) inject->monitor randomize Randomize Mice into Control & Treatment Groups monitor->randomize administer Administer Vehicle or this compound randomize->administer measure Measure Tumor Volume & Body Weight administer->measure excise Excise & Weigh Tumors (End of Study) measure->excise G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Angiogenesis HIF-1α / VEGF (Angiogenesis) This compound->Angiogenesis inhibits Apoptosis Apoptosis (Cell Death) This compound->Apoptosis induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation NFkB->Proliferation Metastasis Metastasis & Invasion NFkB->Metastasis Angiogenesis->Proliferation

References

A Head-to-Head Comparison of Nimbolide and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent anticancer agents: nimbolide, a natural limonoid from the Azadirachta indica (neem) tree, and paclitaxel, a well-established chemotherapeutic agent. This document outlines their mechanisms of action, cytotoxic efficacy, and the experimental frameworks used to evaluate them, offering a critical resource for preclinical and clinical cancer research.

Overview and Mechanism of Action

This compound and paclitaxel represent two distinct classes of anticancer compounds with fundamentally different mechanisms of action.

This compound is a pleiotropic agent, meaning it interacts with multiple cellular targets to exert its anticancer effects.[1][2][3] Its primary mechanisms include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis and angiogenesis.[4][5] this compound modulates a wide array of signaling pathways often dysregulated in cancer, including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin.[1][4][6][7][8] By targeting these interconnected networks, this compound can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11][12]

Paclitaxel , a member of the taxane family, has a very specific mechanism of action.[13] It binds to the β-tubulin subunit of microtubules, which are critical components of the cellular cytoskeleton.[13][14][15] This binding stabilizes the microtubules, preventing the dynamic process of assembly and disassembly required for cell division.[13][16][] The stabilization of microtubules leads to a prolonged blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[14][18][19]

Quantitative Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and paclitaxel across various human cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure TimeReference
Breast CancerMCF-74.02Not Specified[20]
Breast CancerMDA-MB-2312.24Not Specified[20]
Pancreatic CancerAsPC-12.30Not Specified[20]
Prostate CancerPC-3~2.0Not Specified[6]
Prostate CancerDu-1456.8624 hours[21]
Prostate CancerDu-1454.9748 hours[21]
Colon CancerHT-291.25Not Specified[4]
Lung CancerA-54911.1624 hours[21]
Lung CancerA-5497.5948 hours[21]
Bladder CancerEJ~3.0Not Specified[12]
Bladder Cancer5637~3.0Not Specified[12]
LeukemiaU9371.12Not Specified[4]
Choriocarcinoma-1.19Not Specified[4]

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cancer TypeCell LineIC50Exposure TimeReference
Breast CancerMDA-MB-2310.3 µMNot Specified[22]
Breast CancerMCF-73.5 µMNot Specified[22]
Breast CancerSK-BR-34 µMNot Specified[22]
Breast CancerT-47DNot Specified72 hours[23]
Lung CancerNSCLC (Median)9.4 µM24 hours[24]
Lung CancerNSCLC (Median)0.027 µM120 hours[24]
Lung CancerSCLC (Median)25 µM24 hours[24]
Lung CancerSCLC (Median)5.0 µM120 hours[24]
Various8 Human Cell Lines2.5 - 7.5 nM24 hours[25]

Visualization of Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound and paclitaxel.

Nimbolide_Pathway cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt MAPK MAPK This compound->MAPK NFkB NF-κB This compound->NFkB Wnt Wnt/β-catenin This compound->Wnt JAK_STAT JAK/STAT This compound->JAK_STAT Apoptosis Apoptosis This compound->Apoptosis Metastasis Metastasis This compound->Metastasis Angiogenesis Angiogenesis This compound->Angiogenesis CellCycle Cell Cycle Arrest This compound->CellCycle Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation NFkB->Proliferation Wnt->Proliferation JAK_STAT->Proliferation

Caption: this compound's multi-targeted mechanism of action.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes MitoticSpindle Mitotic Spindle Dysfunction Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Paclitaxel's mechanism via microtubule stabilization.

Experimental Workflow

This diagram illustrates a standard workflow for determining the IC50 value of a compound.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations of this compound or Paclitaxel) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Viability Assay (e.g., MTT Assay) C->D E 5. Absorbance Reading (Spectrophotometer) D->E F 6. Data Analysis (Calculate % viability and determine IC50) E->F

Caption: Workflow for determining IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the characterization of this compound and paclitaxel.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel (typically in a serial dilution). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, paclitaxel, or vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ice-cold ethanol while vortexing. Cells are then stored at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo). An accumulation of cells in a specific phase indicates cell cycle arrest.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated as described for the cell cycle analysis and harvested.

  • Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

  • Data Acquisition: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells The percentage of apoptotic cells is calculated to quantify the drug's effect.

Comparative Summary and Future Directions

FeatureThis compoundPaclitaxel
Source Natural product from Azadirachta indicaNatural product from Taxus brevifolia
Primary Mechanism Multi-targeted; modulates multiple signaling pathways (NF-κB, PI3K/Akt, etc.).[1][4][6][7][8]Specific target; stabilizes microtubules.[13][14][16]
Cell Cycle Effect Arrest at G0/G1 or G2/M phase.[9][10][11][12]Arrest at G2/M phase.[14][18][19]
Apoptosis Induction Intrinsic and extrinsic pathways.[4][6][9]Primarily follows mitotic arrest.[16][18][19]
Potency (IC50) Generally in the low micromolar (µM) range.[4][12][20][21]Can range from nanomolar (nM) to micromolar (µM), highly dependent on cell line and exposure time.[22][24][25]
Clinical Status Preclinical; not yet in widespread clinical use.[5]Widely used, FDA-approved chemotherapeutic agent.[13]
Toxicity Profile Human toxicity data is limited; preclinical studies show some toxicity.[6]Known side effects, partly due to the solvent Cremophor EL.[13][26]

References

Validating RNA-Seq Data from Nimbolide-Treated Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating differential gene expression data obtained from RNA-sequencing (RNA-seq) of nimbolide-treated samples. We offer a comparative overview of essential validation techniques, including quantitative Polymerase Chain Reaction (qPCR), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA), complete with detailed experimental protocols. This guide is designed to assist researchers in confirming the biological relevance of their transcriptomic data and elucidating the molecular mechanisms of this compound.

Introduction to RNA-Seq Data Validation

RNA-seq is a powerful technology for profiling gene expression changes in response to therapeutic agents like this compound. However, due to the multi-step nature of the RNA-seq workflow, independent validation of key differentially expressed genes is crucial to confirm the accuracy and reproducibility of the findings.[1][2][3][4] This validation is often a prerequisite for publication and is essential for building confidence in downstream biological interpretations.[4] The most common and reliable methods for this purpose are qPCR for quantifying mRNA levels, and Western Blotting and ELISA for assessing protein expression and secretion, respectively.[2][5]

Comparative Overview of Validation Methods

The choice of validation method depends on the specific research question and the nature of the gene of interest. Below is a comparative summary of the most widely used techniques.

Technique What it Measures Throughput Sensitivity Quantitative? Best For
qPCR Relative mRNA expressionHighVery HighYesValidating changes in transcript levels for a moderate number of genes.[2][6]
Western Blot Protein expression and sizeLow to MediumHighSemi-quantitativeConfirming changes in protein levels and detecting post-translational modifications.[7][8]
ELISA Concentration of secreted proteins (e.g., cytokines)HighVery HighYesQuantifying changes in the levels of secreted proteins in biological fluids.[9][10]

Experimental Workflow for Validation

A typical workflow for validating RNA-seq data involves a series of steps from sample preparation to data analysis. The following diagram illustrates this process.

G cluster_0 RNA-Seq Experiment cluster_1 Validation Experiments cluster_2 mRNA Level Validation cluster_3 Protein Level Validation cluster_4 Data Analysis & Confirmation rna_seq RNA-Seq Data Acquisition (this compound-Treated vs. Control) diff_exp Differential Gene Expression Analysis rna_seq->diff_exp gene_selection Selection of Candidate Genes for Validation diff_exp->gene_selection data_analysis Comparative Data Analysis gene_selection->data_analysis rna_isolation Independent RNA Isolation from new biological replicates cDNA_synthesis cDNA Synthesis rna_isolation->cDNA_synthesis protein_lysate Protein Lysate Preparation western_blot Western Blot protein_lysate->western_blot cell_supernatant Cell Supernatant Collection elisa ELISA cell_supernatant->elisa qPCR Quantitative PCR (qPCR) cDNA_synthesis->qPCR qPCR->data_analysis western_blot->data_analysis elisa->data_analysis confirmation Confirmation of RNA-Seq Findings data_analysis->confirmation

Caption: Experimental workflow for validating RNA-seq data.

Detailed Experimental Protocols

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a highly sensitive method for quantifying mRNA expression levels.[2] It is often considered the gold standard for validating RNA-seq data.[5]

Protocol:

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from a new set of this compound-treated and control samples using a commercially available kit.[11]

    • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[11]

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[11]

    • Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.[11]

    • Compare the fold change obtained from qPCR with the RNA-seq data for the selected genes.

Western Blotting

Western blotting is used to detect and semi-quantify the expression of specific proteins in a sample.[7][8] This technique is essential for confirming that changes in mRNA levels observed in RNA-seq translate to changes in protein expression.

Protocol:

  • Protein Extraction and Quantification:

    • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][14]

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or an imaging system.[8][13]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[9][10] It is particularly useful for validating changes in the secretion of cytokines and other signaling molecules.

Protocol:

  • Plate Coating:

    • Coat a 96-well plate with a capture antibody specific for the protein of interest overnight at 4°C.[9]

  • Blocking and Sample Incubation:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[15]

    • Add standards of known concentrations and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody specific for the target protein. Incubate for 1-2 hours at room temperature.[15]

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm using a microplate reader.[16]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.

This compound and Key Signaling Pathways

This compound has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.[17][18][19] The NF-κB pathway is a prominent target of this compound.[17][20] The following diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by this compound.

G cluster_0 NF-κB Signaling Pathway tnfa TNFα tnfr TNFR tnfa->tnfr Binds tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 ikk_complex IKK Complex (IKKα/IKKβ/NEMO) rip1->ikk_complex Activates ikb IκBα ikk_complex->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates nfkb_nuc NF-κB (p65/p50) gene_exp Target Gene Expression (e.g., Cyclin D1, Bcl-2, MMP-9) nfkb_nuc->gene_exp Induces This compound This compound This compound->ikk_complex Inhibits This compound->nfkb Inhibits Translocation

Caption: this compound's inhibitory effect on the NF-κB pathway.

Conclusion

Validating RNA-seq data is a critical step in ensuring the reliability of transcriptomic studies. By employing a combination of qPCR, Western blotting, and ELISA, researchers can confidently confirm changes in gene expression at both the mRNA and protein levels. This multi-faceted approach provides a robust foundation for understanding the biological effects of this compound and identifying novel therapeutic targets.

References

Unveiling the Potent Interaction: A Comparative Guide to Nimbolide's Binding Affinity for RNF114

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of nimbolide's binding affinity to its molecular target, the E3 ubiquitin ligase RNF114. We delve into the supporting experimental data, offer detailed methodologies for key experiments, and present a comparative analysis with an alternative synthetic ligand.

This compound, a natural product derived from the neem tree (Azadirachta indica), has garnered significant interest for its therapeutic potential, particularly in oncology. Recent chemoproteomic studies have identified the E3 ubiquitin ligase RNF114 as a direct molecular target of this compound. This interaction is covalent, with this compound forming a bond with a crucial cysteine residue (Cys8) in an intrinsically disordered region of RNF114. This binding event disrupts RNF114's ability to ubiquitinate and degrade its substrates, including the tumor suppressor p21, leading to their stabilization and subsequent anti-proliferative effects.

Comparative Binding Affinity

While a direct equilibrium dissociation constant (Kd) for the this compound-RNF114 interaction is not extensively reported in the public domain, the half-maximal inhibitory concentration (IC50) from cellular and biochemical assays serves as a strong indicator of its potent binding and functional consequence. This guide compares the IC50 of this compound with that of EN219, a synthetic, covalent ligand also targeting RNF114.

CompoundMolecular TargetBinding SiteAssay TypeIC50Reference
This compound RNF114Cysteine 8Cellular Assay (UWB1 cells)0.3 µM[1]
XH2 (this compound-based degrader) RNF114Cysteine 8Gel-based ABPP0.24 µM[2]
EN219 RNF114Cysteine 8Competitive Gel-Based ABPP0.47 µM[3]

Note: The IC50 values represent the concentration of the compound required to achieve 50% inhibition of the target's activity or binding of a probe. Lower IC50 values indicate higher potency.

Signaling Pathway of this compound's Interaction with RNF114

The covalent binding of this compound to RNF114 initiates a signaling cascade that ultimately impacts cell cycle progression. By inhibiting RNF114, this compound prevents the degradation of the tumor suppressor protein p21, leading to its accumulation and subsequent cell cycle arrest.

G cluster_inhibition Inhibited Pathway This compound This compound rnf114 RNF114 (E3 Ligase) This compound->rnf114 Covalent Binding (Inhibition) accumulation p21 Accumulation p21 p21 (Tumor Suppressor) rnf114->p21 Ubiquitination degradation p21 Degradation rnf114->accumulation Leads to proteasome Proteasome p21->proteasome Targeted for Degradation p21->proteasome ub Ubiquitin ub->rnf114 proteasome->degradation proteasome->degradation arrest Cell Cycle Arrest accumulation->arrest

This compound's inhibition of RNF114 leads to p21 accumulation.

Experimental Protocols

Accurate determination of binding affinity is paramount in drug discovery. The following are detailed methodologies for key experimental techniques that can be employed to characterize the interaction between this compound and RNF114.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique to identify and quantify the interaction of a compound with its protein target in a complex biological sample. This method was instrumental in discovering EN219's interaction with RNF114 and can be adapted to quantify this compound's binding affinity.[4]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_incubation Competitive Incubation cluster_probe Probe Labeling cluster_analysis Analysis protein Purified RNF114 or Cell Lysate incubate Incubate with this compound (or alternative ligand) at varying concentrations protein->incubate probe Add broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) incubate->probe sds SDS-PAGE probe->sds scan In-gel Fluorescence Scanning sds->scan quant Quantify Probe Labeling (Determine IC50) scan->quant

Workflow for competitive Activity-Based Protein Profiling.

Detailed Protocol:

  • Protein Preparation: Utilize purified recombinant human RNF114 protein or a cell lysate known to express RNF114.

  • Competitive Incubation: Pre-incubate the protein sample with a serial dilution of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature.

  • Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to the samples and incubate for an additional hour at room temperature. This probe will bind to cysteine residues that are not occupied by this compound.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore like rhodamine-azide) to the alkyne-modified probe.

  • SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the probe-labeled RNF114 using an in-gel fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the RNF114 band in each lane. The intensity will be inversely proportional to the concentration of this compound. Plot the percentage of probe labeling against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. For covalent inhibitors like this compound, a specific experimental setup and data analysis model are required.

Experimental Workflow:

G cluster_setup Assay Setup cluster_binding Binding Measurement cluster_analysis Data Analysis chip Immobilize RNF114 on a sensor chip buffer Establish a stable baseline with running buffer chip->buffer inject Inject this compound at various concentrations buffer->inject monitor Monitor association and dissociation in real-time inject->monitor fit Fit sensorgram data to a 'two-state reaction' model monitor->fit determine Determine kon, koff, and Kd fit->determine

Workflow for Surface Plasmon Resonance analysis.

Detailed Protocol:

  • Immobilization: Covalently immobilize purified RNF114 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer) containing a low percentage of DMSO to ensure solubility.

  • Binding Analysis: Inject the this compound solutions over the sensor surface. Due to the covalent nature of the interaction, a regeneration step to remove the bound this compound is not feasible. Therefore, a single-cycle kinetics (SCK) or a fresh sensor surface for each concentration may be necessary.

  • Data Analysis: The resulting sensorgrams are fitted to a "two-state reaction" model (L + A reversible to LA irreversible to L-A). This model accounts for the initial non-covalent binding event (to determine Ki) followed by the irreversible covalent bond formation (to determine kinact). The overall binding affinity (Kd) can be derived from these parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. For covalent inhibitors, ITC can be adapted to measure the kinetics of the interaction.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein RNF114 in sample cell inject Inject small aliquots of This compound into RNF114 solution protein->inject ligand This compound in syringe ligand->inject measure Measure heat change after each injection inject->measure isotherm Generate binding isotherm measure->isotherm fit Fit data to a kinetic model for covalent inhibition isotherm->fit thermo Determine ΔH, Kd, and stoichiometry fit->thermo

Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation: Place a solution of purified RNF114 in the sample cell of the calorimeter. Fill the injection syringe with a solution of this compound at a higher concentration. Both solutions must be in the same, well-degassed buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of this compound into the RNF114 solution. The heat released or absorbed after each injection is measured.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields a binding isotherm. For a covalent inhibitor, the shape of the isotherm will be different from a standard reversible interaction. The data should be fitted to a kinetic model that accounts for the two-step binding process (initial non-covalent interaction followed by covalent bond formation) to extract the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Conclusion

The covalent interaction between this compound and RNF114 represents a key mechanism for its anti-cancer activity. While direct Kd values require specialized experimental setups, the available IC50 data clearly demonstrates a potent interaction. The provided experimental protocols offer a robust framework for researchers to further quantify and characterize this and other covalent protein-ligand interactions, facilitating the development of novel therapeutics targeting this pathway.

References

Comparative Proteomics of Nimbolide-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteomic landscape altered by nimbolide treatment. It includes supporting experimental data, detailed methodologies, and visual representations of affected signaling pathways and workflows.

This compound, a triterpenoid natural product derived from the neem tree (Azadirachta indica), has demonstrated significant anti-cancer properties across a wide range of cancer types.[1][2] Its therapeutic effects are attributed to its ability to modulate various signaling pathways involved in cell survival, proliferation, invasion, and apoptosis.[1][3][4] This guide delves into the comparative proteomics of cells treated with this compound, offering insights into its molecular mechanisms of action.

Quantitative Proteomic Analysis of this compound Treatment

A key study utilizing tandem mass tag (TMT)-based quantitative proteomics on 231MFP breast cancer cells treated with 100 nM this compound for 12 hours revealed significant changes in protein expression.[1][2][5] The analysis quantified 6,397 proteins, with several showing a more than two-fold increase in abundance.[1][2][5] These findings highlight the direct and indirect effects of this compound on the cellular proteome.

Below is a summary of the significantly upregulated proteins identified in this study.

ProteinGeneFold Change (>2)Function
Cyclin-dependent kinase inhibitor 1ACDKN1A (p21)>2Tumor suppressor, inhibits cell cycle progression.[1][6]
Cyclin-dependent kinase inhibitor 1CCDKN1C (p57)>2Tumor suppressor, potent inhibitor of G1 cyclin/CDK complexes.[1][6]
Paternally expressed gene 10PEG10>2Involved in cell proliferation, differentiation, and apoptosis.[1][6]
Connective tissue growth factorCTGF>2Plays a role in cell adhesion, migration, and proliferation.[1][6]

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodology for the TMT-based quantitative proteomic profiling is provided below.

TMT-Based Quantitative Proteomic Profiling of 231MFP Cells

Cell Culture and Treatment:

  • 231MFP breast cancer cells were cultured in serum-containing media.

  • Cells were treated with either DMSO (vehicle control) or 100 nM this compound for 12 hours.[2][5]

  • Three biologically independent samples were prepared for each group.[2][5]

Protein Extraction and Digestion:

  • Following treatment, cells were harvested, and proteins were extracted.

  • Protein concentrations were determined, and equal amounts of protein from each sample were taken for digestion.

  • Proteins were reduced, alkylated, and then digested with trypsin.

Tandem Mass Tag (TMT) Labeling:

  • Tryptic peptides from each sample were labeled with distinct TMT isobaric tags.

  • Labeled peptides were then mixed in equal proportions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • The mixed, labeled peptide sample was subjected to liquid chromatography for separation.

  • Separated peptides were analyzed by a mass spectrometer.

Data Analysis:

  • The resulting spectra were used to identify and quantify peptides.

  • Proteins with two or more unique peptides were considered for quantification.[2][5]

  • The relative abundance of proteins between the this compound-treated and DMSO-treated samples was determined based on the reporter ion intensities from the TMT tags.

Visualizing this compound's Mechanism of Action

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Nimbolide_Signaling_Pathway cluster_this compound This compound Action cluster_ubiquitination Ubiquitination Pathway cluster_cell_cycle Cell Cycle Regulation This compound This compound RNF114 RNF114 (E3 Ubiquitin Ligase) This compound->RNF114 Covalently modifies Cys8 Ubiquitination Ubiquitination This compound->Ubiquitination Inhibits RNF114->Ubiquitination Mediates p21_degradation p21 Degradation Ubiquitination->p21_degradation Leads to p21_stabilization p21 Stabilization Ubiquitination->p21_stabilization Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest p21_stabilization->Cell_Cycle_Arrest Promotes

Caption: this compound's primary mechanism of action.

TMT_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Analysis Cell_Culture Breast Cancer Cells (231MFP) Treatment Treatment (DMSO or this compound) Cell_Culture->Treatment Protein_Extraction Protein Extraction and Digestion Treatment->Protein_Extraction TMT_Labeling TMT Labeling of Peptides Protein_Extraction->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: TMT-based quantitative proteomics workflow.

Broader Impact on Cellular Signaling

Beyond the direct targeting of RNF114, this compound is known to modulate a multitude of signaling pathways, contributing to its broad anti-cancer effects.[3][4] These include the PI3K/Akt, MAPK, and NF-κB pathways, all of which are critical for cancer cell proliferation and survival.[3][4][7] this compound's interference with these pathways can lead to cell cycle arrest and the induction of apoptosis.[3][4][8][9]

Nimbolide_General_Signaling cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NF_kB NF-κB Pathway This compound->NF_kB Apoptosis Apoptosis Pathways (Intrinsic & Extrinsic) This compound->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation Survival Decreased Survival PI3K_Akt->Survival MAPK->Proliferation NF_kB->Survival Apoptosis_Induction Increased Apoptosis Apoptosis->Apoptosis_Induction

Caption: Overview of signaling pathways affected by this compound.

Alternative and Comparative Anti-Cancer Agents

While this guide focuses on this compound, it is important to consider its performance relative to other anti-cancer agents. In studies on pancreatic cancer cells, this compound was shown to induce a higher level of apoptotic cell death compared to the first-line agent gemcitabine, as well as sorafenib and curcumin.[10] This suggests that this compound may offer a more potent therapeutic option in certain contexts. The anticancer efficacy of this compound in these studies was associated with a reduction in the CD44+ cancer stem-like cell population and was linked to reduced levels of mutant p53 and increased mitochondrial reactive oxygen species.[10]

References

Safety Operating Guide

Safe Disposal of Nimbolide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and scientists on the proper handling and disposal of nimbolide, a potent cytotoxic compound. This document outlines immediate safety protocols, logistical procedures, and waste management strategies to ensure a safe laboratory environment.

This compound, a triterpenoid derived from the neem tree (Azadirachta indica), is a subject of extensive research for its potential anticancer properties.[1][2][3][4] As a cytotoxic agent, it necessitates stringent handling and disposal protocols to mitigate risks to personnel and the environment.[5][6][7] This guide provides detailed, step-by-step procedures for the safe management of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). While some suppliers may classify this compound as non-hazardous, others identify it as harmful if swallowed.[8] Given its cytotoxic nature, it is prudent to handle it with the utmost care, assuming it is a hazardous compound.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[5][9] This includes:

  • Impermeable, long-sleeved gowns

  • Two pairs of chemotherapy-grade gloves

  • Safety goggles or a face shield

  • A respiratory mask to avoid inhalation of aerosols or dust

Handling:

  • Always handle this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.[6]

  • Avoid the formation of dust and aerosols.[10]

  • Use Luer-lock fittings for all liquid transfers to prevent leakage.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Step-by-Step this compound Disposal Procedures

All waste materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[5] This includes unused this compound, contaminated labware, PPE, and cleaning materials.

1. Waste Segregation:

  • Immediately segregate all this compound-contaminated waste from other laboratory waste streams.[5]

  • Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[5][11]

2. Disposal of Unused this compound:

  • Solid this compound: Do not dispose of solid this compound down the drain or in regular trash. It should be collected in a designated cytotoxic waste container.

  • This compound Solutions: Aqueous solutions should not be poured down the drain. Collect all liquid waste containing this compound in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste."

3. Disposal of Contaminated Materials:

  • Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated cytotoxic sharps container.[9][11]

  • Labware: Disposable labware (pipette tips, tubes, flasks) should be placed in a rigid, leak-proof container with a cytotoxic hazard symbol.[5]

  • PPE: All used PPE, including gowns, gloves, and masks, should be disposed of in a designated cytotoxic waste bag (typically a thick, labeled plastic bag).[5][9]

4. Spill Management:

  • In case of a spill, evacuate the area and ensure proper ventilation.

  • Wear appropriate PPE before cleaning the spill.

  • Absorb liquid spills with an inert material (e.g., diatomite).[8]

  • Carefully collect all contaminated materials and place them in a sealed container labeled as cytotoxic waste.

  • Decontaminate the area with a suitable cleaning agent, such as alcohol.[8]

5. Final Disposal:

  • All cytotoxic waste must be stored in a secure, isolated, and well-ventilated area.[5]

  • The final disposal of cytotoxic waste must be carried out by a certified hazardous waste disposal service in accordance with local, state, and federal regulations. This typically involves high-temperature incineration.[11]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₇H₃₀O₇
Molecular Weight 466.52 g/mol
CAS Number 25990-37-8
Solubility Soluble in DMSO and Dimethyl Formamide (DMF)
Storage Temperature -20°C

Source: AbMole BioScience, Cayman Chemical, CymitQuimica, Sigma-Aldrich, TargetMol[1][8][10][12]

Experimental Protocols and Signaling Pathways

This compound exerts its anticancer effects by modulating various cellular signaling pathways. One of the key pathways inhibited by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[4][12]

Experimental Workflow for Assessing NF-κB Inhibition:

  • Cell Culture: Culture human cancer cells (e.g., pancreatic, breast) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound for specific time periods.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blot Analysis: Perform Western blotting to measure the expression levels of key proteins in the NF-κB pathway (e.g., p65, IκBα). A decrease in the phosphorylation of p65 and an increase in IκBα levels would indicate inhibition of the pathway.

  • Luciferase Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid. Following this compound treatment, measure luciferase activity to quantify the transcriptional activity of NF-κB.

Nimbolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Promotes

References

Essential Safety and Logistical Information for Handling Nimbolide

Author: BenchChem Technical Support Team. Date: December 2025

Nimbolide, a bioactive compound isolated from the neem tree (Azadirachta indica), has garnered significant attention in biomedical research for its potential therapeutic properties, including its anticancer effects.[1][2][3] As with any biologically active compound, proper handling and safety precautions are paramount in a laboratory setting. Although some safety data sheets (SDS) classify this compound as not hazardous, others identify it as harmful if swallowed and a potential skin, eye, and respiratory tract irritant.[4][5] Given its cytotoxic properties under investigation, it is prudent to treat this compound as a hazardous compound and adhere to stringent safety protocols.

Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). When handling this compound, especially in its powdered form, a comprehensive PPE ensemble is required to minimize the risk of inhalation, skin contact, and eye exposure.[6][7]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDouble-gloving with chemotherapy-rated nitrile gloves is recommended.Prevents skin contact and absorption.
Body Protection Lab Coat/GownA disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety Goggles/ShieldChemical splash goggles or a full-face shield.Prevents eye contact with powders or splashes.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder form or when aerosols may be generated.Prevents inhalation of airborne particles.
Foot Protection Shoe CoversDisposable shoe covers.Prevents the tracking of contaminants out of the work area.
Operational Plan for Handling this compound

A systematic approach to handling this compound ensures a safe working environment and minimizes the risk of exposure.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control for airborne particles.

  • Restricted Access: Access to the handling area should be limited to authorized personnel who are trained in handling cytotoxic compounds.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are readily available.

2. Weighing and Reconstitution:

  • Weighing: Carefully weigh the powdered this compound in a chemical fume hood. Use gentle motions to avoid creating airborne dust.

  • Reconstitution: If preparing a stock solution, add the solvent slowly to the powder to avoid splashing. This compound is soluble in organic solvents like DMSO and ethanol.[8]

3. Experimental Use:

  • Clear Labeling: All containers with this compound, including stock solutions and experimental samples, must be clearly labeled with the compound name, concentration, date, and hazard warning.

  • Avoid Contamination: Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.

4. Personal Hygiene:

  • Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory, even after wearing gloves.

  • No Food or Drink: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory where this compound is handled.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and empty vials, are considered contaminated waste.[9]

  • Contaminated Sharps: Needles and syringes used for transferring this compound solutions should be disposed of in a designated sharps container for cytotoxic waste.

  • Solid Waste: Contaminated solid waste should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated liquid waste should be collected in a designated, sealed hazardous waste container. Do not pour this compound waste down the drain.

  • Waste Disposal: All this compound waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[10]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a research laboratory.

Nimbolide_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Prepare Designated Handling Area (e.g., Fume Hood) A->B C Don Full Personal Protective Equipment (PPE) B->C D Weigh this compound Powder C->D Proceed to Handling E Reconstitute in Appropriate Solvent D->E F Perform Experiment E->F G Segregate Contaminated Waste F->G Proceed to Disposal H Dispose of Liquid Waste in Designated Container G->H I Dispose of Solid Waste in Designated Container G->I J Decontaminate Work Surfaces H->J I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimbolide
Reactant of Route 2
Nimbolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.